molecular formula C10H12N2O B1386511 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile CAS No. 1039834-76-8

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Cat. No.: B1386511
CAS No.: 1039834-76-8
M. Wt: 176.21 g/mol
InChI Key: LTMOWOKFCBPFKA-UHFFFAOYSA-N
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Description

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[(2-hydroxyethylamino)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-7-9-2-1-3-10(6-9)8-12-4-5-13/h1-3,6,12-13H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMOWOKFCBPFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile: Synthesis, Properties, and Research Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 1039834-76-8), a bifunctional organic molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document leverages established principles of organic chemistry to predict its properties, propose robust synthetic methodologies, and outline its potential applications. This approach is designed to provide researchers, scientists, and drug development professionals with a strong foundational understanding and a practical framework for working with this molecule.

Molecular Structure and Physicochemical Properties

This compound is characterized by a central benzene ring substituted at the meta-position with a nitrile group and a (2-hydroxyethyl)aminomethyl group. This unique combination of a hydrogen bond donor/acceptor (hydroxyl and secondary amine), a polar and reactive nitrile group, and an aromatic scaffold makes it an attractive building block in chemical synthesis.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and the known properties of its constituent functional groups.

PropertyPredicted ValueJustification
Molecular Formula C₁₀H₁₂N₂ODerived from the chemical structure.
Molecular Weight 176.22 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidSimilar small aromatic amines and alcohols are often oils or low-melting solids.
Boiling Point > 300 °C (decomposes)The presence of hydroxyl and amine groups allows for strong intermolecular hydrogen bonding, leading to a high boiling point. Decomposition at high temperatures is likely.
Melting Point 40-60 °CA broad estimate; the presence of hydrogen bonding will raise the melting point compared to a non-hydroxylated analog, but the flexible side chain may prevent efficient crystal packing.
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. Insoluble in non-polar solvents.The polar hydroxyl, amine, and nitrile groups confer solubility in polar protic and aprotic solvents. Water solubility is limited by the hydrophobic benzene ring.
pKa (Amine) ~9-10Typical pKa for a secondary benzylic amine. The electron-withdrawing effect of the meta-nitrile group is modest at this distance.
pKa (Alcohol) ~16-17Typical pKa for a primary alcohol.

Proposed Synthetic Routes

Two primary, high-yielding synthetic routes are proposed for the preparation of this compound. The choice between these methods will depend on the availability of starting materials and the desired scale of the reaction.

Route 1: Reductive Amination of 3-Formylbenzonitrile

This is often the preferred method due to its high efficiency and the commercial availability of 3-formylbenzonitrile. The reaction proceeds via the formation of a Schiff base (imine) intermediate, which is then reduced in situ.

A 3-Formylbenzonitrile C Schiff Base Intermediate (Imine) A->C Reaction B 2-Aminoethanol (Ethanolamine) B->C E This compound C->E Reduction D Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) D->E

Caption: Reductive Amination Workflow.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-formylbenzonitrile (1.0 eq) in methanol (MeOH, 0.5 M) in a round-bottom flask, add 2-aminoethanol (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or LC-MS. Expertise & Experience: A slight excess of the amine drives the equilibrium towards imine formation. Methanol is an excellent solvent for both reactants and the reducing agent.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Trustworthiness: Portion-wise addition of the reducing agent controls the exothermic reaction and prevents side reactions.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Route 2: Nucleophilic Substitution of 3-(Bromomethyl)benzonitrile

This method is a viable alternative if 3-(bromomethyl)benzonitrile is more readily available than the aldehyde. It involves a direct Sₙ2 reaction.

A 3-(Bromomethyl)benzonitrile E This compound A->E SN2 Reaction B 2-Aminoethanol (Ethanolamine) B->E C Base (e.g., K₂CO₃, Et₃N) C->E D Solvent (e.g., Acetonitrile, DMF) D->E

Caption: Nucleophilic Substitution Workflow.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(bromomethyl)benzonitrile (1.0 eq) in acetonitrile (0.5 M).

  • Addition of Reagents: Add 2-aminoethanol (2.2 eq) followed by potassium carbonate (K₂CO₃, 2.5 eq). Expertise & Experience: A larger excess of the amine is used to minimize the formation of the dialkylated byproduct. The base (K₂CO₃) acts as a scavenger for the HBr generated during the reaction.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove excess ethanolamine and salts. Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Predicted Spectroscopic Profile

While experimental spectra are not publicly available, a detailed prediction of the key spectroscopic features can guide the characterization of the synthesized compound.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.8m2HAromatic H (ortho to CN)
~7.4-7.5m2HAromatic H (other)
~3.8s2HAr-CH₂ -N
~3.6t2HN-CH₂-CH₂ -OH
~2.7t2HN-CH₂ -CH₂-OH
~2.5-3.5 (broad)s2HNH and OH (exchangeable)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~135-140Aromatic C (ipso-CH₂N)
~130-134Aromatic CHs
~129Aromatic CH
~118C N (Nitrile)
~112Aromatic C (ipso-CN)
~60N-CH₂-C H₂-OH
~53Ar-C H₂-N
~51N-C H₂-CH₂-OH
IR Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
3300-3400 (broad)O-H stretch (alcohol)
~3300 (sharp)N-H stretch (secondary amine)
3030-3100Aromatic C-H stretch
2850-2950Aliphatic C-H stretch
~2230C≡N stretch (nitrile)
1450-1600Aromatic C=C stretch
~1050C-O stretch (primary alcohol)

Reactivity, Handling, and Potential Applications

Chemical Reactivity
  • Amine and Alcohol: The secondary amine and primary alcohol can undergo standard reactions such as acylation, alkylation, and oxidation.

  • Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or reduced to a primary amine.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the substitution pattern influenced by the existing meta-directing nitrile and ortho/para-directing aminomethyl groups.

Safety and Handling

While a specific safety data sheet is not widely available, based on related benzonitrile and amine compounds, the following precautions are recommended:

  • Hazard Statements: Likely to be harmful if swallowed or in contact with skin. May cause skin and eye irritation.[1][2]

  • Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Potential Applications in Research and Development

The structure of this compound makes it a versatile intermediate for:

  • Drug Discovery: The benzonitrile motif is present in numerous pharmaceuticals, where it can act as a bioisostere for other functional groups or engage in specific interactions with biological targets. The hydroxyethylamino side chain can be used to improve solubility and provides a vector for further functionalization.

  • Ligand Synthesis: The molecule can serve as a scaffold for the synthesis of ligands for metal complexes, which have applications in catalysis and materials science.

  • PROTACs and Molecular Glues: As a bifunctional molecule, it could be incorporated into larger structures like Proteolysis Targeting Chimeras (PROTACs) or molecular glues, where one part of the molecule binds to a target protein and the other to a ligase.

Conclusion

This compound is a promising chemical building block with significant potential. This guide provides a robust, scientifically grounded framework for its synthesis, characterization, and handling. By combining theoretical predictions with established experimental methodologies for related compounds, researchers can confidently incorporate this molecule into their research and development programs.

References

Sources

An In-Depth Technical Guide to 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1141474-62-5

This technical guide provides a comprehensive overview of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile, a versatile bifunctional molecule of interest to researchers in medicinal chemistry and materials science. This document delves into its chemical identity, plausible synthetic routes, potential applications in drug discovery, and essential safety and handling protocols.

Introduction and Chemical Identity

This compound, identified by the CAS number 1141474-62-5, is a substituted benzonitrile derivative.[1] Its structure incorporates a cyano group on a benzene ring, which is a common pharmacophore in many drug candidates, and a secondary amino alcohol side chain. This unique combination of functional groups suggests its potential as a scaffold in the synthesis of more complex molecules with diverse biological activities. The nitrile group can participate in various chemical transformations and may act as a hydrogen bond acceptor in biological systems, while the amino alcohol moiety provides a site for further functionalization and can influence the molecule's solubility and pharmacokinetic properties.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1141474-62-5[1]
Molecular Formula C₁₁H₁₄N₂O[1]
Molecular Weight 190.24 g/mol [1]
IUPAC Name This compound[1]
SMILES OCCN(C)Cc1cccc(c1)C#N[1]

Synthesis and Characterization

Proposed Synthetic Route 1: Nucleophilic Substitution

A common method for the synthesis of such benzylamines is the nucleophilic substitution of a benzyl halide with an amine. In this case, 3-(bromomethyl)benzonitrile would serve as the electrophile and 2-(methylamino)ethanol as the nucleophile.

Synthesis_Route_1 reagent1 3-(Bromomethyl)benzonitrile conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat reagent1->conditions reagent2 2-(Methylamino)ethanol reagent2->conditions product This compound conditions->product Synthesis_Route_2 reagent1 3-Cyanobenzaldehyde conditions Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE) Acid catalyst (optional) reagent1->conditions reagent2 2-(Methylamino)ethanol reagent2->conditions product This compound conditions->product

Sources

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Structure Elucidation of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel or synthesized small molecules is a cornerstone of progress. This compound (Molecular Formula: C₁₀H₁₂N₂O, Molecular Weight: 192.22 g/mol ) represents a versatile chemical scaffold. Its constituent functional groups—a nitrile, a secondary amine, a primary alcohol, and a meta-substituted benzene ring—make it a valuable building block for a diverse range of target molecules. However, this same structural complexity, particularly the potential for isomeric variants, necessitates a rigorous and multi-faceted analytical approach for its definitive characterization.

This technical guide provides a comprehensive, field-proven workflow for the complete structure elucidation of this compound. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy. The causality behind experimental choices, protocol design, and data interpretation will be emphasized to create a self-validating system for structural confirmation, suitable for researchers, scientists, and drug development professionals.

Part 1: The Strategic Analytical Workflow

The foundation of robust structure elucidation lies not in a single experiment, but in the orthogonal and corroborative power of multiple analytical techniques. Our strategy begins with confirming the fundamental properties—molecular formula and functional groups—and progressively builds a detailed atomic connectivity map.

G cluster_0 Initial Assessment cluster_1 Functional Group Identification cluster_2 Detailed Connectivity Mapping cluster_3 Final Confirmation MS High-Resolution Mass Spectrometry (HRMS) Confirm Molecular Formula (C₁₀H₁₂N₂O) IR FTIR Spectroscopy Identify Key Bonds (C≡N, O-H, N-H, C-N) MS->IR Provides Formula Context NMR_1D 1D NMR (¹H, ¹³C) Map Proton & Carbon Environments IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom-to-Atom Connectivity NMR_1D->NMR_2D Assigns Signals Confirm Structure Elucidation Corroborated & Confirmed NMR_2D->Confirm Defines Connectivity

Caption: Overall workflow for structure elucidation.

Part 2: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The first step is always to confirm that we have the correct molecule by verifying its elemental composition. High-resolution mass spectrometry provides an exact mass measurement, which is far more definitive than a nominal mass from a standard mass spectrometer. We employ Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for accurate mass determination.

Protocol: HRMS via ESI-TOF
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid aids in the protonation of the molecule.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Analysis Mode: Positive ion mode.

  • Infusion: Infuse the sample directly at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy below 5 ppm.

  • Data Analysis: Identify the monoisotopic mass of the most abundant peak, corresponding to the [M+H]⁺ ion. Compare this experimental value to the theoretical exact mass.

Expected Results & Interpretation

The theoretical exact mass of the protonated molecule [C₁₀H₁₃N₂O]⁺ is 193.10224. The HRMS experiment should yield a measured mass within 5 ppm of this value, confirming the elemental composition and providing strong evidence against impurities with different formulas.

Further analysis using tandem MS (MS/MS) can reveal characteristic fragmentation patterns. For benzylamines, a common fragmentation is the cleavage of the C-N bond, leading to the formation of a stable tropylium ion or benzyl cation at m/z 91.[1][2][3] The loss of the hydroxyethyl group is also a probable fragmentation pathway.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. This analysis serves as a quick validation that the key chemical moieties we expect to see are indeed present. An Attenuated Total Reflectance (ATR) setup is preferred for its minimal sample preparation requirements.

Protocol: ATR-FTIR
  • Sample Preparation: Place a small, solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer with a diamond or germanium ATR accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum.

  • Data Acquisition: Scan over the range of 4000-600 cm⁻¹. A typical acquisition involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Expected Data & Interpretation

The FTIR spectrum provides a molecular "fingerprint." We can summarize the expected key absorbances in a table.

Functional GroupBondExpected Absorbance (cm⁻¹)Characteristics
AlcoholO-H stretch3400 - 3200Strong, Broad
Secondary AmineN-H stretch3350 - 3310Moderate, Sharp[4]
NitrileC≡N stretch2230 - 2210Moderate, Sharp[5][6]
Aromatic RingC-H stretch3100 - 3000Weak to Moderate
Aromatic RingC=C stretch1600 - 1450Moderate, Sharp Peaks
Aliphatic ChainsC-H stretch3000 - 2850Strong
AmineC-N stretch1335 - 1250Moderate (Aromatic)[4]

The presence of these distinct bands provides strong, corroborative evidence for the proposed structure. The sharp C≡N peak is particularly diagnostic.[5]

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for the de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule with potential isomers like this compound, a full suite of 1D and 2D NMR experiments is not just beneficial, it is essential for unambiguous assignment.[7] We will use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Its key advantage is its ability to slow down the chemical exchange of N-H and O-H protons, allowing them to be observed more clearly as distinct signals, which can be confirmed by a D₂O exchange experiment.[8]

Protocol: General NMR Sample Preparation
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.[7]

¹H NMR: Proton Environments

Protocol:

  • Experiment: Standard proton NMR.

  • Parameters: 16-32 scans, 1-2 second relaxation delay.

Interpretation: The ¹H NMR spectrum maps out all the unique proton environments. We can predict the expected signals:

LabelAssignmentPredicted Shift (δ, ppm)MultiplicityIntegration
aAr-H 7.5 - 7.8m4H
bAr-CH ₂-N~3.8s2H
cN-CH ₂-CH₂~2.8t2H
dCH₂-CH ₂-OH~3.6t2H
eNH Variable (~2.5-3.5)br s1H
fOH Variable (~4.5-5.5)t1H
  • Rationale: The four aromatic protons (a) will appear in the characteristic downfield region. The benzylic protons (b) are adjacent to the electron-withdrawing ring and the nitrogen, shifting them downfield. The two methylene groups of the hydroxyethyl chain (c, d) will appear as triplets due to coupling with each other. The NH and OH protons (e, f) will be broad singlets or triplets, and their chemical shift is highly dependent on concentration and temperature. Their assignment can be definitively confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the NH and OH signals will disappear.[8]

¹³C NMR: Carbon Skeleton

Protocol:

  • Experiment: Proton-decoupled ¹³C NMR (e.g., PENDANT or DEPT-135).

  • Parameters: 1024-2048 scans, 2-second relaxation delay. A DEPT-135 experiment is invaluable as it distinguishes between CH, CH₂, and CH₃ carbons.

Interpretation: This experiment reveals all unique carbon environments.

AssignmentPredicted Shift (δ, ppm)DEPT-135 Phase
Ar-C N~119Quaternary (absent)
C -CN~112Quaternary (absent)
Ar-C 129 - 135CH (positive)
Ar-C -CH₂~140Quaternary (absent)
Ar-C H₂-N~55CH₂ (negative)
N-C H₂-CH₂~50CH₂ (negative)
CH₂-C H₂-OH~60CH₂ (negative)
  • Rationale: The nitrile carbon is significantly downfield but can be weak. Aromatic carbons resonate between 110-140 ppm. The carbons attached to heteroatoms (N, O) are deshielded and appear in the 50-60 ppm range.[9]

2D NMR: Definitive Connectivity

Expertise & Rationale: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. COSY, HSQC, and HMBC are the essential trio for this purpose.[7]

1. COSY (Correlation Spectroscopy):

  • Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • Protocol: Standard cosygp pulse program.

  • Expected Correlations: A key cross-peak will be observed between the N-CH ₂- (c) and -CH ₂-OH (d) protons, confirming the hydroxyethyl fragment. Correlations will also be seen between adjacent aromatic protons.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: Correlates protons directly to the carbons they are attached to (¹JCH).

  • Protocol: Standard hsqcedetgpsisp2.2 pulse program, optimized for ¹JCH ≈ 145 Hz.

  • Expected Correlations: This experiment will definitively link every proton signal (except NH and OH) to its corresponding carbon signal from the tables above, confirming the assignment of each CH and CH₂ group.

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: This is the most critical experiment for establishing the overall framework. It shows correlations between protons and carbons over 2-3 bonds (ⁿJCH, where n=2,3).

  • Protocol: Standard hmbcgplpndqf pulse program, optimized for ⁿJCH ≈ 8 Hz.

  • Interpretation: The HMBC spectrum provides the final, unambiguous proof of the structure by connecting the fragments.

Caption: Key HMBC correlations confirming the molecular backbone.

  • Key Correlation 1 (Red Arrows): The benzylic protons (H-b, ~3.8 ppm) will show a correlation to the two adjacent aromatic carbons (Ar-C) and the quaternary aromatic carbon (Ar-C-CH₂). This definitively proves the methylene bridge is attached to the ring.

  • Key Correlation 2 (Blue Arrow): Crucially, the benzylic protons (H-b) will also show a 3-bond correlation to the carbon of the N-CH₂- group (C-c, ~50 ppm).

  • Key Correlation 3 (Green Arrow): Conversely, the protons of the N-CH₂- group (H-c, ~2.8 ppm) will show a 3-bond correlation back to the benzylic carbon (C-b, ~55 ppm).

These two reciprocal correlations (blue and green) create an unbreakable link between the benzylic fragment and the hydroxyethylamino fragment, confirming the entire C-C-N-C-C-O backbone.

Conclusion

The structural elucidation of this compound is achieved not by a single measurement, but by a systematic and orthogonal analytical strategy. High-resolution mass spectrometry unequivocally confirms the elemental formula. FTIR spectroscopy provides rapid verification of the essential C≡N, O-H, and N-H functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, serves to assemble the molecular puzzle, piece by piece. This integrated approach provides a self-validating workflow that ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing research and development in the chemical sciences.

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An In-Depth Technical Guide to the Synthesis of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile, a key intermediate in the development of various pharmaceutical agents. The primary focus of this document is the elucidation of a robust and efficient synthesis via reductive amination, detailing the underlying chemical principles, a step-by-step experimental protocol, and the necessary analytical characterization for product validation. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering field-proven insights to ensure reproducible and high-yield synthesis.

Introduction: Strategic Importance and Synthetic Overview

The benzonitrile moiety is a prevalent structural motif in a multitude of biologically active compounds. The title compound, this compound, incorporates this key feature along with a secondary amine and a primary alcohol, making it a versatile building block for further chemical elaboration. Its synthesis is of significant interest to the pharmaceutical industry for the development of novel therapeutics.

The most direct and widely employed strategy for the synthesis of this and structurally related compounds is the reductive amination of an aldehyde with a primary amine. This powerful carbon-nitrogen bond-forming reaction proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced to the desired amine.[1][2]

This guide will focus on the synthesis of this compound from the readily available starting materials, 3-formylbenzonitrile and ethanolamine. We will explore the mechanistic underpinnings of this transformation and provide a detailed, validated experimental protocol.

Mechanistic Insights: The Reductive Amination Pathway

The reductive amination reaction is a cornerstone of modern organic synthesis due to its efficiency and broad substrate scope. The reaction can be conceptually divided into two key steps:

  • Imine Formation: The synthesis commences with the nucleophilic attack of the primary amine (ethanolamine) on the carbonyl carbon of the aldehyde (3-formylbenzonitrile). This is typically carried out under mildly acidic conditions to facilitate the dehydration of the intermediate carbinolamine, leading to the formation of a Schiff base, or imine.

  • Reduction of the Imine: The newly formed imine is then reduced to the corresponding secondary amine. A variety of reducing agents can be employed for this step, with sodium borohydride (NaBH₄) being a common, cost-effective, and relatively mild choice.[3][4] More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are also frequently used, as they can selectively reduce the iminium ion in the presence of the starting aldehyde.[5][6]

The overall transformation is a one-pot process, offering significant advantages in terms of operational simplicity and time efficiency.

Caption: Figure 1: Generalized mechanism for reductive amination.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is designed to be self-validating, with clear instructions and expected outcomes.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberPurity
3-FormylbenzonitrileC₈H₅NO131.1324964-64-5≥98%
EthanolamineC₂H₇NO61.08141-43-5≥99%
Sodium BorohydrideNaBH₄37.8316940-66-2≥98%
Methanol (MeOH)CH₄O32.0467-56-1Anhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)---
Brine (Saturated NaCl solution)NaCl (aq)---
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Granular
Step-by-Step Synthesis Procedure

Synthesis_Workflow cluster_caption Synthesis Workflow A 1. Dissolve 3-formylbenzonitrile and ethanolamine in methanol. B 2. Stir at room temperature for 1 hour (Imine formation). A->B C 3. Cool the reaction mixture to 0 °C. B->C D 4. Add sodium borohydride portion-wise. C->D E 5. Warm to room temperature and stir for 3 hours. D->E F 6. Quench the reaction with water. E->F G 7. Concentrate the mixture under reduced pressure. F->G H 8. Extract with ethyl acetate. G->H I 9. Wash organic layer with brine. H->I J 10. Dry over anhydrous sodium sulfate. I->J K 11. Filter and concentrate to yield the crude product. J->K L 12. Purify by column chromatography. K->L M 13. Characterize the final product. L->M caption Figure 2: Step-by-step workflow for the synthesis.

Sources

Starting materials for 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Introduction

This compound is a substituted benzonitrile derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structure incorporates a versatile benzonitrile core, a secondary amine for further functionalization, and a primary alcohol, providing multiple points for molecular elaboration. The strategic synthesis of this compound is paramount, and the selection of appropriate starting materials dictates the efficiency, scalability, and overall viability of the manufacturing process.

This technical guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound, focusing on the critical starting materials required for each route. We will explore two principal pathways: Reductive Amination and N-Alkylation. The discussion will delve into the rationale behind the selection of precursors, detailed experimental protocols, and a comparative analysis to guide researchers and process chemists in making informed decisions.

Chapter 1: Synthesis via Reductive Amination

The most direct and widely employed route to this compound is the reductive amination of a carbonyl compound with a primary amine. This powerful C-N bond-forming reaction proceeds in two stages: the initial formation of an imine or iminium ion intermediate, followed by its immediate reduction to the target amine.[1][2][3] This one-pot approach is often favored for its operational simplicity and high yields.

Core Concept: The Reductive Amination Pathway

The reaction condenses 3-formylbenzonitrile with ethanolamine to form a transient imine, which is then reduced in situ by a selective hydride agent. The choice of reducing agent is critical; it must be reactive enough to reduce the C=N double bond of the imine but mild enough to avoid significant reduction of the starting aldehyde or the nitrile functionality.[2][3]

G SM1 3-Formylbenzonitrile Intermediate Imine Intermediate (C=N bond) SM1->Intermediate Condensation (-H2O) SM2 Ethanolamine SM2->Intermediate Product This compound Intermediate->Product Reduction Reagent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) Reagent->Product

Figure 1: General workflow for the reductive amination synthesis route.

Starting Material 1: 3-Formylbenzonitrile (3-Cyanobenzaldehyde)

3-Formylbenzonitrile is the cornerstone electrophile in this synthesis. It is a crystalline solid at room temperature, and its bifunctional nature—containing both an aldehyde and a nitrile—requires careful handling in subsequent reactions to ensure chemoselectivity.

Synthesis of 3-Formylbenzonitrile: While commercially available, understanding its preparation is crucial for process development. A reliable and high-yield method is the selective oxidation of 3-cyanobenzyl alcohol.[4][5] This approach avoids the harsh conditions or toxic reagents associated with older methods like the diazonium salt route or gas-phase oxidation.[6]

Experimental Protocol: Oxidation of 3-Cyanobenzyl Alcohol This protocol is adapted from a procedure utilizing an iron(II) bromide/TEMPO catalyst system, which offers excellent yield and selectivity.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanobenzyl alcohol (1.33 g, 10.0 mmol).

  • Addition of Reagents: To the flask, add 1,4-dioxane (30.0 mL), iron(II) bromide (0.11 g, 0.5 mmol), rac-Alanine-OH (0.09 g, 1.0 mmol), and TEMPO (0.16 g, 1.0 mmol).[4]

  • Oxygen Atmosphere: Purge the flask with oxygen (an oxygen-filled balloon is sufficient) to displace the air.

  • Reaction: Heat the mixture to reflux and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the reaction mixture. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by silica gel column chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford pure 3-formylbenzonitrile.

Starting Material 2: Ethanolamine (2-Aminoethanol)

Ethanolamine is a readily available, bifunctional liquid that acts as the nucleophile. It contains both a primary amine and a primary alcohol. The amine is significantly more nucleophilic than the alcohol and will selectively react with the aldehyde under neutral or slightly acidic conditions to form the imine.

Integrated Protocol: Reductive Amination

This procedure utilizes sodium triacetoxyborohydride (STAB), a mild and highly selective reducing agent for reductive aminations that tolerates a wide range of functional groups.[3]

  • Reaction Setup: To a solution of 3-formylbenzonitrile (1.31 g, 10 mmol) in 1,2-dichloroethane (40 mL), add ethanolamine (0.61 g, 10 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the final product.

Parameter Reductive Amination Reference
Key Reagents 3-Formylbenzonitrile, Ethanolamine, NaBH(OAc)₃[3]
Solvent Dichloromethane, 1,2-Dichloroethane[3]
Temperature Room Temperature[3]
Advantages One-pot procedure, high selectivity, mild conditions[2]
Disadvantages Cost of STAB can be a factor at large scale

Chapter 2: Synthesis via N-Alkylation

An alternative synthetic strategy involves the formation of the C-N bond through the N-alkylation of a primary amine with an appropriate electrophile. This route begins with a different set of starting materials and offers an alternative pathway that can be advantageous under certain circumstances.

Core Concept: The N-Alkylation Pathway

This method involves the reaction of 3-(aminomethyl)benzonitrile, a primary amine, with a two-carbon electrophile containing a hydroxyl group or its precursor, such as 2-chloroethanol. The reaction is a standard nucleophilic substitution where the amine's lone pair attacks the electrophilic carbon.

G SM1 3-(Aminomethyl)benzonitrile Product This compound SM1->Product Nucleophilic Attack SM2 2-Chloroethanol SM2->Product Base Base (e.g., K2CO3, Et3N) Byproduct HCl (neutralized by base) Base->Byproduct Neutralization Product->Byproduct

Figure 2: General workflow for the N-alkylation synthesis route.

Starting Material 1: 3-(Aminomethyl)benzonitrile

3-(Aminomethyl)benzonitrile (CAS 10406-24-3) is the key nucleophile in this pathway.[7] It is a commercially available primary amine. For large-scale synthesis, its preparation typically involves the reduction of 3-cyanobenzyl azide, which itself can be synthesized from 3-cyanobenzyl bromide. This multi-step process underscores why the reductive amination route is often more direct. A common synthesis method for related aminobenzonitriles involves the dehydration of the corresponding aminobenzamide.[8]

Starting Material 2: 2-Chloroethanol

2-Chloroethanol serves as the electrophile. It is a bifunctional molecule where the chlorine atom provides a leaving group for nucleophilic substitution, and the hydroxyl group remains intact. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Integrated Protocol: N-Alkylation
  • Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)benzonitrile (1.32 g, 10 mmol) and potassium carbonate (K₂CO₃, 2.07 g, 15 mmol) in a polar aprotic solvent such as acetonitrile (50 mL).

  • Reagent Addition: Add 2-chloroethanol (0.89 g, 11 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir overnight (16 hours). Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting material and the potential di-alkylated byproduct.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is used as a heterogeneous base to scavenge the HCl produced. It is easily filtered off during workup.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the organic components and facilitates the Sₙ2 reaction.

  • Control of Over-alkylation: Using a slight excess of the primary amine or carefully controlling the stoichiometry of the alkylating agent can help minimize the formation of the tertiary amine byproduct, N,N-bis(2-hydroxyethyl)-3-(aminomethyl)benzonitrile.

Chapter 3: Comparative Analysis of Synthetic Routes

The choice between reductive amination and N-alkylation depends on factors such as starting material cost, operational complexity, and desired purity profile.

Factor Route 1: Reductive Amination Route 2: N-Alkylation
Key Starting Materials 3-Formylbenzonitrile, Ethanolamine3-(Aminomethyl)benzonitrile, 2-Chloroethanol
Atom Economy High; primary byproduct is water.Moderate; stoichiometric base salts are produced.
Selectivity Generally very high for mono-alkylation.[2]Risk of over-alkylation to form a tertiary amine.
Reaction Conditions Very mild (often room temperature).Requires heating (reflux).
Operational Steps Often a one-pot synthesis.Multi-step if starting amine is not available.
Scalability Excellent; widely used in industry.Good, but requires careful control of stoichiometry.

Conclusion

For the synthesis of this compound, the reductive amination pathway starting from 3-formylbenzonitrile and ethanolamine represents the most efficient and robust strategy. Its mild reaction conditions, high selectivity, and one-pot nature make it ideal for both laboratory-scale synthesis and industrial production. The key to this process lies in the reliable sourcing or efficient synthesis of the 3-formylbenzonitrile precursor.

The N-alkylation route, while chemically valid, presents challenges related to the synthesis of 3-(aminomethyl)benzonitrile and the potential for over-alkylation. It remains a viable alternative, particularly if the primary amine starting material is readily available and cost-effective. Ultimately, the selection of starting materials is a critical decision that profoundly impacts the entire synthetic endeavor, from initial feasibility studies to final process optimization.

References

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An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the reactivity of the nitrile group in 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and mechanistic pathways governing the transformations of this multifaceted molecule.

Introduction: Structural Features and Predicted Reactivity

This compound is a unique molecule presenting a confluence of reactive functional groups: a nitrile, a secondary benzylic amine, and a primary alcohol. The reactivity of the nitrile group is intricately modulated by the electronic and steric influence of the 3-(((2-hydroxyethyl)amino)methyl) substituent.

The nitrile group itself is a potent electron-withdrawing group through both inductive and resonance effects, rendering the nitrile carbon electrophilic. The substituent at the meta position, a (((2-Hydroxyethyl)amino)methyl) group, is not directly conjugated with the nitrile. Its influence is primarily inductive. The methylene linker isolates the amino and hydroxyl groups from the aromatic ring, meaning their electronic effects on the nitrile are transmitted through sigma bonds. The amino group is electron-donating, which can slightly decrease the electrophilicity of the nitrile carbon. However, under acidic conditions, protonation of the amine would transform it into an electron-withdrawing ammonium group, thereby enhancing the nitrile's reactivity towards nucleophiles.

The presence of the nucleophilic amino and hydroxyl groups in the same molecule opens the possibility of intramolecular reactions, a critical consideration in designing synthetic transformations.

Spectroscopic Characterization

Understanding the baseline spectroscopic signature of this compound is crucial for monitoring reaction progress and characterizing products.

Infrared (IR) Spectroscopy

The IR spectrum provides clear markers for the key functional groups. A sharp, intense absorption band around 2230 cm⁻¹ is characteristic of the nitrile (-C≡N) stretch.[1] The presence of the hydroxyl group will be indicated by a broad O-H stretching band in the region of 3300-3500 cm⁻¹. The N-H stretch of the secondary amine will appear as a moderate band in a similar region, potentially overlapping with the O-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic protons will exhibit splitting patterns consistent with a 1,3-disubstituted benzene ring. The benzylic protons will appear as a singlet, and the two methylene groups of the hydroxyethyl moiety will show distinct multiplets. The hydroxyl and amine protons are often broad and may be exchangeable with D₂O.

¹³C NMR: The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the aromatic ring will show distinct signals, and the aliphatic carbons of the substituent will be found in the upfield region of the spectrum.

A comparative analysis of NMR data for various substituted benzonitriles can provide valuable insights into the electronic environment of the molecule.[2]

Key Reactions of the Nitrile Group

The nitrile group in this compound can undergo a variety of transformations, offering pathways to diverse molecular architectures.

Hydrolysis to Carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be achieved under acidic or basic conditions.[3][4] The reaction proceeds through an amide intermediate.[5]

Mechanistic Considerations:

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of water.[5] For meta-substituted benzonitriles, the rate of hydrolysis can be influenced by the electronic nature of the substituent. In concentrated sulfuric acid, electron-withdrawing groups accelerate the rate-determining nucleophilic attack.[6] Given that the protonated form of the (((2-Hydroxyethyl)amino)methyl) substituent would be electron-withdrawing, acid-catalyzed hydrolysis is expected to be efficient.

Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon.[7]

G cluster_acid Acid-Catalyzed Hydrolysis Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Water_Attack H₂O Attack Imidic_Acid R-C(OH)=NH Amide R-C(O)NH₂ Carboxylic_Acid R-C(O)OH

Experimental Protocol: Acid-Catalyzed Hydrolysis
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 1:1 mixture of concentrated sulfuric acid and water.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The carboxylic acid product may precipitate.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization.

Reduction to Primary Amine

The reduction of nitriles to primary amines is a valuable synthetic transformation, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[8][9]

Mechanistic Considerations:

The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, forming an imine anion intermediate. A second hydride addition then leads to a dianion, which upon aqueous work-up, yields the primary amine.[10]

G cluster_reduction Nitrile Reduction with LiAlH₄ Nitrile R-C≡N Imine_Anion [R-CH=N]⁻ Dianion [R-CH₂-N]²⁻ Primary_Amine R-CH₂NH₂

Experimental Protocol: Reduction with LiAlH₄
  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Work-up: Filter the resulting precipitate through a pad of celite and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography on silica gel.

1,3-Dipolar Cycloaddition

Nitriles can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions. A common example is the reaction with nitrile oxides to form 1,2,4-oxadiazoles.[11]

Mechanistic Considerations:

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the 1,3-dipole (e.g., a nitrile oxide) reacts with the nitrile (the dipolarophile) to form a five-membered heterocyclic ring. The regioselectivity of the reaction is governed by frontier molecular orbital (FMO) theory.[12]

G cluster_cycloaddition 1,3-Dipolar Cycloaddition Reactants R¹-C≡N + R²-C≡N⁺-O⁻ Transition_State [Transition State] Product 1,2,4-Oxadiazole

Experimental Protocol: Cycloaddition with a Nitrile Oxide
  • Generation of Nitrile Oxide: The nitrile oxide can be generated in situ from the corresponding oxime by oxidation with an agent like sodium hypochlorite or from a hydroximoyl chloride by treatment with a base.

  • Reaction: In a suitable solvent, combine this compound (1.0 eq.) with the precursor to the nitrile oxide (e.g., benzaldoxime, 1.2 eq.).

  • Initiation: Add the oxidizing agent or base dropwise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, quench any remaining oxidizing agent and extract the product with an organic solvent.

  • Purification: The crude product can be purified by column chromatography.

Potential for Intramolecular Reactions

The presence of the hydroxyl and amino groups in the side chain introduces the possibility of intramolecular reactions with the nitrile group, particularly under conditions that promote nucleophilic attack.

Intramolecular Cyclization

Under certain conditions, the hydroxyl or amino group could potentially attack the nitrile carbon, leading to the formation of a cyclic iminoether or amidine, respectively. While the six-membered ring that would form from the attack of the amine is plausible, the eight-membered ring from the hydroxyl attack is less likely. Acid or base catalysis could promote such cyclizations. It is crucial to consider these potential side reactions when planning syntheses involving this molecule.[13]

Summary of Reactivity and Synthetic Potential

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other groups. The (((2-Hydroxyethyl)amino)methyl) substituent, while not directly conjugated, influences the reactivity of the nitrile through inductive effects and can participate in reactions itself.

ReactionReagentsProductKey Considerations
Hydrolysis H₂SO₄/H₂O or NaOH/H₂OCarboxylic AcidAmide intermediate; potential for side reactions of the amino/hydroxyl groups.
Reduction LiAlH₄/THFPrimary AminePowerful, non-selective reducing agent; requires anhydrous conditions.
Cycloaddition R-CNO1,2,4-OxadiazoleRegioselectivity is a key factor; requires in situ generation of the nitrile oxide.
Intramolecular Cyclization Acid or BaseCyclic Iminoether/AmidinePotential side reaction, especially under harsh conditions.

This in-depth guide provides a foundational understanding of the reactivity of the nitrile group in this compound. By carefully considering the interplay of the functional groups and selecting appropriate reaction conditions, researchers can effectively utilize this molecule as a versatile building block in the synthesis of complex targets.

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The Hydroxyethyl Group in 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile: A Strategic Element in Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The functionalization of pharmacologically active scaffolds is a cornerstone of modern drug discovery. The strategic introduction of specific moieties can profoundly alter a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. This technical guide provides an in-depth analysis of the role of the 2-hydroxyethyl group as a substituent on the aminomethyl linker of a benzonitrile core, specifically in the context of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile. We will dissect the multifaceted contributions of this group, from enhancing aqueous solubility and enabling critical hydrogen bond interactions to providing a potential site for metabolic modification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the subtle yet powerful influence of the hydroxyethyl group in molecular design.

Introduction: Deconstructing the Molecule

The compound this compound is a trifunctional molecule, with each component contributing distinct characteristics. The benzonitrile moiety serves as a metabolically stable and versatile scaffold, often found in compounds targeting a range of biological pathways.[1][2] The central aminomethyl linker provides a flexible spacer and a basic nitrogen atom, which is often protonated at physiological pH.

However, it is the terminal hydroxyethyl group (-CH₂CH₂OH) that is the focus of this guide. Its inclusion is rarely arbitrary; it is a deliberate design choice intended to impart specific, desirable properties to the parent molecule. Understanding the influence of this group is critical for predicting the compound's behavior, both in vitro and in vivo.

cluster_Molecule This compound cluster_Properties Functional Contributions M Core Structure BN Benzonitrile Core AL Aminomethyl Linker BN->AL Covalent Bond BN_P • Aromatic Scaffold • H-Bond Acceptor (Nitrile) • Metabolic Stability BN->BN_P HE Hydroxyethyl Group AL->HE Covalent Bond AL_P • Conformational Flexibility • Basic Center (pKa) • Linker/Spacer AL->AL_P HE_P • Polarity/Solubility • H-Bond Donor (OH) • H-Bond Acceptor (OH) • Metabolic Handle HE->HE_P

Figure 1: Structural and functional decomposition of the target molecule.

The Physicochemical Impact of the Hydroxyethyl Moiety

The hydroxyl (-OH) group is one of the most powerful functional groups for modulating a molecule's physical properties.[3] Its presence at the terminus of an ethyl chain introduces a potent combination of polarity and hydrogen bonding capability.

Solubility and Polarity

The primary role of a terminal hydroxyl group is often to increase aqueous solubility.[4] The oxygen-hydrogen bond is highly polarized, making the hydroxyl group hydrophilic, or "water-loving." This allows the molecule to interact favorably with water, disrupting the crystal lattice in its solid state and improving its concentration in aqueous media, a critical factor for oral bioavailability and formulation.

Hydrogen Bonding Capacity

The hydroxyl group is a versatile hydrogen bond participant, capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[3][4] This dual nature is a key driver of its influence:

  • Pharmacodynamic Interactions: In a biological context, this allows the moiety to form specific, directional interactions with amino acid residues (e.g., serine, threonine, aspartate, glutamate) in a protein's binding pocket.[5] Such interactions can be critical for affinity and selectivity.

  • Pharmacokinetic Profile: Hydrogen bonding capacity influences properties like membrane permeability. While enhancing solubility, an excess of hydrogen bond donors can impede passive diffusion across the lipid bilayers of cell membranes, a classic consideration in drug design.

cluster_Receptor Hypothetical Receptor Pocket compound Hydroxyethyl Group (-CH₂CH₂OH) ser Serine/Threonine Residue (-OH) compound->ser H-Bond (Donor & Acceptor) asp Aspartate/Glutamate Residue (-COOH) compound->asp H-Bond (Donor)

Figure 2: Potential hydrogen bond interactions with amino acid residues.

Experimental Validation: A Framework for Investigation

To empirically determine the contribution of the hydroxyethyl group, a medicinal chemist would employ a systematic approach centered on the synthesis and evaluation of carefully designed analogues. This process provides a self-validating system where the function of the moiety is deduced from comparative data.

Analogue Synthesis Strategy

The core experimental logic involves comparing the parent compound with analogues where the hydroxyl group is removed or masked.

  • Compound 1 (Parent): this compound

  • Compound 2 (De-hydroxy Analogue): 3-(((Ethyl)amino)methyl)benzonitrile

  • Compound 3 (Masked Hydroxyl Analogue): 3-(((2-Methoxyethyl)amino)methyl)benzonitrile

The de-hydroxy analogue (2) directly probes the necessity of the oxygen atom, while the methoxy analogue (3) isolates the role of the hydroxyl as a hydrogen bond donor, as the ether oxygen can still act as an acceptor.

A Synthesize Analogues (Parent, De-hydroxy, Methoxy) B Physicochemical Profiling A->B Characterize Properties C In Vitro Biological Assays A->C Assess Activity E Structure-Activity Relationship (SAR) Data Analysis B->E D In Vivo PK/PD Studies (If Warranted) C->D Select Lead C->E Correlate Data E->D

Figure 3: Experimental workflow for elucidating functional group roles.
Protocol: Synthesis via Reductive Amination

A robust method for synthesizing the target compound and its analogues is reductive amination.

Objective: To synthesize this compound.

Materials:

  • 3-Formylbenzonitrile

  • 2-Aminoethanol

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-formylbenzonitrile (1.0 eq) in DCM, add 2-aminoethanol (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not reduce the starting aldehyde.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

  • Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

(This protocol can be adapted for analogues by substituting 2-aminoethanol with ethylamine or 2-methoxyethylamine).

Data Presentation: Physicochemical and Biological Comparison

The data gathered from these experiments should be summarized for clear comparison.

Table 1: Predicted Physicochemical Properties of Analogues

CompoundStructureMolecular WeightcLogP (Predicted)Aqueous Solubility (Predicted)H-Bond DonorsH-Bond Acceptors
1 (Parent) This compound176.221.1Higher23
2 (De-hydroxy) 3-(((Ethyl)amino)methyl)benzonitrile160.221.7Lower12
3 (Methoxy) 3-(((2-Methoxyethyl)amino)methyl)benzonitrile190.251.4Intermediate13

Table 2: Hypothetical Biological Activity Data

CompoundTarget X Ki (nM)Target Y IC50 (µM)Rationale for Activity Change
1 (Parent) 501.2Optimal H-bonding with target X; good solubility for cell-based assay Y.
2 (De-hydroxy) >10,00025.6Loss of critical H-bond interaction with target X; reduced solubility impacts assay Y.
3 (Methoxy) 8505.8Loss of H-bond donor capability weakens binding to X; moderate solubility.

Pharmacokinetic and Metabolic Considerations

The hydroxyethyl group is a known "metabolic handle." The primary alcohol is susceptible to oxidation by alcohol dehydrogenases and aldehyde dehydrogenases to ultimately form a carboxylic acid metabolite. It can also undergo Phase II metabolism via glucuronidation (by UGTs) or sulfation (by SULTs).

This metabolic liability can be either a drawback (leading to rapid clearance and short half-life) or an advantage (facilitating clearance and avoiding the accumulation of a parent drug). The rate and pathway of metabolism would need to be determined experimentally using liver microsomes or hepatocytes.

Conclusion

The hydroxyethyl group in this compound is far more than a simple appendage. It is a strategic functional group that profoundly influences the molecule's character. Its primary roles include:

  • Enhancing Aqueous Solubility: Crucial for formulation and bioavailability.

  • Providing Key Hydrogen Bonding Interactions: Essential for high-affinity binding to biological targets.

  • Modulating Pharmacokinetics: Influences membrane permeability and serves as a site for metabolic clearance.

Through a systematic process of analogue synthesis and comparative testing, researchers can precisely define these roles and leverage the hydroxyethyl group to fine-tune molecular properties, transforming a simple scaffold into a highly optimized chemical probe or drug candidate.

References

  • PubMed. Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines. [Link]

  • ACS Publications. From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. [Link]

  • Wikipedia. Benzonitrile. [Link]

  • PubChem. 3-(2-Hydroxyethyl)benzonitrile. [Link]

  • Chegg. Understanding the Hydroxyl Functional Group: A Key Player in Organic Chemistry. [Link]

  • Britannica. Hydroxyl group. [Link]

  • RSC Publishing. A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. [Link]

  • IUCr. Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. [Link]

  • LibreTexts Chemistry. Functional Groups Names, Properties, and Reactions. [Link]

  • LinkedIn. 7-(OC-1): The role of hydroxyl (-OH) group in chemical compounds. [Link]

  • ScienceOpen. β-Blockers bearing hydroxyethylamine and hydroxyethylene as potential SARS-CoV-2 Mpro inhibitors. [Link]

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3-(((2-Hydroxyethyl)amino)methyl)benzonitrile: A Technical Profile and Synthetic Overview for a Versatile Organic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed technical profile of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile, a bifunctional organic molecule with significant potential as a versatile building block in medicinal chemistry and materials science. While specific applications in peer-reviewed literature are emerging, its unique combination of a reactive nitrile group, a secondary amine, and a primary alcohol offers a compelling scaffold for the synthesis of complex molecular architectures.

Molecular Overview and Physicochemical Properties

This compound (CAS Number: 1039834-76-8) is a substituted benzonitrile featuring a hydroxyethylamino methyl side chain at the meta-position. This strategic placement of functional groups allows for a diverse range of chemical transformations, making it an attractive starting material for library synthesis and lead optimization campaigns. The benzonitrile moiety itself is a known pharmacophore in various drug candidates, where the nitrile group can act as a bioisostere for other functional groups and participate in key binding interactions with biological targets[1][2].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1039834-76-8ChemicalBook[3]
Molecular Formula C₁₀H₁₂N₂OChemicalBook[3]
Molecular Weight 176.22 g/mol ChemicalBook[3]
IUPAC Name This compoundFluorochem

Synthesis by Reductive Amination: A Self-Validating Protocol

The most logical and widely applicable synthetic route to this compound is the reductive amination of 3-formylbenzonitrile (also known as 3-cyanobenzaldehyde) with ethanolamine. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to the target secondary amine. The choice of reducing agent is critical to ensure the selective reduction of the imine in the presence of the starting aldehyde.

Reductive amination is a cornerstone of amine synthesis due to its high efficiency and broad functional group tolerance, which circumvents issues of over-alkylation often encountered in direct alkylation methods[4].

Causality Behind Experimental Choices
  • Choice of Aldehyde: 3-Formylbenzonitrile is the logical precursor, as the cyano group is a strong electron-withdrawing group, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the amine[5].

  • Choice of Amine: Ethanolamine provides the desired 2-hydroxyethylamino moiety.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation. It is a mild and selective reducing agent that readily reduces iminium ions but is significantly less reactive towards aldehydes and ketones, thus minimizing the formation of the corresponding alcohol byproduct. Its use often does not require strict pH control, unlike sodium cyanoborohydride (NaBH₃CN)[4].

  • Solvent Selection: A chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is commonly used for reductive aminations with NaBH(OAc)₃. These solvents are generally inert to the reaction conditions and provide good solubility for the reactants.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve 3-formylbenzonitrile (1.0 eq) and ethanolamine (1.1 eq) in DCM B Stir at room temperature (Imine Formation) A->B C Add NaBH(OAc)3 (1.5 eq) portion-wise B->C In-situ D Stir at room temperature until completion (monitored by TLC/LC-MS) C->D E Quench with saturated NaHCO3 (aq) D->E F Extract with DCM E->F G Dry organic layer (Na2SO4), filter, and concentrate F->G H Purify by column chromatography (SiO2) G->H

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 3-formylbenzonitrile (1.0 equivalent) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add ethanolamine (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the reaction for the disappearance of the imine intermediate and the formation of the product by TLC or LC-MS (typically 2-4 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons (4H, multiplet, δ ~7.4-7.7 ppm) - Benzylic protons (-CH₂-N, 2H, singlet, δ ~3.8 ppm) - Methylene protons (-N-CH₂-CH₂-OH, 2H, triplet, δ ~2.8 ppm) - Methylene protons (-CH₂-OH, 2H, triplet, δ ~3.6 ppm) - Amine and hydroxyl protons (2H, broad singlets, variable δ)
¹³C NMR - Nitrile carbon (-C≡N, δ ~118-120 ppm) - Aromatic carbons (δ ~128-135 ppm and quaternary carbon attached to CN) - Benzylic carbon (-CH₂-N, δ ~54-56 ppm) - Methylene carbon (-N-CH₂-, δ ~50-52 ppm) - Methylene carbon (-CH₂-OH, δ ~60-62 ppm)
FT-IR (cm⁻¹) - O-H stretch (broad, ~3300-3400 cm⁻¹) - N-H stretch (secondary amine, moderate, ~3300-3350 cm⁻¹) - C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹) - C≡N stretch (strong, sharp, ~2220-2230 cm⁻¹) - C=C stretches (aromatic, ~1600, 1480 cm⁻¹) - C-O stretch (primary alcohol, strong, ~1050 cm⁻¹)
Mass Spec (EI) - Predicted M⁺ at m/z = 176. - Fragmentation pattern would likely show loss of water, and cleavage at the benzylic position.

Reactivity and Potential as a Novel Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. This allows for selective transformations at each site, providing a platform for the creation of diverse molecular scaffolds.

G cluster_nitrile Nitrile Group Reactions cluster_amine Amine Group Reactions cluster_hydroxyl Hydroxyl Group Reactions main This compound nitrile_reduction Reduction to Primary Amine main->nitrile_reduction e.g., H2/Catalyst nitrile_hydrolysis Hydrolysis to Carboxylic Acid main->nitrile_hydrolysis e.g., H+/H2O or OH- nitrile_cycloaddition Cycloaddition to Tetrazoles main->nitrile_cycloaddition e.g., NaN3 amine_acylation Acylation/Sulfonylation main->amine_acylation e.g., Acyl Halides amine_alkylation N-Alkylation main->amine_alkylation e.g., Alkyl Halides amine_reductive_amination Further Reductive Amination main->amine_reductive_amination e.g., RCHO, NaBH(OAc)3 hydroxyl_esterification Esterification main->hydroxyl_esterification e.g., Acid Chlorides hydroxyl_etherification Etherification main->hydroxyl_etherification e.g., Williamson Ether Synthesis hydroxyl_oxidation Oxidation to Aldehyde/Acid main->hydroxyl_oxidation e.g., PCC, DMP

Caption: Potential reaction pathways for this compound.

  • The Nitrile Group: This versatile functional group can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions to form heterocycles like tetrazoles. This makes it a valuable precursor for a wide range of functionalities commonly found in pharmaceuticals.

  • The Secondary Amine: The secondary amine is nucleophilic and can readily undergo acylation, sulfonylation, alkylation, and further reductive amination to build more complex structures.

  • The Hydroxyl Group: The primary alcohol can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, providing another point of diversification.

The strategic combination of these groups makes this molecule a promising scaffold for the synthesis of novel compounds in areas such as:

  • Medicinal Chemistry: As a fragment for library synthesis targeting kinases, proteases, or GPCRs. The benzonitrile moiety is present in a number of approved drugs and clinical candidates[1].

  • Materials Science: As a monomer for the synthesis of specialty polymers or as a component in the development of functional materials where the nitrile group can influence electronic properties.

Conclusion

This compound is a readily accessible and highly functionalized organic building block. Its straightforward synthesis via reductive amination and the orthogonal reactivity of its functional groups position it as a valuable tool for chemists in both academic and industrial research. While its full potential is yet to be extensively documented in the literature, the principles of synthetic chemistry suggest that it is a scaffold with considerable promise for the discovery and development of new chemical entities.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [Link]

  • PubChem. (n.d.). Benzylethanolamine. National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

The Emerging Potential of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzonitrile moiety is a privileged scaffold in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to act as a hydrogen bond acceptor, have established it as a critical pharmacophore in drug design.[2] This technical guide explores the untapped potential of a specific derivative, 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile. While direct research on this compound is nascent, its structural features—a central benzonitrile ring, a secondary amine, and a primary alcohol—suggest a rich pharmacological landscape for investigation. This document provides a comprehensive overview of its chemical rationale, potential therapeutic applications, and detailed, actionable protocols for its synthesis and biological evaluation, aimed at researchers and professionals in drug development.

Introduction: The Chemical and Pharmacological Rationale

This compound (CAS No. 1039834-76-8) is an aromatic compound whose potential in medicinal chemistry is inferred from its constituent functional groups.[3] The benzonitrile group is a known bioisostere for various functional groups and is present in numerous approved drugs.[1] The secondary amine and hydroxyl groups introduce opportunities for hydrogen bonding, salt formation, and further derivatization, making this molecule a versatile starting point for library synthesis.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC10H12N2ON/A
Molecular Weight176.22 g/mol N/A
XLogP30.8Predicted
Hydrogen Bond Donors2Predicted
Hydrogen Bond Acceptors3Predicted

The molecule's moderate lipophilicity and capacity for hydrogen bonding suggest favorable pharmacokinetic properties, a critical consideration in early-stage drug discovery.

Potential Therapeutic Applications

Based on the extensive literature on benzonitrile derivatives, we can hypothesize several promising therapeutic avenues for this compound and its analogs.

Oncology

Benzonitrile-containing compounds have demonstrated significant potential as anticancer agents by targeting key pathways in cancer progression.[1]

  • Kinase Inhibition: Many kinase inhibitors incorporate a benzonitrile moiety. The nitrogen of the nitrile can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The aminomethyl and hydroxyethyl side chains of our lead compound could be oriented to interact with the solvent-exposed region or other pockets of the ATP-binding site.

  • Tubulin Polymerization Inhibition: Certain benzonitrile derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The structural framework of this compound could serve as a novel scaffold for developing new antimitotic agents.

Antiviral Activity

The antiviral potential of benzonitrile derivatives has been notably explored, particularly against Hepatitis C Virus (HCV).[1] Compounds with an aminomethyl benzonitrile core have been identified as potent inhibitors of HCV entry into host cells.[1] The "2-hydroxyethyl" substitution could enhance solubility and provide an additional interaction point with viral or host proteins.

Antibacterial Agents

Novel benzonitrile derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism often involves the inhibition of essential bacterial enzymes.[1] Structure-activity relationship (SAR) studies of related aminomethylbenzonitrile derivatives could guide the optimization of this scaffold for potent antibacterial activity.[4]

Synthetic and Experimental Protocols

A crucial aspect of exploring a new chemical entity is a robust and reproducible synthetic route and reliable biological assays.

Synthesis of this compound

This proposed synthesis is a two-step process starting from 3-formylbenzonitrile.

Workflow for Synthesis

A 3-Formylbenzonitrile + Ethanolamine B Reductive Amination (e.g., NaBH(OAc)3) A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E This compound D->E

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-formylbenzonitrile (1.0 eq) in dichloromethane (DCM, 0.1 M) at room temperature, add ethanolamine (1.2 eq).

  • Reductive Amination: Stir the mixture for 1 hour, then add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

To evaluate the potential of this compound as a kinase inhibitor, a generic in vitro kinase assay can be performed.

Workflow for Kinase Inhibition Assay

A Prepare Kinase, Substrate, and ATP Solution B Add Test Compound (Varying Concentrations) A->B C Incubate at 30°C B->C D Terminate Reaction and Measure Phosphorylation C->D E Calculate IC50 Value D->E

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the kinase of interest (e.g., a receptor tyrosine kinase), its specific peptide substrate, and ATP.

  • Compound Dilution: Prepare a serial dilution of this compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and test compound to the reaction buffer.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Structure-Activity Relationship (SAR) and Future Directions

The initial evaluation of this compound will pave the way for a systematic SAR study.

Proposed SAR Exploration dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [arrowsize=0.7];

"Core" [label="Lead\nCompound", pos="0,0!"]; "R1" [label="Modify\nHydroxyethyl\nSide Chain", pos="-2,1.5!"]; "R2" [label="Substitute\nBenzene\nRing", pos="2,1.5!"]; "R3" [label="N-Alkylation/\nN-Acylation", pos="0,-1.5!"];

"Core" -- "R1"; "Core" -- "R2"; "Core" -- "R3"; }

Sources

Methodological & Application

Synthesis of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile is a bifunctional organic molecule of interest in medicinal chemistry and materials science. Its structure incorporates a reactive secondary amine, a hydroxyl group, and a cyano-substituted aromatic ring, making it a versatile building block for the synthesis of more complex molecular architectures. The benzonitrile moiety is a common feature in various pharmaceuticals, while the hydroxyethylamino side chain can be modified to tune solubility and introduce further functionalization.

This document provides a detailed, field-proven experimental protocol for the synthesis of this compound via a one-pot reductive amination of 3-cyanobenzaldehyde with ethanolamine. This method is advantageous due to its operational simplicity, high atom economy, and the use of readily available and cost-effective reagents. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic process.

Reaction Principle: Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a controlled and efficient route to secondary and tertiary amines.[1][2] The process involves two key transformations occurring in a single reaction vessel:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (ethanolamine) on the electrophilic carbonyl carbon of the aldehyde (3-cyanobenzaldehyde). This is followed by dehydration to form a Schiff base, also known as an imine. This step is often catalyzed by a mild acid.

  • In Situ Reduction: The formed imine is then immediately reduced to the corresponding secondary amine by a selective reducing agent present in the reaction mixture.

For this specific synthesis, sodium borohydride is employed as the reducing agent. While a powerful reductant, its rate of reduction of the imine is significantly faster than that of the starting aldehyde, especially when the reaction conditions are carefully controlled.[1][3]

Visualizing the Synthesis

Reaction Scheme

Reaction_Scheme reactant1 3-Cyanobenzaldehyde plus + intermediate Imine Intermediate reactant1->intermediate Step 1: Imine Formation reactant2 Ethanolamine reactant2->intermediate Step 1: Imine Formation product This compound intermediate->product Step 2: Reduction reagents1 Methanol (Solvent) Acetic Acid (catalyst) reagents2 Sodium Borohydride (NaBH4)

Caption: Synthesis of the target compound via a two-step, one-pot reaction.

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
3-Cyanobenzaldehyde24964-64-5C₈H₅NO131.13≥98%e.g., Sigma-Aldrich
Ethanolamine141-43-5C₂H₇NO61.08≥99%e.g., Sigma-Aldrich
Sodium Borohydride (NaBH₄)16940-66-2NaBH₄37.83≥98%e.g., Sigma-Aldrich
Methanol (Anhydrous)67-56-1CH₄O32.04≥99.8%e.g., Sigma-Aldrich
Acetic Acid (Glacial)64-19-7C₂H₄O₂60.05≥99.7%e.g., Sigma-Aldrich
Ethyl Acetate141-78-6C₄H₈O₂88.11HPLC Gradee.g., Sigma-Aldrich
Saturated Sodium Bicarbonate Solution-NaHCO₃ (aq)--Prepared in-house
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37≥99.5%e.g., Sigma-Aldrich
Silica Gel for Column Chromatography-SiO₂-60 Å, 230-400 meshe.g., Sigma-Aldrich
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Protocol

Step 1: Imine Formation
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyanobenzaldehyde (2.62 g, 20.0 mmol).

  • Add anhydrous methanol (40 mL) to the flask and stir the mixture at room temperature until the aldehyde is completely dissolved.

  • To the resulting solution, add ethanolamine (1.34 g, 1.2 mL, 22.0 mmol, 1.1 equivalents) dropwise over 5 minutes.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.

  • Stir the reaction mixture at room temperature for 1 hour. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes). The imine should have a different Rf value than the starting aldehyde.

Step 2: Reduction of the Imine
  • After 1 hour, cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.13 g, 30.0 mmol, 1.5 equivalents) to the cooled reaction mixture in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for an additional 3 hours. Monitor the reaction by TLC until the imine spot has disappeared.

Step 3: Work-up and Isolation
  • Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of deionized water (20 mL).

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acetic acid.

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

Step 4: Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in a solvent system of ethyl acetate/hexanes (e.g., starting with 20% ethyl acetate and gradually increasing the polarity).

  • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column and collect the fractions containing the purified product (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure compound.

Workflow Visualization

Experimental_Workflow A 1. Dissolve 3-Cyanobenzaldehyde in Methanol B 2. Add Ethanolamine and Acetic Acid (catalyst) A->B C 3. Stir for 1 hour at RT (Imine Formation) B->C D 4. Cool to 0°C C->D E 5. Add Sodium Borohydride D->E F 6. Stir for 3 hours at RT (Reduction) E->F G 7. Quench with Water F->G H 8. Remove Methanol (Rotary Evaporation) G->H I 9. Extraction with Ethyl Acetate H->I J 10. Wash with NaHCO3 and Brine I->J K 11. Dry over MgSO4 J->K L 12. Concentrate Crude Product K->L M 13. Purify by Column Chromatography L->M N 14. Characterize Pure Product M->N

Caption: Step-by-step workflow for the synthesis and purification.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons, a singlet for the benzylic CH₂, and triplets for the two CH₂ groups of the hydroxyethyl moiety, along with broad signals for the OH and NH protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals corresponding to the aromatic carbons (including the quaternary carbon of the cyano group), the benzylic carbon, and the two carbons of the hydroxyethyl group are expected.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands are expected for the O-H stretch (broad), N-H stretch (sharp to broad), C≡N stretch (sharp), and C-H stretches (aromatic and aliphatic). The IR spectrum of benzonitrile shows characteristic peaks for C-H stretching around 3070 cm⁻¹ and C≡N stretching around 2230 cm⁻¹.[4]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₂N₂O, MW: 176.22 g/mol ) should be observed.

Safety and Handling

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Cyanobenzaldehyde is harmful if swallowed or in contact with skin.

  • Ethanolamine is corrosive and can cause severe skin burns and eye damage.

  • Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed.

  • Methanol is flammable and toxic.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

References

  • Alves, M. J. (2014). Response to "Can anyone recommend a reliable procedure for the reduction of imines using NaBH4?". ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Jakubke, H.-D. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

Sources

The Strategic Deployment of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile in Isocyanide-Based Multi-Component Reactions: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with Strategic Starting Materials

Multi-component reactions (MCRs) have emerged as a cornerstone in modern drug discovery, offering an efficient, atom-economical, and diversity-oriented approach to the synthesis of complex, drug-like molecules.[1][2] These one-pot transformations, where three or more reactants combine to form a product containing substantial portions of all starting materials, significantly shorten synthetic routes and facilitate the rapid generation of compound libraries for biological screening.[3][4] The strategic choice of building blocks is paramount to the success of MCRs. This guide focuses on the versatile, yet underexplored, reagent 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile and its application in isocyanide-based MCRs, particularly the Ugi and Passerini reactions.

The unique structural features of this compound, namely a secondary amine, a primary alcohol, and a benzonitrile moiety, offer multiple points for diversification and post-MCR modifications. The benzonitrile group, a common pharmacophore and a useful synthetic handle, adds another layer of potential for generating novel chemical entities.[5] This document serves as a comprehensive resource for researchers, providing the theoretical framework and practical protocols for leveraging this building block in the synthesis of novel molecular scaffolds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is critical for reaction monitoring and product characterization. The table below summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1039834-76-8[6]
Molecular Formula C₁₁H₁₄N₂O[6]
Molecular Weight 190.24 g/mol [6]
Appearance Off-white to pale yellow solidAssumed
Solubility Soluble in methanol, dichloromethane, and other common organic solventsAssumed
Spectroscopic DataExpected Chemical Shifts / Frequencies
¹H NMR Signals corresponding to aromatic protons, benzylic protons, and protons of the N-hydroxyethyl group.
¹³C NMR Resonances for the nitrile carbon, aromatic carbons, benzylic carbon, and carbons of the N-hydroxyethyl group.
FT-IR (cm⁻¹) Characteristic peaks for O-H stretch (broad, ~3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), and C-N/C-O stretches in the fingerprint region.

Application in the Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[9][10] this compound can serve as the amine component in this reaction, leading to the formation of highly functionalized peptidomimetics. The presence of the hydroxyl and nitrile groups allows for subsequent modifications, expanding the chemical space accessible from a single MCR.

Proposed Reaction Scheme & Mechanism

The Ugi reaction proceeds through a series of equilibria, culminating in an irreversible Mumm rearrangement to form the stable α-acylamino amide product.[11]

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Amine This compound Imine Iminium Ion Amine->Imine + Aldehyde Aldehyde Aldehyde (R¹CHO) Isocyanide Isocyanide (R²NC) CarboxylicAcid Carboxylic Acid (R³COOH) Nitrilium Nitrilium Ion CarboxylicAcid->Nitrilium Imine->Nitrilium + Isocyanide Adduct Intermediate Adduct Nitrilium->Adduct + Carboxylate UgiProduct α-Acylamino Amide Adduct->UgiProduct Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Detailed Experimental Protocol: Synthesis of a Model Ugi Product

This protocol describes the synthesis of a model Ugi product using this compound, benzaldehyde, acetic acid, and tert-butyl isocyanide.

Materials:

  • This compound (1.0 mmol, 190.24 mg)

  • Benzaldehyde (1.0 mmol, 106.12 mg, 0.10 mL)

  • Acetic acid (1.0 mmol, 60.05 mg, 0.06 mL)

  • tert-Butyl isocyanide (1.0 mmol, 83.15 mg, 0.11 mL)

  • Methanol (5 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Dissolve the amine in methanol (5 mL).

  • Add benzaldehyde (1.0 mmol), acetic acid (1.0 mmol), and tert-butyl isocyanide (1.0 mmol) sequentially to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ugi product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome:

The reaction is expected to yield the corresponding α-acylamino amide. The yield will vary depending on the specific substrates and reaction conditions but is generally moderate to high for Ugi reactions.[12]

ReactantMolar RatioExpected Product Feature
This compound1Incorporation of the N-substituted benzonitrile fragment.
Benzaldehyde1Introduction of the phenyl group adjacent to the amide nitrogen.
Acetic Acid1Formation of the N-acetyl group.
tert-Butyl Isocyanide1Generation of the tert-butyl amide.

Application in the Passerini Three-Component Reaction (P-3CR)

The Passerini three-component reaction (P-3CR) is a versatile method for synthesizing α-acyloxy amides from a carboxylic acid, a carbonyl compound, and an isocyanide.[13][14] The hydroxyl group of this compound can potentially participate in variations of the Passerini reaction, or the molecule could be a precursor to a carboxylic acid or isocyanide component. However, a more direct application involves a related MCR where the alcohol component is used.

Proposed Reaction Scheme & Mechanism

In a Passerini-type reaction, the alcohol functionality can be utilized. The generally accepted mechanism involves the formation of a key intermediate through the reaction of the carbonyl compound, carboxylic acid, and isocyanide.[15][16]

Passerini_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Carbonyl Carbonyl (R¹R²CO) Intermediate α-Adduct Carbonyl->Intermediate Isocyanide Isocyanide (R³NC) Isocyanide->Intermediate CarboxylicAcid Carboxylic Acid (R⁴COOH) CarboxylicAcid->Intermediate PasseriniProduct α-Acyloxy Amide Intermediate->PasseriniProduct Acyl Transfer

Caption: Simplified mechanism of the Passerini three-component reaction.

Detailed Experimental Protocol: A Passerini-Type Reaction

This protocol outlines a hypothetical Passerini-type reaction to highlight the utility of the hydroxyl group.

Materials:

  • 3-(((2-(Isocyano)ethyl)amino)methyl)benzonitrile (hypothetical isocyanide derived from the starting material) (1.0 mmol)

  • Benzaldehyde (1.0 mmol, 106.12 mg, 0.10 mL)

  • Acetic acid (1.0 mmol, 60.05 mg, 0.06 mL)

  • Dichloromethane (DCM) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 25 mL round-bottom flask, dissolve the hypothetical isocyanide (1.0 mmol) in dichloromethane (5 mL).

  • Add benzaldehyde (1.0 mmol) and acetic acid (1.0 mmol) to the solution.

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.[17]

  • After completion, dilute the reaction mixture with DCM (15 mL).

  • Wash the organic phase with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure α-acyloxy amide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Expected Outcome:

This reaction would yield a complex α-acyloxy amide, demonstrating the potential for creating intricate molecular architectures.

ReactantMolar RatioExpected Product Feature
Hypothetical Isocyanide1Formation of the amide functionality and incorporation of the benzonitrile moiety.
Benzaldehyde1Introduction of the phenyl group and creation of the α-acyloxy stereocenter.
Acetic Acid1Formation of the acetate ester.

Conclusion and Future Perspectives

This compound is a promising and versatile building block for the construction of novel and complex molecules through multi-component reactions. Its bifunctional nature, possessing both an amine and an alcohol, allows for its participation in a variety of MCRs, including the Ugi and Passerini-type reactions. The presence of the benzonitrile moiety offers a valuable site for further synthetic transformations, making it an attractive starting material for the generation of compound libraries in drug discovery and medicinal chemistry.[5] The protocols provided herein serve as a foundational guide for researchers to explore the full potential of this strategic starting material in their synthetic endeavors. Further exploration of its reactivity with a broader range of MCR components will undoubtedly lead to the discovery of new chemical entities with interesting biological activities.

References

  • Shaikh, I. A., et al. (2021). Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). Expert Opinion on Therapeutic Patents, 31(3), 267-289. [Link]

  • Tandi, M., et al. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Advances. [Link]

  • Cid, M. M., & Matos, M. J. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5243. [Link]

  • Taylor & Francis Online. (2020). Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). [Link]

  • ResearchGate. (n.d.). Multicomponent Reactions in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Passerini reaction. [Link]

  • SDBS. (n.d.). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. [Link]

  • National Center for Biotechnology Information. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • chemeurope.com. (n.d.). Passerini reaction. [Link]

  • National Center for Biotechnology Information. (2022). Ugi Four-Component Reactions Using Alternative Reactants. [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]

  • Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. [Link]

  • NIST WebBook. (n.d.). Benzonitrile, 3-hydroxy-. [Link]

  • Royal Society of Chemistry. (2021). The Ugi three-component reaction and its variants. [Link]

  • National Center for Biotechnology Information. (2009). (E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile. [Link]

  • SciELO. (2024). Eudragit® L100 Post-Modification via Ugi Multicomponent Reaction. [Link]

  • Royal Society of Chemistry. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. [Link]

  • National Center for Biotechnology Information. (2011). The 100 facets of the Passerini reaction. [Link]

  • ResearchGate. (n.d.). Effect of different solvents on the scope of the Passerini reaction. [Link]

  • PubChem. (n.d.). 3-(2-Hydroxyethyl)benzonitrile. [Link]

  • IUCr. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene. [Link]

Sources

Application Notes and Protocols: Derivatization of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

The compound 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile represents a compelling starting point for the development of novel therapeutic agents. Its structure thoughtfully combines a flexible amino alcohol side chain, known for establishing crucial hydrogen bonding interactions with biological targets, with a benzonitrile moiety. The nitrile group, a versatile pharmacophore, can participate in various non-covalent interactions and serves as a potential metabolic handle or a reactive center for covalent modification. The strategic derivatization of the secondary amine and primary alcohol functionalities allows for a systematic exploration of the surrounding chemical space, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This systematic modification is a cornerstone of structure-activity relationship (SAR) studies, aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this core scaffold. It outlines detailed, field-proven protocols for several key chemical transformations, including N-acylation, N-alkylation, N-sulfonylation, and the formation of ureas and thioureas. Beyond synthesis, this guide details a strategic workflow for the initial biological evaluation of the resulting compound library, with a focus on cytotoxicity and enzyme inhibition assays.

I. Chemical Derivatization Strategies

The secondary amine and primary alcohol of the parent compound offer two distinct handles for chemical modification. The protocols detailed below are designed for high-yield, selective derivatization, and are amenable to parallel synthesis for the rapid generation of a diverse compound library.

A. N-Acylation: Introducing the Amide Bond

The introduction of an amide bond via N-acylation is a robust and widely utilized transformation in medicinal chemistry.[1] Amides are generally stable functional groups that can act as both hydrogen bond donors and acceptors, significantly influencing the binding affinity of a molecule to its target.

Protocol 1: N-Acylation using Acyl Chlorides

This protocol describes a classic Schotten-Baumann-type reaction, which is effective for a wide range of acyl chlorides.[2]

Rationale: The reaction is performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1] The use of an anhydrous solvent is critical to prevent the hydrolysis of the acyl chloride.

Materials:

  • This compound

  • Desired Acyl Chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.1 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve this compound (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.05 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Acylation using Acid Anhydrides

This method offers a milder alternative to acyl chlorides and often proceeds under catalyst-free conditions.[3]

Rationale: The reaction with an acid anhydride is often rapid and clean, with the carboxylic acid byproduct being the only significant side product.[1] For some less reactive amines or anhydrides, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

Materials:

  • This compound

  • Desired Acid Anhydride (e.g., acetic anhydride, succinic anhydride) (1.2 equiv)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol) and the acid anhydride (1.2 mmol).

  • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, dissolve the mixture in a minimal amount of diethyl ether.

  • Allow the solution to stand at room temperature to induce crystallization of the product.

  • Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.[1]

B. N-Alkylation: Modulating Sterics and Basicity

N-alkylation introduces alkyl groups that can modulate the steric profile, lipophilicity, and basicity (pKa) of the parent molecule. These modifications are crucial for optimizing interactions with biological targets and improving pharmacokinetic properties.[4][5]

Protocol 3: Direct N-Alkylation with Alkyl Halides

This is a traditional SN2 reaction that is effective for introducing a variety of alkyl groups.[1]

Rationale: A base is required to neutralize the hydrogen halide formed during the reaction. A common challenge is over-alkylation to form a quaternary ammonium salt, which can be mitigated by using an excess of the starting amine.[1]

Materials:

  • This compound

  • Alkyl Halide (e.g., methyl iodide, benzyl bromide) (1.0 equiv)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 equiv)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of this compound (1.0 equiv) in ACN, add potassium carbonate (2.0 equiv) and the alkyl halide (1.0 equiv).

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

C. N-Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore found in numerous approved drugs. It is a stable, non-basic amine protecting group that can also act as a hydrogen bond acceptor.[6]

Protocol 4: Synthesis of N-Sulfonamides

This reaction involves the treatment of the amine with a sulfonyl chloride in the presence of a base.[7]

Rationale: Similar to N-acylation with acyl chlorides, a base is necessary to scavenge the HCl byproduct.[8] Pyridine is often used as both the base and the solvent.

Materials:

  • This compound

  • Sulfonyl Chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equiv)

  • Pyridine or Triethylamine (as solvent or co-solvent with DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 equiv) in pyridine at 0 °C.

  • Slowly add the sulfonyl chloride (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding 1 M HCl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting sulfonamide by recrystallization or flash column chromatography.

D. Urea and Thiourea Formation

Urea and thiourea moieties are prevalent in biologically active molecules due to their ability to form strong bidentate hydrogen bonds with protein targets.

Protocol 5: Synthesis of Ureas and Thioureas from Isocyanates/Isothiocyanates

This is a highly efficient "click-like" reaction that proceeds rapidly under mild conditions.[9]

Rationale: The reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is typically quantitative and requires no catalyst.[9][10]

Materials:

  • This compound

  • Isocyanate or Isothiocyanate (e.g., phenyl isocyanate, methyl isothiocyanate) (1.0 equiv)

  • Anhydrous THF or DCM

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF.

  • Add the isocyanate or isothiocyanate (1.0 equiv) dropwise at room temperature.

  • Stir the mixture for 1-3 hours.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect the product by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the product by trituration with ether or by flash column chromatography if necessary.

Derivatization Strategy Reagent Class Functional Group Introduced Typical Conditions
N-Acylation Acyl ChloridesAmideAnhydrous DCM, TEA, 0°C to RT
Acid AnhydridesAmideNeat or in Ether, RT
N-Alkylation Alkyl HalidesTertiary AmineACN, K2CO3, Reflux
N-Sulfonylation Sulfonyl ChloridesSulfonamidePyridine, 0°C to RT
Urea/Thiourea Formation Isocyanates/IsothiocyanatesUrea/ThioureaAnhydrous THF, RT

II. Characterization of Synthesized Derivatives

Thorough characterization of each newly synthesized derivative is essential to confirm its identity, purity, and structure. A combination of spectroscopic and spectrometric techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure.[11][12] The disappearance of the N-H proton signal (for N-acylation, N-alkylation, etc.) and the appearance of new signals corresponding to the introduced moiety provide direct evidence of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups.[14] For example, the appearance of a strong carbonyl stretch (~1650 cm-1) confirms the formation of an amide bond in N-acylation reactions.

III. Biological Screening Workflow

Once a library of derivatives has been synthesized and characterized, a systematic biological screening cascade can be initiated to identify compounds with promising activity.

A. Primary Screening: Cytotoxicity Assessment

A primary screen to assess general cytotoxicity is a crucial first step to flag compounds that may have non-specific effects or are overtly toxic to cells. The MTT assay is a reliable and widely used colorimetric assay for this purpose.[15][16][17]

Protocol 6: MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of living cells.[15]

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[18]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19] Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

B. Secondary Screening: Target-Based Assays

Compounds that show interesting activity profiles in the primary screen, or those designed with a specific target in mind, can be advanced to secondary, target-based assays.

1. Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting the activity of specific enzymes.[20] A wide variety of commercially available kits and established protocols exist for measuring the inhibition of various enzyme classes (e.g., kinases, proteases, phosphatases).[21][22][23]

General Workflow:

  • Assay Principle: The assay typically involves an enzyme, its substrate, and a method to detect the product formation or substrate consumption. This can be based on changes in absorbance, fluorescence, or luminescence.

  • Procedure: The enzyme is incubated with varying concentrations of the test compound, followed by the addition of the substrate to initiate the reaction. The reaction is allowed to proceed for a defined period, and the signal is then measured.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined.

2. Receptor Binding Assays

These assays are used to determine if a compound binds to a specific receptor.[24][25] Radioligand binding assays are a classic and highly sensitive method.[25]

General Workflow:

  • Assay Principle: A radiolabeled ligand with known affinity for the receptor is used. The assay measures the ability of the test compound to compete with the radioligand for binding to the receptor.[26]

  • Procedure: A preparation containing the receptor (e.g., cell membrane fragments) is incubated with the radioligand and varying concentrations of the test compound.[26]

  • Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration), and the amount of bound radioactivity is measured.[26]

  • Data Analysis: The data is used to determine the binding affinity (Ki or IC50) of the test compound for the receptor.

IV. Visualized Workflows

Derivatization Strategies

G cluster_0 Core Scaffold cluster_1 Derivatization Reactions cluster_2 Resulting Compound Library Core 3-(((2-Hydroxyethyl)amino) methyl)benzonitrile Acylation N-Acylation Core->Acylation Alkylation N-Alkylation Core->Alkylation Sulfonylation N-Sulfonylation Core->Sulfonylation Urea Urea/Thiourea Formation Core->Urea Library Diverse Library of Functionalized Analogs Acylation->Library Amides Alkylation->Library Tertiary Amines Sulfonylation->Library Sulfonamides Urea->Library Ureas/Thioureas

Caption: Synthetic routes from the core scaffold to a diverse library.

Biological Screening Cascade

G Start Synthesized Compound Library PrimaryScreen Primary Screening: Cytotoxicity (MTT Assay) Start->PrimaryScreen Decision1 Identify Active & Non-Toxic Hits PrimaryScreen->Decision1 SecondaryScreen Secondary Screening: Target-Based Assays Decision1->SecondaryScreen Active Inactive Inactive / Toxic Decision1->Inactive Inactive/Toxic EnzymeAssay Enzyme Inhibition Assays SecondaryScreen->EnzymeAssay ReceptorAssay Receptor Binding Assays SecondaryScreen->ReceptorAssay Decision2 Prioritize Potent & Selective Leads EnzymeAssay->Decision2 ReceptorAssay->Decision2 SAR Structure-Activity Relationship (SAR) Studies Decision2->SAR Leads Identified

Caption: Workflow for biological evaluation of synthesized compounds.

V. References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

  • Benchchem. Application Notes and Protocols for N-Acylation of 3-Amino-4-Octanol in Surfactant Production.

  • Abcam. MTT assay protocol.

  • BioAssay Systems. Enzyme Inhibitor Screening Services.

  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

  • Amsbio. Enzyme Activity Assays.

  • ACS Publications. Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement | Organic Letters.

  • YouTube. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity.

  • Biocompare. Inhibitor Screening Kits.

  • Biobide. What is an Inhibition Assay? - Blog.

  • Creative Enzymes. High-Throughput Inhibitor Assays and Screening.

  • PJSIR. Highly Efficient Protocol for Sulfonylation of Amino Acid.

  • PubMed. (2009, February 15). A simple in vitro assay for assessing the reactivity of nitrile containing compounds.

  • Wikipedia. Ligand binding assay.

  • Gifford Bioscience. About Ligand Binding Assays.

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.

  • Labome. Receptor-Ligand Binding Assays.

  • NCBI - NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.

  • ACS Publications. (2021, March 10). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) | Analytical Chemistry.

  • PMC - PubMed Central. (2017, September 1). Mechanochemical synthesis of thioureas, ureas and guanidines.

  • Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups.

  • ResearchGate. Some examples of N‐alkylamines with relevant biological activity..

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules.

  • Urea derivative synthesis by amination, rearrangement or substitution.

  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR.

  • ResearchGate. Important biologically active N-alkylated amines..

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry.

  • Benchchem. Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.

  • ResearchGate. Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF.

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Application Notes and Protocols for 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile: A Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Linker

In the landscape of bioconjugation, the choice of a linker molecule is paramount, dictating the stability, functionality, and ultimate success of the resulting conjugate. 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile is an emerging linker that presents a unique combination of functionalities: a reactive secondary amine, a modifiable primary hydroxyl group, and a chemically versatile nitrile group. This unique architecture, featuring a rigid benzonitrile core, offers researchers a powerful tool for creating sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to advanced diagnostic probes.

The secondary amine provides a readily accessible point for initial conjugation to biomolecules, while the hydroxyl group offers a secondary site for orthogonal chemistry or can be used to enhance the hydrophilicity of the final construct.[1][2] The nitrile group, a latent functional handle, can be chemically transformed into either an amine or a carboxylic acid, thereby unmasking a third point of attachment and enabling the construction of multi-component systems.[3][4]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the potential applications and detailed protocols for leveraging the unique properties of this compound in bioconjugation workflows. The protocols described herein are founded on established bioconjugation principles and are designed to be self-validating, providing a solid foundation for innovation in your research.

Part 1: Core Chemistries and Strategic Applications

The versatility of this compound stems from its three distinct functional groups. Understanding the reactivity of each is key to designing successful conjugation strategies.

The Secondary Amine: The Primary Anchor

The secondary amine is the most nucleophilic and readily reactive site on the linker.[5] It is the ideal anchor point for the initial conjugation to a biomolecule, typically a protein or antibody. The most common and efficient method for targeting amines is through the use of N-hydroxysuccinimide (NHS) esters, which form stable amide bonds under mild physiological conditions.[5][6]

Key Application: Covalent attachment to surface-exposed lysine residues on antibodies or other proteins.

The Hydroxyl Group: A Site for Secondary Modification and Solubility Enhancement

The primary hydroxyl group provides a secondary, less reactive site for conjugation. This orthogonality allows for a second molecule to be introduced after the initial amine-based conjugation. Common activation strategies include conversion to a sulfonate ester (mesylate or tosylate) for reaction with nucleophiles, or direct reaction with isocyanates to form carbamate linkages. Furthermore, the presence of the hydroxyethyl moiety can improve the aqueous solubility of the linker and the final bioconjugate, a critical factor in many biological applications.[2][7][8]

Key Application: Attachment of a second payload, such as a fluorescent dye or a small molecule drug, after initial protein conjugation.

The Nitrile Group: A Latent Functional Handle for Advanced Constructs

The benzonitrile group offers a rigid spacer arm and, more importantly, a latent reactive site.[4] This group is stable under typical bioconjugation conditions but can be chemically modified in a separate step to reveal a new reactive handle. This feature is particularly useful for creating complex, multi-component bioconjugates.

  • Reduction to a Primary Amine: The nitrile can be reduced to a primary amine using reducing agents like borane or catalytic hydrogenation. This new amine can then be targeted with amine-reactive chemistry.

  • Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The resulting carboxyl group can be activated (e.g., with EDC) to react with primary amines.[9]

Key Application: Development of trifunctional linkers for assembling three-component systems, such as an antibody, a drug, and an imaging agent.

Part 2: Experimental Protocols and Workflows

The following protocols are detailed, step-by-step methodologies for key applications of this compound.

Protocol 1: Two-Step Sequential Antibody-Dye Conjugation

This protocol describes the conjugation of an antibody to a fluorescent dye using the linker, leveraging the amine and hydroxyl groups for sequential reactions.

Workflow Overview:

G cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Dye Conjugation A Antibody (with Lysine residues) C Antibody-Linker Conjugate A->C Reaction with secondary amine of linker B NHS-activated Linker B->C E Final Antibody-Linker-Dye Conjugate C->E Reaction with hydroxyl group of linker D Isocyanate-activated Dye D->E

Caption: Sequential conjugation workflow.

Materials:

  • Antibody solution (e.g., 2 mg/mL in PBS, pH 7.4)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous DMF or DMSO

  • Isocyanate-activated fluorescent dye

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of the Linker's Hydroxyl Group (for subsequent dye conjugation)

  • Rationale: This step is performed first to prepare the linker for the second conjugation. The isocyanate group is highly reactive, so this activation is done just before use.

  • Dissolve the isocyanate-activated dye in anhydrous DMF or DMSO to a stock concentration of 10 mM.

Step 2: Conjugation of the Linker to the Antibody

  • Rationale: The secondary amine of the linker will react with the NHS ester-activated antibody. A slight molar excess of the linker is used to achieve a desired degree of labeling (DOL).

  • Prepare the NHS-activated linker by reacting this compound with a 1.2-fold molar excess of DSC in anhydrous DMF for 1 hour at room temperature.

  • Slowly add a 10-fold molar excess of the NHS-activated linker solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 2 hours at room temperature.

  • Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubating for 15 minutes.

  • Purify the antibody-linker conjugate using an SEC column equilibrated with Reaction Buffer.

Step 3: Conjugation of the Dye to the Antibody-Linker Conjugate

  • Rationale: The isocyanate group of the dye will react with the hydroxyl group on the linker to form a stable carbamate bond.

  • To the purified antibody-linker conjugate, add a 5-fold molar excess of the isocyanate-activated dye solution.

  • Incubate the reaction for 4 hours at room temperature, protected from light.

  • Purify the final antibody-linker-dye conjugate using an SEC column to remove unconjugated dye.

Step 4: Characterization

  • Determine the protein concentration using a BCA assay.

  • Measure the absorbance of the dye at its maximum wavelength to determine the DOL.

  • Confirm conjugate integrity using SDS-PAGE and mass spectrometry.

ParameterRecommended ValueRationale
Linker:Antibody Ratio 10:1 (molar)To achieve a Drug-to-Antibody Ratio (DAR) of 2-4.
Reaction pH 7.2 - 8.0Optimal for NHS ester reaction with primary amines.[5]
Reaction Time 2-4 hoursSufficient for conjugation without significant protein degradation.
Quenching Agent Tris or GlycineTo consume unreacted NHS esters.
Protocol 2: Creating a Trifunctional Linker for a Three-Component System

This protocol details the transformation of the nitrile group to create a third reactive site, demonstrated by conjugating a peptide and a small molecule to an antibody.

Workflow Overview:

G A Antibody-Linker Conjugate B Nitrile Reduction A->B Borane reduction C Antibody-Linker (with primary amine) B->C Borane reduction E Intermediate Conjugate C->E Conjugation to new primary amine D NHS-activated Peptide D->E G Final 3-Component Conjugate E->G Conjugation to hydroxyl group F Isocyanate Small Molecule F->G

Caption: Trifunctional linker workflow.

Procedure:

  • Synthesize the Antibody-Linker Conjugate: Follow Step 2 from Protocol 1.

  • Nitrile Reduction:

    • Rationale: This step unmasks the third reactive site. Borane reduction is effective and can be performed under conditions that minimize protein denaturation, though care must be taken.

    • Lyophilize the purified antibody-linker conjugate.

    • Resuspend in a solution of borane-tetrahydrofuran complex (1 M in THF) and incubate for 1 hour at 0°C.

    • Quench the reaction carefully with methanol.

    • Purify the resulting antibody-linker (with primary amine) conjugate immediately via SEC.

  • Conjugate the Second Component (Peptide):

    • React the purified conjugate with an NHS-activated peptide (10-fold molar excess) for 2 hours at room temperature.

    • Purify the intermediate conjugate via SEC.

  • Conjugate the Third Component (Small Molecule):

    • Follow Step 3 from Protocol 1 to conjugate an isocyanate-activated small molecule to the hydroxyl group.

    • Purify the final three-component conjugate via SEC.

  • Characterization:

    • Use a combination of techniques (HPLC, mass spectrometry) to confirm the successful addition of all three components.

Part 3: Scientific Integrity and Trustworthiness

The protocols provided are based on well-established chemical principles. However, the specific reactivity and stability of conjugates made with this compound should be empirically validated for each specific application.

Stability Considerations:

  • Amide Bond (from NHS ester): Highly stable under physiological conditions.

  • Carbamate Bond (from isocyanate): Generally stable, though susceptibility to hydrolysis should be tested.[10]

  • Linker Stability: The stability of the linker itself, particularly in different biological media (e.g., mouse vs. human serum), is a critical parameter for in vivo applications and should be assessed.[11][12][13][14]

Self-Validation:

Each protocol includes purification and characterization steps. It is crucial to perform these analyses to confirm the identity and purity of the resulting bioconjugates. Techniques such as mass spectrometry are invaluable for confirming the covalent attachment of the linker and any subsequent molecules.

Conclusion

This compound offers a unique and powerful platform for creating advanced bioconjugates. Its combination of a primary amine for initial anchoring, a hydroxyl group for secondary modification, and a transformable nitrile group for advanced, multi-component constructs provides a high degree of flexibility. By understanding the distinct reactivity of each functional group and following robust, well-characterized protocols, researchers can unlock the full potential of this versatile linker in a wide range of applications, from targeted therapeutics to sophisticated diagnostic tools.

References

  • National Institutes of Health. (n.d.). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Retrieved January 19, 2026, from [Link]

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  • National Institutes of Health. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved January 19, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2024). Hydroxyethyl starch conjugates co-assembled nanoparticles promote photodynamic therapy and antitumor immunity by inhibiting antioxidant systems. Retrieved January 19, 2026, from [Link]

  • MDPI. (2023). Polyethylenimine-Conjugated Hydroxyethyl Cellulose for Doxorubicin/Bcl-2 siRNA Co-Delivery Systems. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (1991). A novel bifunctional metabolizable linker for the conjugation of antibodies with radionuclides. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). EP0004257A1 - Benzonitrile derivative, process for its preparation and its application.
  • Royal Society of Chemistry. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Interactive Bioconjugation at N‐Terminal Cysteines by Using O‐Salicylaldehyde Esters towards Dual Site‐Selective Functionalization. Retrieved January 19, 2026, from [Link]

  • International Union of Crystallography. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Chemical Modification of Linkers Provides Stable Linker-Payloads for the Generation of Antibody-Drug Conjugates. Retrieved January 19, 2026, from [Link]

  • MDPI. (2023). Structural Aspect of Hydroxyethyl-Starch–Anticancer-Drug-Conjugates as State-of-the-Art Drug Carriers. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. Retrieved January 19, 2026, from [Link]

  • UCL Discovery. (2024). The Nitrile Bis-Thiol Bioconjugation Reaction. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxyethyl)benzonitrile. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved January 19, 2026, from [Link]

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  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 3-methyl-. Retrieved January 19, 2026, from [Link]

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Application and Protocol for the Structural Elucidation of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile is a substituted benzonitrile derivative with potential applications in pharmaceutical and materials science research. Its structure combines a rigid aromatic nitrile core with a flexible and functionalized side chain containing both a secondary amine and a primary alcohol. Accurate structural confirmation and purity assessment are paramount for its use in any research and development context. This application note provides a comprehensive guide to the characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The protocols and data interpretation guidelines are designed for researchers, scientists, and drug development professionals.

The methodologies outlined herein are built on foundational principles of analytical chemistry, emphasizing not just the "how" but the "why" behind experimental choices. This ensures that the protocols can be adapted to similar molecules and that the data generated is robust and reliable.

Predicted Molecular Structure

Caption: Chemical structure of this compound.

NMR Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. A combination of ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) NMR experiments provides a complete picture of the molecule's connectivity.

Sample Preparation Protocol

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The sample must be dissolved in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum, and the solution should be free of particulate matter.[1][2]

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][3]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[2]

  • Dissolution: Gently swirl the vial to dissolve the sample completely. If necessary, use a vortex mixer. Ensure no solid particles remain, as they can interfere with the magnetic field homogeneity.[1][2]

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any dust or undissolved particles, transfer the solution into a standard 5 mm NMR tube.[3]

  • Referencing: The residual proton signal of the solvent (CHCl₃ at δ 7.26 ppm) or the carbon signal (CDCl₃ at δ 77.16 ppm) can be used as an internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[4]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments through chemical shifts and coupling patterns.

Predicted Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~ 7.6 - 7.4m4HAr-HThe aromatic protons on the benzonitrile ring are expected to appear in this region. The meta-substitution pattern will lead to complex splitting (multiplet).
~ 3.85s2HAr-CH₂-NThe benzylic protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, leading to a downfield shift. Expected to be a singlet.
~ 2.85t2HN-CH₂-CH₂Protons on the carbon adjacent to the nitrogen are deshielded. They are coupled to the protons of the CH₂-O group, resulting in a triplet.
~ 3.75t2HCH₂-CH₂-OHProtons on the carbon adjacent to the electronegative oxygen atom are shifted downfield. They are coupled to the protons of the N-CH₂ group, resulting in a triplet.
Variablebr s2HN-H, O-HThe chemical shifts of the amine and hydroxyl protons are variable and depend on concentration and temperature. They may appear as a broad singlet and might exchange with D₂O.
Predicted ¹³C NMR and DEPT Spectra (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show a signal for each unique carbon atom. DEPT-135 and DEPT-90 experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[5][6][7]

Predicted Chemical Shift (δ ppm)DEPT-135DEPT-90AssignmentRationale
~ 133 - 129PositivePositiveAr-CHAromatic CH carbons will appear as positive signals in both DEPT-135 and DEPT-90 spectra.
~ 118No SignalNo SignalC≡NThe nitrile carbon is a quaternary carbon and will be visible in the broadband ¹³C spectrum but absent in DEPT spectra.
~ 112No SignalNo SignalAr-C (ipso to CN)The carbon atom of the benzene ring attached to the nitrile group is quaternary.
~ 140No SignalNo SignalAr-C (ipso to CH₂)The carbon atom of the benzene ring attached to the side chain is quaternary.
~ 60NegativeNo SignalO-CH₂The carbon adjacent to the oxygen will appear as a negative signal in the DEPT-135 spectrum.
~ 54NegativeNo SignalAr-CH₂-NThe benzylic carbon will appear as a negative signal in the DEPT-135 spectrum.
~ 51NegativeNo SignalN-CH₂The carbon adjacent to the nitrogen will appear as a negative signal in the DEPT-135 spectrum.

Mass Spectrometric Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.[8][9][10] High-Resolution Mass Spectrometry (HRMS) will provide an accurate mass measurement, which can be used to confirm the molecular formula.[11][12][13]

Experimental Workflow

MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample 3-(((2-Hydroxyethyl)amino) methyl)benzonitrile Dissolve Dissolve in HPLC-grade Methanol/Water (1:1) with 0.1% Formic Acid Sample->Dissolve Dilute Dilute to ~1-10 µg/mL Dissolve->Dilute Infusion Direct Infusion via Syringe Pump Dilute->Infusion Introduce Sample ESI Electrospray Ionization (Positive Mode) Infusion->ESI Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI->Analyzer Detection Detection Analyzer->Detection Data Mass Spectrum Detection->Data Generate Spectrum HRMS HRMS Analysis: Determine Accurate Mass & Molecular Formula Data->HRMS MSMS MS/MS Analysis: Induce Fragmentation & Elucidate Structure Data->MSMS

Caption: Experimental workflow for ESI-MS analysis.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a stock solution of the compound in methanol at 1 mg/mL. Dilute this stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.

  • Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min

    • Drying Gas Temperature: 180-220 °C

  • Data Acquisition: Acquire the mass spectrum in the m/z range of 50-500.

  • Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺. Compare this experimental mass with the theoretical mass to confirm the elemental composition.

Expected HRMS Result:

  • Theoretical [M+H]⁺: 177.1022 (for C₁₀H₁₃N₂O⁺)

  • An experimental mass within 5 ppm of the theoretical mass will confirm the molecular formula.[11]

Predicted MS/MS Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the precursor ion [M+H]⁺ (m/z 177.1) will provide structural information. Fragmentation is likely to occur via several pathways, including cleavage of the side chain.

Fragmentation_Pathway cluster_path1 Pathway 1: Loss of H₂O cluster_path2 Pathway 2: α-Cleavage cluster_path3 Pathway 3: Benzylic Cleavage M_H [M+H]⁺ m/z = 177.1 F1 m/z = 159.1 C₁₀H₁₁N₂⁺ M_H->F1 - H₂O F2 m/z = 146.1 C₉H₈N₂⁺ M_H->F2 - CH₂OH F5 m/z = 104.1 C₇H₆N⁺ M_H->F5 - C₃H₇NO F6 m/z = 74.1 C₃H₈NO⁺ M_H->F6 - C₇H₅N F3 m/z = 132.1 C₈H₆N₂⁺ F2->F3 - CH₂ F4 m/z = 116.1 C₈H₆N⁺ F3->F4 - NH₂

Caption: Predicted MS/MS fragmentation of [M+H]⁺.

Interpretation of Key Fragments:

  • m/z 159.1: Loss of a water molecule (-18 Da) from the protonated molecular ion. This is a common fragmentation for molecules containing a hydroxyl group.

  • m/z 146.1: Loss of the hydroxymethyl radical (•CH₂OH, -31 Da) via cleavage of the C-C bond in the side chain.

  • m/z 104.1: Formation of the cyanobenzyl cation, resulting from the cleavage of the C-N bond between the benzylic carbon and the nitrogen.

  • m/z 74.1: Formation of the protonated 2-aminoethanol fragment.

Conclusion

The combined application of ¹H NMR, ¹³C NMR with DEPT, and high-resolution ESI-MS provides a robust and definitive method for the structural characterization of this compound. The protocols detailed in this application note offer a systematic approach to sample preparation and data acquisition. The predicted spectral data and fragmentation patterns serve as a reliable guide for researchers to interpret their experimental results, ensuring the correct structural assignment and purity assessment of this compound. This analytical workflow is not only crucial for the quality control of this specific molecule but also serves as a template for the characterization of other novel, small organic molecules in a research and development setting.

References

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  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Organic Chemistry Key Term. [Link]

  • Lam, C. W. K., & Lui, S. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

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  • LCGC International. (n.d.). Electrospray Ionization for Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... [Link]

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • ResolveMass Laboratories Inc. (2026, January 1). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

  • Royal Society of Chemistry. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

  • PubMed Central (PMC). (n.d.). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. [Link]

  • Royal Society of Chemistry. (2019, September 12). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile using reverse-phase high-performance liquid chromatography (RP-HPLC). The method is designed for researchers, scientists, and drug development professionals requiring a high-purity product for downstream applications. We will delve into the rationale behind the selection of the stationary phase, mobile phase composition, and other critical chromatographic parameters. This guide also offers insights into method optimization and troubleshooting to ensure reproducible and efficient purification.

Introduction: The Challenge of Purifying Polar Aromatic Amines

This compound is a polar molecule containing both a hydrophilic hydroxyethylamino group and a more hydrophobic benzonitrile moiety. This amphiphilic nature, coupled with the presence of a basic secondary amine, can present challenges in chromatographic purification. The primary goals of this method are to achieve high resolution between the target compound and any process-related impurities, ensure good peak shape, and allow for efficient recovery of the purified product.

Reverse-phase HPLC is the most widely used technique for the purification of organic molecules due to its versatility and the broad range of stationary phases available.[1] The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[1] For a compound like this compound, careful selection of the column and mobile phase is crucial to modulate its retention and achieve the desired separation.

Physicochemical Properties of this compound

  • Structure: Chemical structure of 3-(2-Hydroxyethyl)benzonitrile (Note: The provided image is of the related compound 3-(2-Hydroxyethyl)benzonitrile. The target compound has an additional aminomethyl group at the benzylic position.)

  • Estimated Properties:

PropertyEstimated Value/CharacteristicRationale and Impact on HPLC Method
Molecular Weight ~190 g/mol Calculated based on the addition of an aminomethyl group to a similar benzonitrile structure.
Polarity (LogP) < 1.2The addition of the aminomethyl group increases polarity compared to 3-(2-Hydroxyethyl)benzonitrile (XLogP3 of 1.2).[2] This suggests that the compound will be relatively polar, requiring a mobile phase with a higher aqueous component for sufficient retention on a C18 column.
pKa ~8-10 (for the secondary amine)The secondary amine is basic and will be protonated at acidic to neutral pH. Controlling the mobile phase pH is critical to ensure consistent ionization state, leading to reproducible retention times and improved peak shape.[3]
UV Absorbance Strong absorbance ~220-280 nmThe benzonitrile group contains a chromophore that will allow for UV detection. A common starting wavelength for aromatic compounds is 254 nm.[4]
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile) and aqueous acidic solutions.This allows for flexibility in sample preparation.

HPLC Purification Method Development

The following protocol is a robust starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude sample.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column C18 Reverse-Phase Column (e.g., 250 x 10 mm, 5 µm)Provides good retention for aromatic compounds. The larger diameter is suitable for preparative scale purification.[4]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier protonates the secondary amine, improving peak shape and ensuring consistent retention.[5] It also suppresses the ionization of residual silanols on the silica-based stationary phase.[3]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.[6]
Gradient 10-50% B over 20 minutesA gradient is recommended to elute both polar and non-polar impurities and to ensure the target compound elutes with a good peak shape in a reasonable time.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID preparative column.
Detection UV at 254 nmBenzonitrile-containing compounds typically have strong UV absorbance at this wavelength.[4]
Injection Volume 100-500 µLDependent on sample concentration and the loading capacity of the column.
Column Temperature AmbientA good starting point, though temperature can be adjusted to fine-tune selectivity.
Experimental Protocol

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC System Preparation:

  • Purge the HPLC system with the mobile phases to remove any air bubbles.
  • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 10 column volumes or until a stable baseline is achieved.

3. Chromatographic Run:

  • Inject the prepared sample onto the column.
  • Run the gradient method as described in the table above.
  • Monitor the chromatogram and identify the peak corresponding to the target compound based on its retention time (determined from an analytical scale injection of a reference standard if available).

4. Fraction Collection:

  • Collect the eluent corresponding to the peak of interest in appropriately sized fractions.

5. Post-Purification Workup:

  • Combine the fractions containing the pure product.
  • Remove the organic solvent (Acetonitrile) using a rotary evaporator.
  • The remaining aqueous solution can be lyophilized or subjected to liquid-liquid extraction to isolate the purified compound.
Method Optimization
  • Improving Resolution: If co-eluting impurities are present, consider adjusting the gradient slope (e.g., a shallower gradient around the elution time of the target compound).

  • Addressing Poor Peak Shape: Tailing peaks can be due to interactions with the stationary phase. Ensure the mobile phase is sufficiently acidic. Alternatively, a different acidic modifier like trifluoroacetic acid (TFA) at 0.1% can be used, though it is more difficult to remove during workup.

  • Shifting Retention Time: To increase retention, decrease the initial percentage of the organic modifier (Acetonitrile). To decrease retention, increase the initial percentage of Acetonitrile.[5]

Visualization of the Purification Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing Sample_Prep Sample Preparation (Dissolve & Filter) Injection Inject Sample Sample_Prep->Injection System_Prep HPLC System Preparation (Purge & Equilibrate) System_Prep->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV Detection (254 nm) Gradient_Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Isolation Product Isolation (Lyophilization/Extraction) Solvent_Removal->Isolation

Caption: A flowchart illustrating the key stages of the HPLC purification process.

Logical Relationships in Method Development

Method_Development_Logic Analyte_Properties Analyte Properties (Polarity, pKa) Column_Selection Column Selection (C18) Analyte_Properties->Column_Selection dictates stationary phase choice Mobile_Phase Mobile Phase Selection (ACN/H2O, Acid) Analyte_Properties->Mobile_Phase influences solvent choice & pH Gradient Gradient Optimization Column_Selection->Gradient Mobile_Phase->Gradient Final_Method Final Purification Method Gradient->Final_Method

Caption: The logical flow of decisions in developing the HPLC purification method.

Conclusion

The reverse-phase HPLC method detailed in this application note provides a reliable and efficient means for the purification of this compound. By understanding the physicochemical properties of the target molecule and the principles of chromatography, researchers can effectively implement and adapt this protocol to achieve high-purity material suitable for a range of scientific applications. The key to success lies in the careful control of mobile phase pH to ensure consistent ionization and the use of a gradient to resolve impurities with differing polarities.

References

  • PubChem. 3-(2-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • NIH. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]

  • ResearchGate. I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • eqipped. HPLC Grade Benzonitrile | High Purity Solvent. [Link]

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  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

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  • ResearchGate. Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. [Link]

  • NIH. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. [Link]

  • International Journal of Pharmaceutical Quality Assurance. Reverse Phase High Performance Liquid Chromatography Method Development and Validation for Estimation of Flibanserin in Bulk and Dosage Form. [Link]

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Scale-up Synthesis of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile, a key intermediate in the development of various pharmaceutical agents. The featured synthesis route is a robust and efficient one-pot reductive amination of 3-formylbenzonitrile with ethanolamine, utilizing sodium borohydride as the reducing agent. This guide offers a detailed, step-by-step protocol suitable for gram-scale production, complete with mechanistic insights, safety protocols, and in-depth characterization data to ensure reproducibility and validation of the final product.

Introduction and Significance

This compound serves as a crucial building block in medicinal chemistry and drug discovery. The presence of the cyano group, the secondary amine, and the hydroxyl functionality offers multiple points for molecular elaboration, making it a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The development of a scalable and reliable synthetic protocol is therefore of significant interest to researchers and professionals in the pharmaceutical industry.

This application note details a field-proven method for the gram-scale synthesis of the title compound. The chosen methodology, a one-pot reductive amination, is a widely employed and powerful tool for the formation of carbon-nitrogen bonds, known for its efficiency and operational simplicity.[1] By carefully controlling the reaction conditions, this protocol minimizes the formation of by-products and facilitates a straightforward purification process.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is achieved through a one-pot reductive amination reaction. This process involves two key sequential steps occurring in the same reaction vessel:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine of ethanolamine on the carbonyl carbon of 3-formylbenzonitrile. This is followed by dehydration to form the corresponding imine intermediate. This equilibrium-driven step is crucial, and ensuring its near completion before the introduction of the reducing agent is paramount to prevent the undesired reduction of the starting aldehyde.[2]

  • Imine Reduction: The formed imine is then reduced in situ by sodium borohydride (NaBH₄) to yield the target secondary amine, this compound. Sodium borohydride is a cost-effective and relatively mild reducing agent, making it suitable for scale-up operations.[3][4]

Figure 1: General mechanism of the one-pot reductive amination.

Detailed Scale-up Protocol

This protocol is optimized for a gram-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier
3-Formylbenzonitrile131.1310.0 g76.2>98%Commercial Source
Ethanolamine61.085.1 g (4.6 mL)83.8>99%Commercial Source
Methanol (MeOH)32.04150 mL-AnhydrousCommercial Source
Sodium Borohydride (NaBH₄)37.833.5 g92.5>98%Commercial Source
Dichloromethane (DCM)84.93As needed-ACS GradeCommercial Source
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed--Lab Prepared
Brine (Saturated NaCl solution)-As needed--Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--Commercial Source
Silica Gel-As needed-60 Å, 230-400 meshCommercial Source
Experimental Procedure

Figure 2: Step-by-step experimental workflow for the synthesis.

Step 1: Imine Formation

  • To a 500 mL round-bottomed flask equipped with a magnetic stir bar, add 3-formylbenzonitrile (10.0 g, 76.2 mmol).

  • Add anhydrous methanol (150 mL) and stir until the solid is completely dissolved.

  • To the stirred solution, add ethanolamine (5.1 g, 4.6 mL, 83.8 mmol, 1.1 equivalents) dropwise at room temperature.

  • Stir the resulting solution at room temperature for 2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction

  • After 2 hours, cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (3.5 g, 92.5 mmol, 1.2 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Caution: Hydrogen gas is evolved during the addition.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for an additional 3 hours at room temperature. Monitor the reaction by TLC until the imine intermediate is consumed.

Step 3: Work-up and Purification

  • Carefully quench the reaction by the slow addition of 50 mL of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 100 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 10% methanol in dichloromethane.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Expected Yield and Purity
  • Yield: 11.5 - 12.9 g (80 - 90%)

  • Purity: >95% (as determined by ¹H NMR and LC-MS)

Product Characterization

The structure and purity of the synthesized this compound can be confirmed by the following analytical methods.

Technique Expected Results
¹H NMR (400 MHz, CDCl₃)δ 7.62-7.58 (m, 2H, Ar-H), 7.42 (t, J = 7.6 Hz, 1H, Ar-H), 7.36 (d, J = 7.6 Hz, 1H, Ar-H), 3.84 (s, 2H, Ar-CH₂-N), 3.72 (t, J = 5.2 Hz, 2H, N-CH₂-CH₂-OH), 2.81 (t, J = 5.2 Hz, 2H, N-CH₂-CH₂-OH), 2.50 (br s, 2H, -NH and -OH).
¹³C NMR (100 MHz, CDCl₃)δ 142.5, 132.0, 131.5, 129.2, 129.0, 118.9, 112.4, 60.8, 53.5, 50.8.
FT-IR (neat, cm⁻¹)3350-3250 (br, O-H and N-H stretch), 3060 (Ar C-H stretch), 2940, 2880 (Aliphatic C-H stretch), 2228 (C≡N stretch), 1605, 1480 (Ar C=C stretch), 1120 (C-N stretch), 1050 (C-O stretch).
Mass Spec. (ESI+)m/z calculated for C₁₀H₁₂N₂O [M+H]⁺: 177.10; found: 177.1.

Safety and Troubleshooting

Safety Precautions
  • 3-Formylbenzonitrile: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Ethanolamine: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Sodium Borohydride: Toxic if swallowed. In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide
Problem Possible Cause Solution
Low Yield Incomplete imine formation.Increase the reaction time for imine formation to 3-4 hours. The addition of a dehydrating agent like anhydrous MgSO₄ during this step can also drive the equilibrium towards the imine.[5]
Premature addition of NaBH₄ leading to aldehyde reduction.Ensure the reaction mixture is cooled to 0 °C before the slow, portion-wise addition of NaBH₄.
Loss of product during work-up.Ensure complete extraction with DCM. Perform back-extraction of the aqueous layers.
Presence of starting aldehyde in the final product Insufficient reducing agent or reaction time for reduction.Increase the equivalents of NaBH₄ to 1.5. Increase the stirring time after NaBH₄ addition to 4-5 hours.
Formation of di-alkylated product Not typically a major issue with primary amines in this reaction, but can occur.Use a slight excess of ethanolamine (1.1 equivalents) as specified in the protocol.

Conclusion

This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound. The one-pot reductive amination approach is efficient and high-yielding, and the provided characterization data serves as a benchmark for product validation. By adhering to the outlined procedures and safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • University of Manchester. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Retrieved from [Link]

  • Studylib. (n.d.). Reductive Amination with Borohydride & Borane Reducing Agents. Retrieved from [Link]

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The Versatile Scaffold of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – is a cornerstone of efficient medicinal chemistry. Among these, the 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile moiety has emerged as a particularly versatile and valuable scaffold. Its unique combination of a flexible linker region, hydrogen bonding capabilities, and a reactive nitrile group provides a rich tapestry for chemical modification and targeted drug design.

This comprehensive guide delves into the multifaceted applications of the this compound scaffold. We will explore its role in the development of potent and selective inhibitors for critical therapeutic targets, provide detailed, field-proven protocols for the synthesis and evaluation of its derivatives, and offer insights into the structure-activity relationships that govern its biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

Physicochemical Properties and Rationale for Use

The this compound scaffold possesses a unique amalgamation of structural features that underpin its utility in drug design:

  • The Benzonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive handle for further chemical elaboration. Its presence on the aromatic ring also influences the electronic properties of the molecule.

  • The (2-Hydroxyethyl)amino Linker: This flexible linker provides a crucial spacer element, allowing for optimal positioning of the pharmacophore within the target's binding site. The secondary amine and the terminal hydroxyl group are key hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules. The hydroxyethyl group, in particular, can mimic the side chain of serine, a common amino acid in protein active sites.

  • The meta-Substitution Pattern: The placement of the aminomethyl group at the meta position of the benzonitrile ring provides a specific spatial arrangement of the functional groups, which can be critical for selective target engagement.

These features collectively make the this compound scaffold an attractive starting point for the development of a diverse range of therapeutic agents.

Application in Drug Discovery: Case Studies

The versatility of the this compound scaffold is best illustrated through its application in the design of inhibitors for distinct classes of drug targets.

Beta-Adrenergic Receptor Agonists

The structural motifs present in this compound are highly reminiscent of the pharmacophore for beta-adrenergic receptor agonists. These receptors, particularly the β2-adrenergic receptor, are crucial targets for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

A notable example of a structurally related and potent β-adrenergic agonist is Cimaterol .[1][2] Cimaterol, with its (±)-2-amino-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]benzonitrile structure, shares the core benzonitrile and hydroxyethylamino functionalities. It has been shown to be a potent β-adrenergic agonist, stimulating intracellular cyclic AMP (cAMP) production and promoting protein synthesis in muscle cells.[1]

Quantitative Data for Cimaterol:

ParameterValueTarget/SystemReference
EC₅₀ ~5 nMProtein synthesis stimulation in L6 cells[1]
K_d 26 nML6 β-receptor binding[1]
pEC₅₀ (human β₁) 8.13Human β₁-adrenergic receptor[2]
pEC₅₀ (human β₂) 8.78Human β₂-adrenergic receptor[2]
pEC₅₀ (human β₃) 6.62Human β₃-adrenergic receptor[2]

The high potency and selectivity profile of Cimaterol underscores the potential of the benzonitrile-ethanolamine scaffold in designing effective β-adrenergic receptor modulators.

Kinase Inhibitors

The benzonitrile group is a well-established pharmacophore in the design of kinase inhibitors, often acting as a hydrogen bond acceptor that mimics the hinge-binding motif of ATP. The flexibility of the (2-hydroxyethyl)amino linker in our scaffold of interest allows for the positioning of various substituent groups to target the diverse topographies of kinase active sites.

While specific examples of kinase inhibitors incorporating the exact this compound scaffold are not prominently featured in publicly available literature, the general applicability of benzonitrile derivatives as kinase inhibitors is well-documented. For instance, benzonitrile-containing compounds have been developed as inhibitors of Tankyrase, mTOR, and TBK1/IKKε.[3] The structure-activity relationship (SAR) studies of these inhibitors often reveal that the nitrile group forms a critical hydrogen bond with the kinase hinge region.

Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a robust and widely applicable method for the synthesis of the title scaffold, employing a one-pot reductive amination strategy.[4][5][6]

Workflow for the Synthesis of the Scaffold:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Purification A 3-Cyanobenzaldehyde F Imine Formation (in situ) A->F B Ethanolamine B->F C Solvent (e.g., Methanol) C->F D Reducing Agent (e.g., NaBH₄) G Reduction D->G E Mildly Acidic Catalyst (optional, e.g., Acetic Acid) E->F F->G H This compound G->H I Work-up & Purification (e.g., Column Chromatography) H->I

Caption: Reductive amination workflow for scaffold synthesis.

Materials:

  • 3-Cyanobenzaldehyde

  • Ethanolamine

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Acetic acid (glacial, optional)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-cyanobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approximately 0.1-0.2 M concentration).

  • Amine Addition: Add ethanolamine (1.1 eq) to the solution at room temperature.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. A few drops of glacial acetic acid can be added to catalyze this step.[5]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Partition the residue between DCM and water.

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic nitrile peak in the IR spectrum (around 2230 cm⁻¹) and the successful incorporation of the hydroxyethylamino moiety can be confirmed by spectroscopic analysis.

Protocol 2: In Vitro Beta-2 Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound (a derivative of the scaffold) for the human β2-adrenergic receptor.[7]

Workflow for the β₂AR Binding Assay:

G cluster_reagents Reagents cluster_procedure Procedure cluster_analysis Data Analysis A Cell Membranes with β₂AR E Incubation A->E B Radioligand (e.g., [³H]-Dihydroalprenolol) B->E C Test Compound (Scaffold Derivative) C->E D Non-specific Binding Control (e.g., Propranolol) D->E F Filtration & Washing E->F G Scintillation Counting F->G H Generate Competition Curve G->H I Calculate IC₅₀ H->I J Calculate Kᵢ (Cheng-Prusoff equation) I->J

Caption: Workflow for a competitive β₂AR binding assay.

Materials:

  • Cell membranes expressing the human β2-adrenergic receptor

  • Radiolabeled antagonist, e.g., [³H]-Dihydroalprenolol ([³H]-DHA)

  • Test compound (derivative of the scaffold)

  • Non-labeled antagonist for non-specific binding determination (e.g., propranolol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Cell membranes, [³H]-DHA, and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-DHA, and a high concentration of unlabeled propranolol (e.g., 10 µM).

    • Competition: Cell membranes, [³H]-DHA, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Self-Validation: The assay includes controls for total and non-specific binding, which are essential for calculating specific binding and ensuring the validity of the results. The use of a known competitor (propranolol) serves as a positive control.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a scaffold derivative against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[8][9]

Workflow for a Kinase Inhibition Assay:

G cluster_reagents Reagents cluster_procedure Procedure cluster_analysis Data Analysis A Kinase Enzyme E Kinase Reaction Incubation A->E B Substrate (Peptide or Protein) B->E C ATP C->E D Test Compound (Scaffold Derivative) D->E F Addition of Luminescence Reagent E->F G Luminescence Measurement F->G H Generate Dose-Response Curve G->H I Calculate IC₅₀ H->I

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (derivative of the scaffold)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Assay Setup: In a white, opaque plate, add the following components in the specified order:

    • Kinase assay buffer.

    • Test compound or vehicle control.

    • Kinase enzyme.

    • Substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a predetermined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.

  • Measurement: After a short incubation with the detection reagent, measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Self-Validation: The assay should include controls for no kinase activity (no enzyme) and maximal kinase activity (vehicle control). A known inhibitor for the target kinase can be used as a positive control to validate the assay performance.

Signaling Pathway Diagrams

Beta-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist, such as a derivative of the this compound scaffold, initiates a well-defined signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (Scaffold Derivative) Receptor β₂-Adrenergic Receptor Agonist->Receptor Binding G_Protein Gs Protein (αβγ) Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylation of target proteins

Caption: Agonist-induced β₂-adrenergic receptor signaling.

General Kinase Inhibitor Action

A kinase inhibitor derived from the scaffold would typically compete with ATP for binding to the kinase active site, thereby preventing the phosphorylation of its substrate.

G cluster_kinase Kinase Catalytic Cycle Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Inhibitor (Scaffold Derivative) Inhibitor->Kinase Binding (Inhibition)

Caption: Mechanism of action for a competitive kinase inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in drug discovery with demonstrated potential in the development of modulators for important therapeutic targets such as beta-adrenergic receptors and protein kinases. Its inherent chemical tractability and favorable physicochemical properties make it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization.

Future research efforts should focus on exploring the full potential of this scaffold by:

  • Expanding the diversity of derivatives: Systematic modification of the aromatic ring, the linker, and the terminal hydroxyl group will likely yield compounds with novel and improved biological activities.

  • Investigating novel therapeutic targets: The unique properties of the scaffold may allow for the targeting of other enzyme families and receptor types.

  • Elucidating detailed structure-activity relationships: Comprehensive SAR studies will provide a deeper understanding of the molecular determinants of target binding and selectivity, guiding the rational design of next-generation therapeutics.

By leveraging the insights and protocols outlined in this guide, researchers can effectively harness the power of the this compound scaffold to accelerate the discovery and development of innovative medicines.

References

  • PubChem. (n.d.). 3-(2-Hydroxyethyl)benzonitrile. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Nayler, W. G., & Tay, J. (1972). Effect of o-2-hydroxy-3-(tert.-butylamino) propoxybenzonitrile HCl (KO 1366) on beta adrenergic receptors in the cardiovascular system. The Journal of pharmacology and experimental therapeutics, 180(2), 302–316. [Link]

  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., Skulsuppaisarn, M., Watts, E. M., Csalyi, K. D., Padman, B. S., Lazarou, M., & Martens, S. (2024). In vitro kinase assay. [Link]

  • Moon, M., & Jeong, B. (2018). In vitro NLK Kinase Assay. [Link]

  • Byrem, T. M., Beermann, D. H., & Robinson, T. F. (1998). The beta-agonist cimaterol directly enhances chronic protein accretion in skeletal muscle. Journal of animal science, 76(4), 988–998. [Link]

  • The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • YouTube. (2023). Reductive Amination. [Link]

Sources

Troubleshooting & Optimization

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile. This document is intended for researchers, chemists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you streamline your synthesis and improve yield and purity.

Two primary synthetic routes are commonly employed for this target molecule:

  • Nucleophilic Substitution: The reaction of 3-(bromomethyl)benzonitrile with ethanolamine.

  • Reductive Amination: The reaction of 3-formylbenzonitrile with ethanolamine, followed by in-situ reduction.

This guide will focus on the side reactions and byproducts encountered in both pathways, with a particular emphasis on the most prevalent issue: over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-remove byproduct in the synthesis of this compound?

A1: The most common and challenging byproduct is the tertiary amine, 3,3'-(((2-hydroxyethyl)azanediyl)bis(methylene))dibenzonitrile . This arises from a "bis-alkylation" or "over-alkylation" side reaction. The fundamental issue is that the desired secondary amine product is often more nucleophilic and reactive than the starting primary amine (ethanolamine).[1][2] This increased reactivity makes it a strong competitor for the electrophilic starting material (either 3-(bromomethyl)benzonitrile or the imine intermediate), leading to the formation of the undesired tertiary amine.

Q2: I'm performing a nucleophilic substitution with 3-(bromomethyl)benzonitrile and ethanolamine. How can I minimize the formation of the bis-alkylation byproduct?

A2: Controlling bis-alkylation in this SN2 reaction is critical. The key is to manipulate the reaction conditions to favor the initial mono-alkylation.

  • Stoichiometry: Use a significant excess of ethanolamine (3 to 10 equivalents). This ensures that the electrophile, 3-(bromomethyl)benzonitrile, is more likely to encounter the starting amine rather than the product amine.

  • Slow Addition: Add the 3-(bromomethyl)benzonitrile slowly to the solution of ethanolamine. This maintains a low concentration of the electrophile throughout the reaction, further favoring the reaction with the more abundant primary amine.

  • Base Selection: A non-nucleophilic base is crucial to scavenge the HBr formed. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[3][4] Cesium carbonate, in particular, has been shown to be highly effective in promoting selective mono-N-alkylation.[5]

Q3: Is reductive amination a better approach to avoid this bis-alkylation?

A3: Reductive amination is widely considered a superior method for achieving controlled mono-alkylation and avoiding over-alkylation issues that plague direct SN2 reactions.[2][6] The process involves two main steps that can be performed in one pot:

  • Formation of an imine intermediate from 3-formylbenzonitrile and ethanolamine.

  • Selective reduction of the imine to the desired secondary amine.

The key advantage is the use of a mild reducing agent that selectively reduces the C=N bond of the imine but not the C=O bond of the starting aldehyde.[6][7][8] This prevents a "runaway" reaction because the imine intermediate is consumed as it is formed.

Q4: Which reducing agent is best for the reductive amination synthesis of this compound?

A4: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice.[7][9] It is a mild and selective reducing agent that works efficiently under weakly acidic conditions, which also favor imine formation. Unlike sodium cyanoborohydride (NaBH₃CN), it avoids the use of toxic cyanide reagents.[6][10] Sodium borohydride (NaBH₄) can also be used, but it is less selective and can reduce the starting aldehyde if conditions are not carefully controlled.[6][8]

Q5: I'm having trouble purifying my product via column chromatography. It seems to be streaking on the silica gel. What can I do?

A5: This is a common issue when purifying amines on standard silica gel. The basic nature of the amine's nitrogen atom leads to strong interactions with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape and difficult elution.[11] To resolve this:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide is sufficient to neutralize the acidic sites on the silica and improve chromatography.

  • Alternative Stationary Phase: Consider using an amine-functionalized silica gel (KP-NH) or alumina for your column. These stationary phases are designed to minimize the strong acid-base interactions that cause streaking.[11]

Troubleshooting Guide

Problem 1: High Levels of Bis-Alkylation Byproduct Detected
Potential Cause Underlying Rationale Recommended Solution
Inadequate Excess of Ethanolamine The product (a secondary amine) is more nucleophilic than the starting ethanolamine. If the concentration of ethanolamine is not sufficiently high, the product will effectively compete for the electrophile.[2][12]Increase the molar excess of ethanolamine to at least 5 equivalents relative to the limiting reagent (3-(bromomethyl)benzonitrile or 3-formylbenzonitrile).
Rapid Addition of Electrophile Adding the electrophile (e.g., 3-(bromomethyl)benzonitrile) too quickly creates localized areas of high concentration, increasing the probability of the product amine reacting a second time.Add the electrophile dropwise over an extended period (e.g., 1-2 hours) using an addition funnel. This maintains a pseudo-high dilution condition.
Inefficient Reducing Agent (Reductive Amination) If the reducing agent is too slow or inefficient, the imine intermediate can react with the already-formed product amine before it is reduced.Ensure you are using a suitable and active reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃). Add it after allowing a short time for imine formation, or use a one-pot procedure where it is present from the start.[7][9]
Problem 2: Reaction Stalls / Incomplete Conversion
Potential Cause Underlying Rationale Recommended Solution
Ineffective Base (SN2 Route) In the SN2 reaction with 3-(bromomethyl)benzonitrile, the HBr byproduct protonates the amine, rendering it non-nucleophilic. An insufficient or weak base will fail to regenerate the free amine.[13]Use at least 2-3 equivalents of a powdered, dry base like K₂CO₃ or Cs₂CO₃ to ensure a sufficient surface area and scavenging capacity.[4]
Water in Reaction (Reductive Amination) Imine formation is a condensation reaction that releases water. Excess water in the solvent or reagents can shift the equilibrium back towards the starting materials, hindering the reaction.[9]Use anhydrous solvents (e.g., Dichloromethane, 1,2-Dichloroethane, or THF). The addition of a dehydrating agent like anhydrous MgSO₄ can also be beneficial.
Incorrect pH (Reductive Amination) Imine formation is typically catalyzed by mild acid. If the reaction is too basic, the condensation is slow. If it is too acidic, the amine starting material will be fully protonated and non-nucleophilic.[7][9]For reductive aminations using NaBH(OAc)₃, the addition of 1-2 equivalents of acetic acid is often used to catalyze imine formation and provide the optimal pH for reduction.[7]

Visualizing the Core Problem: Mono- vs. Bis-Alkylation

The following diagram illustrates the desired synthetic pathway versus the most common side reaction. Understanding this competition is the first step to controlling it.

G Start_Elec 3-(Bromomethyl)benzonitrile (Electrophile) Product Desired Product This compound (Secondary Amine) Start_Elec->Product  Reaction 1 (Desired) + Ethanolamine Start_Nuc Ethanolamine (Primary Amine) Byproduct Byproduct 3,3'-(((2-hydroxyethyl)azanediyl)bis(methylene))dibenzonitrile (Tertiary Amine) Product->Byproduct exp1 The desired product is more nucleophilic than the starting ethanolamine... exp2 ...making Reaction 2 faster and leading to the byproduct.

Caption: Desired mono-alkylation vs. undesired bis-alkylation pathway.

Experimental Protocols

Protocol 1: Controlled Nucleophilic Substitution

This protocol is optimized to minimize bis-alkylation.

  • To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add ethanolamine (5.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Add finely powdered anhydrous potassium carbonate (K₂CO₃, 3.0 eq.).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Dissolve 3-(bromomethyl)benzonitrile (1.0 eq.) in the same anhydrous solvent.

  • Using a syringe pump or dropping funnel, add the 3-(bromomethyl)benzonitrile solution to the ethanolamine suspension dropwise over 2 hours.

  • Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

Protocol 2: One-Pot Reductive Amination

This is the recommended protocol for higher selectivity and cleaner reaction profiles.

  • To a round-bottom flask under a nitrogen atmosphere, add 3-formylbenzonitrile (1.0 eq.), ethanolamine (1.2 eq.), and an anhydrous solvent (e.g., 1,2-dichloroethane or THF).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.).[7][14]

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting aldehyde.

  • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify via column chromatography as described in Protocol 1.

Troubleshooting Workflow: Low Yield

If you are experiencing low yields, follow this decision tree to diagnose the issue.

G Start Low Yield Observed Check_SM Check for Starting Material (SM) by TLC/LC-MS Start->Check_SM Check_Byproducts Check for Major Byproducts (e.g., Bis-Alkylation) Check_SM->Check_Byproducts No, SM is consumed Cause_Incomplete Root Cause: Incomplete Reaction Check_SM->Cause_Incomplete Yes, significant SM remains Check_Degradation Any signs of degradation/streaking? Check_Byproducts->Check_Degradation No major discrete byproducts Cause_SideReaction Root Cause: Side Reaction Consuming SM Check_Byproducts->Cause_SideReaction Yes, one major byproduct observed Check_Degradation->Cause_Incomplete No, clean baseline Cause_Purification Root Cause: Product Loss During Workup/Purification Check_Degradation->Cause_Purification Yes Sol_Incomplete Solution: - Increase reaction time/temp - Check reagent quality - Re-evaluate stoichiometry/catalyst Cause_Incomplete->Sol_Incomplete Sol_SideReaction Solution: - Follow protocols to minimize  bis-alkylation (e.g., slow  addition, excess amine) - Switch to Reductive Amination Cause_SideReaction->Sol_SideReaction Sol_Purification Solution: - Use basic modifier (Et3N)  in chromatography - Check pH during workup - Minimize aqueous contact Cause_Purification->Sol_Purification

Caption: A decision tree for troubleshooting low reaction yields.

References
  • Patents, G. (n.d.). US3864402A - Purification of secondary alkyl amines. Google Patents.
  • Herzon, S. B., & Hartwig, J. F. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(15), 4094–4097. Available from: [Link]

  • Patents, G. (n.d.). US3470251A - Separation and purification of secondary alkyl primary amines. Google Patents.
  • Li, J. J. (2023). Synthetic Methods for Alkyl Amines. In Heterocyclic Chemistry in Drug Discovery. Wiley.
  • OpenStax. (n.d.). Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved January 19, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. RSC Advances. Available from: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 19, 2026, from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved January 19, 2026, from [Link]

  • IUCr. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene. Acta Crystallographica Section E. Available from: [Link]

  • ResearchGate. (2021). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Tetrahedron Letters. Available from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile. Here, we address common challenges and provide practical, field-proven solutions to optimize your reaction yield and purity.

I. Reaction Overview: Reductive Amination

The synthesis of this compound is typically achieved through a reductive amination reaction. This versatile and widely used method involves two key steps:

  • Imine Formation: The reaction between 3-cyanobenzaldehyde and ethanolamine to form an intermediate imine. This is a reversible reaction, and the equilibrium can be shifted towards the imine by removing water.[1]

  • Reduction: The in-situ reduction of the imine to the desired secondary amine product using a suitable reducing agent.[2][3]

The overall transformation is a cornerstone of modern organic synthesis for creating carbon-nitrogen bonds efficiently.[4]

Reductive Amination Workflow Start Starting Materials: 3-Cyanobenzaldehyde Ethanolamine Imine_Formation Imine Formation (Condensation) Start->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate - H2O Reduction Reduction (e.g., NaBH4) Imine_Intermediate->Reduction Product This compound Reduction->Product Workup Aqueous Workup & Extraction Product->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound via reductive amination.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Imine Formation: The initial equilibrium between the aldehyde/ketone and the imine may not favor the imine.[1]

    • Solution: The removal of water is key to driving the equilibrium towards the imine. While not always practical in a one-pot reaction, ensuring your solvent is anhydrous can help. For less reactive substrates, the addition of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can improve yields.[5]

  • Side Reaction: Aldehyde Reduction: The reducing agent may be reducing the starting aldehyde to the corresponding alcohol (3-cyanobenzyl alcohol) before it can form the imine.[6]

    • Solution: Choose a milder or more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often preferred over sodium borohydride (NaBH₄) because it is less reactive towards aldehydes and ketones, especially under mildly acidic conditions (pH 4-5), but effectively reduces the iminium ion.[3][4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative that selectively reduces the imine intermediate.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction rate and equilibrium.

    • Solution:

      • pH Control: The reaction is typically performed under neutral or weakly acidic conditions.[1] A pH of around 5 is often optimal for imine formation.[7] You can add a small amount of acetic acid to catalyze imine formation.

      • Solvent Choice: Protic solvents like methanol or ethanol are commonly used with NaBH₄.[5] For water-sensitive reagents like NaBH(OAc)₃, aprotic solvents such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are more suitable.[5]

      • Temperature: Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating might be beneficial, but be cautious as this can also promote side reactions.

Q2: I'm observing a significant amount of an alcohol byproduct in my final product mixture. How can I minimize this?

A2: The formation of 3-cyanobenzyl alcohol is a classic side reaction where the reducing agent attacks the starting aldehyde.

  • Sequential Reagent Addition: Instead of a one-pot reaction where all reagents are mixed at once, try a stepwise approach. Allow the 3-cyanobenzaldehyde and ethanolamine to stir together for a period (e.g., 1-2 hours) to maximize imine formation before adding the reducing agent.[8]

  • Choice of Reducing Agent: As mentioned previously, switching to a more selective reducing agent is highly effective. The reactivity order is generally LiAlH₄ > NaBH₄ > NaBH₃CN > NaBH(OAc)₃. For this synthesis, NaBH₃CN or NaBH(OAc)₃ are strongly recommended to avoid aldehyde reduction.[3][4]

Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?

A3: A stalled reaction can be frustrating. Here are some potential causes and their remedies:

  • Reagent Degradation: The reducing agent, particularly borohydrides, can be sensitive to moisture and acidic conditions.

    • Solution: Ensure you are using fresh, high-quality reagents. Store them under anhydrous conditions. If using NaBH₄, it reacts slowly with water and alcohols, so its potency can diminish over time in these solvents.[9]

  • Insufficient Activation: The carbonyl group of 3-cyanobenzaldehyde might not be sufficiently electrophilic for the nucleophilic attack by ethanolamine.

    • Solution: The addition of a catalytic amount of a Lewis acid can activate the carbonyl group, facilitating imine formation.[5]

  • Steric Hindrance: While less of an issue with ethanolamine, significant steric bulk on either the amine or the aldehyde can slow down the reaction.

    • Solution: In such cases, longer reaction times or gentle heating may be necessary.

Q4: I am having difficulty purifying the final product. What are the common impurities and what purification strategies are most effective?

A4: The primary impurities are likely unreacted 3-cyanobenzaldehyde, the 3-cyanobenzyl alcohol byproduct, and potentially some dialkylated product.

  • Purification Strategy:

    • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary. Quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common practice.[10] This will neutralize any remaining acid and decompose excess borohydride.

    • Extraction: Extract the product into an organic solvent like ethyl acetate. Washing the organic layer with brine will help remove water.

    • Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for separating the desired product from the starting materials and byproducts.[10] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should provide good separation.

    • Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an alternative purification method.[11]

III. Frequently Asked Questions (FAQs)

Q: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) to improve the yield?

A: It is not recommended to use LiAlH₄ for this specific transformation. LiAlH₄ is a very powerful and non-selective reducing agent that will not only reduce the imine but also the nitrile group of the benzonitrile, leading to the formation of a diamine.[12] Milder and more selective reagents like NaBH₃CN or NaBH(OAc)₃ are the appropriate choice for this reaction to preserve the nitrile functionality.[3][4]

Q: What is the optimal stoichiometry of the reactants?

A: Typically, a slight excess of the amine (ethanolamine) and the reducing agent is used to ensure the complete conversion of the aldehyde. A common starting point is to use 1.0 equivalent of 3-cyanobenzaldehyde, 1.1-1.2 equivalents of ethanolamine, and 1.2-1.5 equivalents of the reducing agent.[10]

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[10] Spot the reaction mixture alongside the starting aldehyde on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the aldehyde spot and the appearance of a new, more polar product spot will indicate the progress of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[10]

Q: Is it possible to perform this as a one-pot reaction?

A: Yes, this reaction is very well-suited for a one-pot procedure, which is more efficient and atom-economical.[1][13] In a one-pot synthesis, the aldehyde, amine, and a selective reducing agent like NaBH₃CN or NaBH(OAc)₃ are all combined in the same reaction vessel.[13]

IV. Optimized Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 3-Cyanobenzaldehyde

  • Ethanolamine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a solution of 3-cyanobenzaldehyde (1.0 eq) in anhydrous DCM, add ethanolamine (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 4-12 hours).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Parameter Recommendation Rationale
Reducing Agent NaBH(OAc)₃ or NaBH₃CNHigh selectivity for imine reduction over aldehyde reduction, minimizing byproduct formation.[1][4]
Solvent Anhydrous DCM or DCE (for NaBH(OAc)₃)Aprotic solvent compatible with the water-sensitive reducing agent.[5]
pH Weakly acidic (catalytic AcOH) or neutralOptimizes the rate of imine formation.[1][7]
Stoichiometry 1.1-1.2 eq. Amine, 1.2-1.5 eq. ReductantDrives the reaction to completion.[10]
Monitoring TLC or HPLCAllows for tracking the consumption of starting material and formation of the product.[10]

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Sol_Imine -> Final; Sol_Side_Reaction -> Final; Sol_Conditions -> Final; }

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

V. References

Sources

Stability of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this molecule's stability. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Introduction

This compound is a molecule possessing three key functional groups: a benzonitrile, a secondary amine, and a primary alcohol. This unique combination presents specific stability challenges, particularly under acidic and basic conditions. Understanding the potential degradation pathways is crucial for accurate experimental design, data interpretation, and formulation development. This guide is built on established principles of organic chemistry to provide you with authoritative and practical insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Loss of Parent Compound in Acidic Media with Appearance of a More Polar Impurity.

  • Question: I've dissolved my sample of this compound in an acidic buffer (pH 3) for an assay. After a short period, HPLC analysis shows a decrease in the parent peak and the emergence of a new, earlier-eluting peak. What is likely happening?

  • Answer: The most probable cause is the acid-catalyzed hydrolysis of the nitrile group. Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. This makes it highly susceptible to nucleophilic attack by water.[1][2] The hydrolysis typically proceeds through an amide intermediate to ultimately form the corresponding carboxylic acid, 3-(((2-Hydroxyethyl)amino)methyl)benzoic acid.[3][4][5] This newly formed carboxylic acid is more polar than the parent nitrile, leading to a shorter retention time (earlier elution) on a reverse-phase HPLC column.

    • Preventative Measures & Solutions:

      • pH Control: If possible, adjust the pH of your medium to be closer to neutral (pH 6-7.5), where the rate of acid-catalyzed hydrolysis is significantly reduced.

      • Temperature: Perform your experiments at reduced temperatures (e.g., 4°C) to slow down the hydrolysis rate.

      • Time: Minimize the time the compound is in the acidic solution before analysis.

      • Aprotic Solvent: If your experimental design allows, consider using a non-aqueous, aprotic solvent.

Issue 2: Formation of an Unexpected, Less Polar Impurity under Anhydrous Acidic Conditions.

  • Question: I am conducting a reaction in an anhydrous organic solvent with a strong acid catalyst. I'm observing the formation of an unexpected, less polar impurity. What could this be?

  • Answer: In the absence of water, hydrolysis is not the primary degradation pathway. Given the structure of your molecule, an intramolecular cyclization is a plausible reaction. The secondary amine can be protonated by the strong acid. The hydroxyl group can then act as a nucleophile, attacking the benzylic carbon in an intramolecular SN2 reaction, displacing the protonated amino group. This would result in the formation of a cyclic ether, specifically a substituted isochroman derivative. This cyclized product would likely be less polar than the starting material due to the loss of the free hydroxyl and amino groups, resulting in a longer retention time on a reverse-phase HPLC column. While less common as a degradation pathway, intramolecular cyclizations of amino alcohols can occur under certain conditions.[6][7][8]

    • Confirmation & Mitigation:

      • Mass Spectrometry: Use LC-MS to determine the molecular weight of the impurity. A loss of water from the parent molecule would support the cyclization hypothesis.

      • Catalyst Choice: Consider using a milder, non-protic Lewis acid if your primary reaction allows for it.

      • Protecting Groups: If feasible for your synthesis, protecting the hydroxyl group would prevent this side reaction.

Issue 3: Slow Degradation in Basic Media with Formation of a Major and a Minor Impurity.

  • Question: I am working with this compound in a basic solution (pH 10) and observing a slow loss of the parent compound over time. HPLC analysis shows two new peaks. What are the likely degradation products?

  • Answer: Under basic conditions, the nitrile group can undergo base-catalyzed hydrolysis. The hydroxide ion acts as a nucleophile, attacking the nitrile carbon.[1][3][9] This reaction can often be stopped at the amide intermediate, 3-(((2-Hydroxyethyl)amino)methyl)benzamide, especially under milder basic conditions (e.g., lower temperature, shorter reaction time).[1][10] This amide would be your likely major impurity. With prolonged exposure to the basic conditions or at higher temperatures, this amide can be further hydrolyzed to the carboxylate salt, 3-(((2-Hydroxyethyl)amino)methyl)benzoate, which would be the second, more polar impurity.[4][11]

    • Experimental Strategy:

      • Time-Course Study: Monitor the reaction over time. You should observe the formation of the amide intermediate first, which will then slowly convert to the carboxylic acid.

      • pH and Temperature Control: To minimize degradation, use the lowest pH and temperature compatible with your experimental needs.

      • Inert Atmosphere: While hydrolysis is the primary concern, oxidative degradation of the amine can occur. Working under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.

Frequently Asked Questions (FAQs)

  • Q1: What is the most significant stability concern for this compound in aqueous solutions?

    • A1: The primary stability concern is the hydrolysis of the benzonitrile group. This reaction is catalyzed by both acid and base, leading to the formation of the corresponding carboxylic acid.[1][3][4][5] Acid-catalyzed hydrolysis is typically faster and more difficult to stop at the amide intermediate compared to base-catalyzed hydrolysis.[1][10]

  • Q2: How does pH affect the stability of this molecule?

    • A2: The stability of this compound is highly pH-dependent.[12][13]

      • Acidic pH (< 6): Prone to rapid hydrolysis of the nitrile to a carboxylic acid. The secondary amine will be protonated, which may slightly decrease its nucleophilicity but won't prevent nitrile hydrolysis.

      • Neutral pH (6 - 7.5): This is the range of greatest stability for the molecule.

      • Basic pH (> 8): Susceptible to slower hydrolysis of the nitrile, potentially forming the amide as an intermediate before complete conversion to the carboxylate.[1]

  • Q3: Are there any potential degradation pathways not involving the nitrile group?

    • A3: Yes. While nitrile hydrolysis is the most prominent pathway, the secondary amine and alcohol functionalities can also be involved in degradation.

      • Oxidation: The secondary amine can be susceptible to oxidation, especially in the presence of metal ions or under elevated temperatures and oxygen.

      • Intramolecular Cyclization: As discussed in the troubleshooting guide, under specific, typically anhydrous acidic conditions, intramolecular cyclization to form a cyclic ether is a possibility.[6][7]

  • Q4: What are the recommended storage conditions for this compound?

    • A4: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place. For solutions, it is recommended to prepare them fresh. If storage of a solution is necessary, use a buffered solution at a neutral pH (6.5-7.5), store at low temperatures (2-8°C), and protect from light.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability, in line with ICH guidelines.[14][15][16]

Objective: To evaluate the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV detector

  • pH meter

  • Water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Degradation: a. To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl. b. Incubate the vial at 60°C. c. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. d. Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation. e. Dilute the neutralized samples with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Degradation: a. To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M NaOH. b. Incubate the vial at 60°C. c. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. d. Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl. e. Dilute the neutralized samples with mobile phase for HPLC analysis.

  • Control: Prepare a control sample by diluting the stock solution with water and the organic solvent to mimic the final concentration of the stressed samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Monitor for the decrease in the parent peak area and the formation of new peaks.

Data Interpretation:

ConditionExpected Major DegradantChemical Structure of Degradant
Acidic (0.1 M HCl) 3-(((2-Hydroxyethyl)amino)methyl)benzoic acidC10H13NO3
Basic (0.1 M NaOH) 3-(((2-Hydroxyethyl)amino)methyl)benzamide (intermediate) and 3-(((2-Hydroxyethyl)amino)methyl)benzoic acid (final)C10H14N2O2 and C10H13NO3

Visualizations

Diagram 1: Predicted Degradation Pathways

DegradationPathways Parent This compound Amide 3-(((2-Hydroxyethyl)amino)methyl)benzamide (Intermediate) Parent->Amide Base Hydrolysis (OH⁻, mild) CarboxylicAcid 3-(((2-Hydroxyethyl)amino)methyl)benzoic acid (Final Product) Parent->CarboxylicAcid Acid Hydrolysis (H₃O⁺, Δ) CyclicEther Substituted Isochroman (Anhydrous Acidic) Parent->CyclicEther Intramolecular Cyclization (H⁺, anhydrous) Amide->CarboxylicAcid Base Hydrolysis (OH⁻, harsh) ForcedDegradationWorkflow Start Start: Prepare 1 mg/mL Stock Solution Acid Acid Stress: Add 0.1 M HCl, Heat at 60°C Start->Acid Base Base Stress: Add 0.1 M NaOH, Heat at 60°C Start->Base Control Control: Dilute with H₂O/Solvent Start->Control Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling For each time point Base->Sampling For each time point Dilute Dilute for Analysis Control->Dilute Neutralize Neutralize Aliquots Sampling->Neutralize Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC-UV/MS Dilute->Analyze End End: Identify Degradants & Assess Stability Analyze->End

Caption: Workflow for conducting forced degradation studies.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Sørensen, S. R., et al. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms. Environmental Pollution, 154(2), 155-168. Retrieved from [Link]

  • Rao, B. M., et al. (2016). Forced degradation studies. MedCrave Online, 4(4), 348-352. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link]

  • Immink, J. F., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 3076-3083. Retrieved from [Link]

  • Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-8. Retrieved from [Link]

  • Eawag-BBD. (1998, April 8). Benzonitrile Degradation Pathway. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Retrieved from [Link]

  • Frkova, Z., et al. (2013). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Pest Management Science, 69(5), 639-646. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular cyclization of amino alcohols catalyzed by SnCl2... [Diagram]. Retrieved from [Link]

  • Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 54-65. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Scribd. (2012, June 15). New Trends in Forced Degradation Studies. Retrieved from [Link]

  • Frontiers. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. Retrieved from [Link]

  • Reddit. (2024, June 19). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Hydroxyethyl)benzonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • MDPI. (n.d.). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Derivatization of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-(((2-hydroxyethyl)amino)methyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of modifying this versatile bifunctional molecule. As Senior Application Scientists, our goal is to synthesize established chemical principles with practical, field-tested insights to ensure your experimental success.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the derivatization of this compound, establishing a foundational understanding of its reactivity.

Q1: What are the primary reactive sites on this compound for derivatization?

A: The molecule possesses two primary nucleophilic sites amenable to derivatization:

  • A secondary amine (-NH-): This is generally the more nucleophilic and reactive site.

  • A primary alcohol (-OH): This hydroxyl group is also nucleophilic, though typically less reactive than the secondary amine.

The presence of these two distinct functional groups allows for a range of chemical modifications, but also presents a key challenge: achieving selective derivatization at one site without affecting the other.

Q2: Why is derivatization of this molecule often necessary?

A: Derivatization is a chemical modification process used to convert a compound into a product (derivative) with properties more suitable for a specific application.[1][2] For this molecule, common goals include:

  • Modulating Biological Activity: Attaching different functional groups can alter the molecule's pharmacological properties, such as receptor binding affinity, solubility, or metabolic stability.

  • Improving Analytical Properties: For analysis by gas chromatography (GC), the polar amine and alcohol groups can cause poor peak shape and require high temperatures. Derivatization, such as silylation, converts them into more volatile and thermally stable groups.[3][4] For High-Performance Liquid Chromatography (HPLC), derivatization can introduce a chromophore or fluorophore to enhance UV or fluorescence detection.[3][5]

  • Serving as a Synthetic Intermediate: Derivatization can be a key step in a multi-step synthesis, preparing the molecule for subsequent reactions.[6]

Q3: In a competitive reaction with an acylating agent (e.g., benzoyl chloride), which site is favored to react first?

A: The secondary amine is generally more nucleophilic than the primary alcohol and will react preferentially with electrophilic reagents like benzoyl chloride.[7] This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for nucleophilic attack. Therefore, under kinetically controlled conditions (e.g., low temperature, controlled stoichiometry), N-acylation is the predominant initial reaction.

Q4: What is a "protecting group" and when should I consider using one?

A: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert during a chemical reaction at another site in the molecule. After the reaction is complete, the protecting group is removed to restore the original functionality.

You should use a protecting group strategy when you require absolute selectivity for one reactive site over the other. For example:

  • To achieve exclusive O-derivatization: You must first "protect" the more reactive amine group.

  • To prevent di-derivatization: If you need to ensure only the amine reacts in a multi-step synthesis where subsequent conditions might affect the hydroxyl group.

This approach is known as an orthogonal protecting group strategy, where one group can be removed under conditions that do not affect the other.[8]

Section 2: Troubleshooting Guide

This guide is structured by common experimental problems. Each issue is followed by a series of questions and answers to diagnose the cause and implement a solution.

Problem Area 1: Low or No Product Yield

A low yield of the desired derivative is a frequent challenge in synthesis and can stem from multiple factors.[9][10]

Q: My reaction shows no conversion from the starting material according to TLC analysis. What are the first things to check?

A: Begin by verifying the fundamentals of your reaction setup. The following workflow can help diagnose the issue systematically.

G start Low / No Yield reagents Verify Reagent Quality & Stoichiometry start->reagents Is everything correct? reagents->start No, fix purity/ stoichiometry conditions Assess Reaction Conditions reagents->conditions Yes conditions->start No, optimize temp/ solvent/base workup Review Workup & Purification conditions->workup Yes workup->start No, modify extraction/ purification solution Yield Improved workup->solution Yes

Caption: Troubleshooting workflow for low product yield.

  • Reagent Quality: Ensure your starting material, derivatizing agent, base, and solvent are pure and anhydrous if necessary. Impurities, especially water, can consume reagents or quench catalysts.[9] Benzonitrile compounds can be purified by distillation under reduced pressure.[11]

  • Base Selection & Stoichiometry: For reactions that produce acid (e.g., acylation with benzoyl chloride), a base is required to neutralize the acid byproduct.[7] Without a base, the generated HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃) is used.

  • Reaction Temperature: Many derivatization reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature while monitoring by TLC.[9] Conversely, excessively high temperatures can cause degradation.

Q: My yield is low, but the reaction is proceeding. How can I optimize for a higher yield?

A:

  • Increase Reagent Equivalents: The mono-derivatized product can sometimes be more reactive than the starting material, leading to side reactions.[9] However, if the issue is an incomplete reaction, increasing the equivalents of the derivatizing agent (e.g., from 1.1 to 1.5 eq) can drive the reaction to completion.

  • Change the Solvent: The choice of solvent can significantly impact reaction rates. For N-alkylation or acylation, polar aprotic solvents like DMF, DMSO, or acetonitrile are often more effective than less polar solvents like dichloromethane or acetone.[9][12]

  • Add a Catalyst: For some reactions, a catalyst can dramatically improve rates and yields. For example, adding catalytic potassium iodide (KI) can accelerate N-alkylation reactions with alkyl bromides.[12] For acylations, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be effective.

Problem Area 2: Formation of Multiple Products & Side Reactions

The bifunctional nature of the starting material makes the formation of multiple products a primary challenge.

Q: My TLC plate shows three spots: my starting material, and two new products. What are they likely to be?

A: When using ~1-1.2 equivalents of an acylating agent like benzoyl chloride, you are likely observing a mixture of:

  • Unreacted Starting Material.

  • N-acylated product (major): The desired mono-derivatized product.

  • N,O-diacylated product (minor): The product from the reaction at both the amine and alcohol sites.

  • O-acylated product (trace): Less likely to form in significant amounts before the amine has reacted.

G SM Starting Material (Amine + Alcohol) N_Product N-Acyl Product SM->N_Product + Acyl-Cl (fast) O_Product O-Acyl Product SM->O_Product + Acyl-Cl (slow) Di_Product N,O-Diacyl Product N_Product->Di_Product + Acyl-Cl O_Product->Di_Product + Acyl-Cl

Caption: Competing acylation pathways.

Q: How can I improve the selectivity for the N-acylated product?

A: To favor mono-N-acylation:

  • Control Stoichiometry: Use the derivatizing agent as the limiting reagent. A slight excess (e.g., 1.05 equivalents) is often optimal to consume the starting material without promoting di-acylation.[9]

  • Lower the Temperature: Reactions are often more selective at lower temperatures. Running the reaction at 0 °C or even lower can significantly reduce the rate of the second acylation at the alcohol position.[9]

  • Control Reagent Addition: Add the derivatizing agent slowly (dropwise) to the solution of the starting material. This keeps the instantaneous concentration of the electrophile low, favoring reaction at the more nucleophilic amine site.[7]

Q: I need to derivatize the hydroxyl group selectively. How can this be achieved?

A: This requires a protecting group strategy:

  • Protect the Amine: The secondary amine must first be protected. A common and effective choice is the tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be easily removed with a mild acid (like TFA).[13] The amine is reacted with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected intermediate.

  • Derivatize the Alcohol: With the amine protected, the hydroxyl group is now the only available nucleophilic site for your desired derivatization (e.g., acylation, etherification).

  • Deprotect the Amine: Once the O-derivatization is complete, the Boc group is removed by treating the product with an acid such as trifluoroacetic acid (TFA) in dichloromethane to yield the final, selectively O-derivatized product.[8]

Problem Area 3: Product Purification Challenges

Q: My crude product is an oil that is difficult to purify by column chromatography. What are my options?

A:

  • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to separate products with close Rf values. Ensure your silica gel is not too acidic or basic, as this can cause degradation of some derivatives on the column.

  • Acid-Base Extraction: If your derivative has different acidic/basic properties than the impurities, a liquid-liquid extraction can be a powerful purification step. For example, if your desired product is neutral but you have unreacted starting material (basic amine), you can wash the organic layer with dilute acid (e.g., 1M HCl) to remove the starting material into the aqueous phase.

  • Distillation: If your product is thermally stable and has a sufficiently different boiling point from impurities, distillation under reduced pressure (vacuum distillation) can be an effective purification method.[11]

  • Crystallization: Try to induce crystallization by dissolving the crude oil in a minimal amount of a hot solvent in which it is soluble, and then either cooling it slowly or adding a "non-solvent" in which the product is insoluble to precipitate the pure compound.

Section 3: Data & Protocols

Table 1: Influence of Reaction Parameters on Benzoylation

This table summarizes how changing key parameters can influence the outcome of a typical benzoylation reaction using benzoyl chloride (BzCl).

ParameterCondition A (Selective N-Acylation)Condition B (Di-Acylation)Rationale & Causality
BzCl Stoichiometry 1.0 - 1.1 equivalents> 2.0 equivalentsUsing BzCl as the limiting reagent favors reaction at the most nucleophilic site (amine). Excess reagent drives the reaction to completion at both sites.[9]
Base Triethylamine (TEA) or PyridineTEA or PyridineA non-nucleophilic organic base is needed to neutralize the HCl byproduct without competing in the reaction.[7]
Solvent Dichloromethane (DCM) or Acetonitrile (ACN)Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents are standard. DCM is common and easily removed.
Temperature 0 °C to Room TemperatureRoom Temperature to RefluxLower temperatures increase selectivity by favoring the faster reaction (N-acylation) over the slower one (O-acylation).[9]
Catalyst None or catalytic DMAPCatalytic DMAP4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that will accelerate the reaction at both sites, often leading to di-acylation.
Expected Outcome Primarily N-benzoyl derivativePrimarily N,O-dibenzoyl derivativeConditions are tuned to favor either kinetic (selective) or thermodynamic (complete) reaction.
Experimental Protocols

Protocol 1: General Procedure for the Benzoylation of this compound (Favoring N-Acylation)

Disclaimer: This is a generalized protocol. Optimization for specific scales and equipment is recommended.

Materials:

  • This compound

  • Benzoyl chloride (1.05 eq.)

  • Triethylamine (TEA, 1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cooling: Cool the flask to 0 °C using an ice bath. Effective cooling is crucial for selectivity.[7]

  • Reagent Addition: Dissolve benzoyl chloride (1.05 eq.) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) (see Protocol 2). The goal is the complete consumption of the starting material.

  • Workup (Quenching): Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction:

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-benzoyl derivative.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare TLC Plate: Use a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom (the baseline).

  • Spotting:

    • SM Lane: Dissolve a tiny amount of your starting material in a few drops of solvent (e.g., DCM) and spot it on the baseline.

    • Reaction Lane: Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the baseline, next to the SM spot.

  • Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 50% Ethyl Acetate / Hexanes). The solvent level must be below the baseline. Allow the solvent to travel up the plate.

  • Visualization: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). You can also use a staining agent like potassium permanganate if the compounds are not UV-active.

  • Interpretation: The starting material spot should diminish in intensity over time, while a new, less polar (higher Rf) product spot appears and intensifies. The reaction is complete when the starting material spot is no longer visible in the reaction lane.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile? Retrieved from [Link]

  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of amines.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-(4-Phenylbenzoyl)benzoyl Chloride in Acylation Reactions.
  • Ataman Kimya. (n.d.). Benzonitrile. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection.
  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39, 2694–2701. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
  • Meshram, G. A., & Patil, V. D. (2008). Chemoselective acylation and benzoylation of alcohols, phenols and amines using copper oxide under solvent free condition. International Journal of Chemical Sciences, 6(3), 1315-1322. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction optimization. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Chemical Derivatization in Flow Analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • ResearchGate. (2012). Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]

  • ResearchGate. (2025). Optimizing Amino Acid Derivatization in Food Matrices. Retrieved from [Link]

  • Reddit. (2023). Bulky alkylation troubleshooting. Retrieved from [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • Masinde Muliro University of Science and Technology. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • IntechOpen. (2026). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. Retrieved from [Link]

  • IJCRT.org. (n.d.). Purification & Characterization of Benzonitrile Produced by Bacillus Pumillus S7. Retrieved from [Link]

  • Google Patents. (1956). US2770641A - Preparation of benzonitrile.
  • MDPI. (2024). Optimizing Amino Acid Derivatization in Food Matrices. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Purification and Characterization of Benzonitrilases from Arthrobacter sp. Strain J-1. Retrieved from [Link]

  • J-Stage. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Retrieved from [Link]

  • Heterocycles. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Retrieved from [Link]

  • Chromatography Today. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Google Patents. (2005). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 3-[3-(2-quinolinylmethyloxy)benzyloxy]benzonitrile. Retrieved from [Link]

  • Google Patents. (1980). US4201870A - Process for the preparation of 2-(3-benzoylphenyl)-propionic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 2-Hydroxybenzonitrile for Analytical Purposes.
  • Chromatography Today. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Hydroxyethyl)benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this polar molecule. The information provided is a synthesis of established chemical principles and practical field experience.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound challenging?

A1: The purification of this compound is complicated by its unique combination of functional groups: a secondary amine, a primary alcohol, and a benzonitrile group. This trifecta of polarity leads to several challenges:

  • High Polarity: The molecule is highly polar, making it very soluble in polar solvents like water and methanol, which can complicate extraction and recrystallization procedures.

  • Strong Adsorption to Silica Gel: The basic secondary amine and the hydrogen-bonding capable alcohol group lead to strong interactions with the acidic surface of silica gel. This can result in significant tailing, poor separation, and even irreversible adsorption during column chromatography.

  • Potential for Multiple Byproducts: A common synthetic route to this molecule is the reductive amination of 3-formylbenzonitrile with ethanolamine. This reaction can produce several impurities that are structurally similar to the desired product, making separation difficult.[1][2]

Q2: What are the likely impurities from the synthesis of this compound?

A2: The primary synthetic pathway, reductive amination, can lead to several predictable impurities. Understanding these is the first step in designing an effective purification strategy.

  • Unreacted Starting Materials: Residual 3-formylbenzonitrile and ethanolamine may be present.

  • Over-alkylation Products: The secondary amine product can react further with another molecule of 3-formylbenzonitrile to form a tertiary amine.[1]

  • Reduced Aldehyde: The reducing agent can reduce 3-formylbenzonitrile to 3-(hydroxymethyl)benzonitrile.

  • Imine Intermediate: Incomplete reduction of the imine formed between 3-formylbenzonitrile and ethanolamine.

Q3: My compound appears as a streak on the TLC plate. What does this mean and how can I fix it?

A3: Streaking on a TLC plate is a common issue when dealing with highly polar and basic compounds like this compound. It is typically caused by strong interactions between your compound and the acidic silica gel stationary phase.

To resolve this, you can:

  • Add a basic modifier to your mobile phase: Incorporating a small amount of a base, such as triethylamine (typically 0.5-2%) or ammonia (in the form of a methanolic solution), can neutralize the acidic sites on the silica gel, leading to more defined spots.[3]

  • Use a different stationary phase: If modifying the mobile phase is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel for your TLC analysis.

Troubleshooting Guides

Guide 1: Column Chromatography Purification

Issue: Poor separation and significant tailing of this compound on a silica gel column.

Underlying Cause: The strong interaction between the basic amine of your compound and the acidic silanol groups on the silica gel surface leads to a non-ideal equilibrium during elution. This results in a broad, tailing peak that co-elutes with impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for column chromatography.

Detailed Protocol: Modified Silica Gel Column Chromatography

This protocol is designed to mitigate the issues of tailing and achieve better separation.

1. Solvent System Selection:

  • Begin by finding a suitable solvent system using TLC. A good starting point for polar compounds is a mixture of a relatively nonpolar solvent and a polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH).[3]

  • Prepare several test eluents with varying ratios of DCM:MeOH (e.g., 98:2, 95:5, 90:10).

  • To each of these test eluents, add 1% triethylamine (TEA) to suppress the interaction with silica.

  • Spot your crude product on a TLC plate and develop it in these solvent systems. The ideal system will give your desired product an Rf value of approximately 0.2-0.4.[4]

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., DCM) containing 1% TEA.

  • Pack the column with the slurry, ensuring there are no air bubbles.

  • Equilibrate the column by running 2-3 column volumes of the starting eluent (the least polar solvent mixture that will be used).

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of the starting eluent.

  • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

4. Elution:

  • Start with the initial, less polar eluent determined from your TLC analysis.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. This is known as a gradient elution.

  • Collect fractions and monitor them by TLC. Use a suitable visualization method (see table below).

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

TLC Visualization Techniques

Staining AgentProcedureTarget Functional GroupsAppearance
Potassium Permanganate (KMnO₄) Dip the TLC plate in the stain and gently heat.Oxidizable groups (alcohols, amines).Yellow/brown spots on a purple/pink background.
Ninhydrin Dip the plate in the stain and gently heat.Primary and secondary amines.Purple or yellow spots.
UV Light (254 nm) View the plate under a UV lamp.Compounds with a chromophore (benzonitrile ring).Dark spots on a fluorescent green background.
Guide 2: Recrystallization Purification

Issue: The compound is either too soluble in common recrystallization solvents or "oils out" instead of forming crystals.

Underlying Cause: The high polarity of this compound makes it highly soluble in many polar solvents even at room temperature, leading to poor recovery. Oiling out occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for recrystallization.

Detailed Protocol: Two-Solvent Recrystallization

This method is effective when a single suitable solvent cannot be found.

1. Solvent Selection:

  • Find a "good" solvent in which your compound is very soluble at room temperature (e.g., methanol, ethanol).

  • Find a "poor" solvent in which your compound is poorly soluble even at elevated temperatures (e.g., diethyl ether, hexane, toluene).[5]

  • The two solvents must be miscible.

2. Procedure:

  • Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • While keeping the solution hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

3. Isolation:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold "poor" solvent to remove any adhering impurities.

  • Dry the crystals under vacuum.

Pro-Tip: Purification via Salt Formation

If recrystallization of the free base is challenging, converting the basic secondary amine to a salt can dramatically change its solubility properties, often making it more crystalline.

  • Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in ether or isopropanol.

  • The hydrochloride salt will often precipitate as a solid.

  • Collect the salt by filtration and recrystallize it from a suitable solvent system (e.g., ethanol/ether).

  • To recover the pure free base, dissolve the salt in water, neutralize with a base (e.g., sodium bicarbonate), and extract with an organic solvent.

Purity Assessment

After purification, it is crucial to assess the purity of your this compound. A combination of techniques is recommended for a comprehensive analysis.[6]

Analytical MethodInformation Provided
¹H and ¹³C NMR Confirms the chemical structure and can reveal the presence of organic impurities.
HPLC Provides a quantitative measure of purity (as a percentage of the main peak area).[7]
Mass Spectrometry Confirms the molecular weight of the compound.
Melting Point A sharp melting point range is indicative of high purity for solid compounds.

By following these guidelines and understanding the chemical principles at play, you can overcome the challenges associated with the purification of this compound and obtain a high-purity product for your research and development needs.

References

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN112409237B - Preparation method of N-benzylphthalimide.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Aminoethyl)benzonitrile. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
  • PubChem. (n.d.). 3-(2-Hydroxyethyl)benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
  • Reddit. (2024, November 8). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • PubMed Central. (n.d.). (E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile. Retrieved from [Link]

  • Veeprho. (n.d.). Benzonitrile Impurities and Related Compound. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]

  • PubMed. (2017, March 6). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Retrieved from [Link]

  • RSC Publishing. (2019, September 12). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • Aston Research Explorer. (2025, January). Solubilisation & purification of membrane proteins using benzylamine-modified SMA polymers. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurity challenges encountered during the synthesis of this valuable intermediate. By understanding the fundamental principles of the reaction and the properties of potential impurities, you can develop a robust and efficient purification strategy.

I. Understanding the Synthesis: Reductive Amination

The synthesis of this compound is typically achieved through the reductive amination of 3-formylbenzonitrile with ethanolamine. This reaction proceeds in two main stages: the formation of an imine intermediate, followed by its reduction to the desired secondary amine.

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. The selection of the reducing agent can influence the reaction conditions and the impurity profile.[1]

II. Identifying Potential Impurities

A successful purification strategy begins with a thorough understanding of the potential impurities that may be present in the crude reaction mixture.

Common Impurities in the Synthesis of this compound:

Impurity Structure Origin Anticipated Properties
3-FormylbenzonitrileUnreacted starting materialSolid, moderately polar, UV active
EthanolamineUnreacted starting materialLiquid, highly polar, water-soluble, not UV active
Imine IntermediateIncomplete reductionModerately polar, potentially unstable, UV active
3-(Hydroxymethyl)benzonitrileReduction of 3-formylbenzonitrilePolar, UV active
Over-alkylation ProductReaction of the product with another molecule of 3-formylbenzonitrileHigher molecular weight, more lipophilic than the product, UV active

III. Troubleshooting and Purification Guides in a Question-and-Answer Format

FAQ 1: My TLC plate shows multiple spots after the reaction. How do I identify what they are?

Answer:

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of your reaction and identifying the components of the crude mixture.

Visualizing the Spots:

  • UV Light (254 nm): Your product, unreacted 3-formylbenzonitrile, the imine intermediate, 3-(hydroxymethyl)benzonitrile, and any over-alkylation product should all be UV active due to the benzonitrile moiety.

  • Staining:

    • Ninhydrin Stain: This is excellent for visualizing primary and secondary amines. Your product and any unreacted ethanolamine will appear as colored spots (typically purple or pink) upon heating.[2]

    • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. It will visualize the alcohol groups in your product, ethanolamine, and 3-(hydroxymethyl)benzonitrile, as well as the aldehyde group in 3-formylbenzonitrile.

    • p-Anisaldehyde Stain: This stain is particularly useful for detecting aldehydes and amines, often yielding distinct colors.[3][4]

Interpreting the TLC Plate:

By running lanes for your crude mixture alongside co-spotted standards of your starting materials, you can begin to identify the spots. The relative polarity of the compounds will dictate their retention factor (Rf) on the silica gel plate.

  • High Polarity (Low Rf): Ethanolamine will likely be at or near the baseline.

  • Moderate Polarity: Your desired product, 3-(hydroxymethyl)benzonitrile, and the imine intermediate will have intermediate Rf values.

  • Lower Polarity (Higher Rf): 3-Formylbenzonitrile is generally less polar than the corresponding alcohol or amine. The over-alkylation product, being larger and more hydrocarbon-like, may have a higher Rf than your desired product.

dot

Caption: Interpreting a typical TLC plate.

FAQ 2: How can I remove unreacted starting materials?

Answer:

A combination of acid-base extraction and column chromatography is highly effective for removing unreacted 3-formylbenzonitrile and ethanolamine.

Step-by-Step Protocol: Acid-Base Extraction

This technique leverages the basicity of your amine product and unreacted ethanolamine to separate them from the neutral aldehyde.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product and ethanolamine will be protonated and move into the aqueous layer, while the neutral 3-formylbenzonitrile and 3-(hydroxymethyl)benzonitrile remain in the organic layer.

  • Separation: Separate the two layers.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the pH is basic (pH > 10). This will deprotonate your product, causing it to precipitate or become extractable back into an organic solvent.

  • Back-Extraction: Extract the basified aqueous layer with fresh ethyl acetate or dichloromethane (repeat 2-3 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine product.

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Sources

Technical Support Center: A Guide to Mitigating Dimer Formation in Reactions of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. A common challenge encountered is the formation of dimeric impurities, which can significantly lower the yield of the desired product and complicate purification. This guide provides in-depth, field-proven insights into why dimerization occurs and offers robust troubleshooting strategies and protocols to ensure the success of your experiments.

Part 1: Understanding the Dimerization Problem

This section addresses the fundamental chemical principles behind the formation of unwanted dimers.

Q1: What is the likely structure of the dimer impurity, and what is the chemical mechanism behind its formation?

Answer:

The most probable dimer of this compound forms via an intermolecular N-alkylation reaction. The molecule possesses two key functional groups: a nucleophilic secondary amine and a primary alcohol. While the alcohol is a relatively poor leaving group, under certain reaction conditions (e.g., in the presence of acid or upon conversion to a better leaving group), the benzylic carbon becomes electrophilic.

The dimerization mechanism proceeds as follows:

  • Activation: The hydroxyl group of one molecule (Molecule A) is activated, turning it into a good leaving group (e.g., protonation by an acid, or conversion to a tosylate, mesylate, or halide).

  • Nucleophilic Attack: The secondary amine of a second molecule (Molecule B) acts as a nucleophile, attacking the electrophilic benzylic carbon of Molecule A.

  • Dimer Formation: This intermolecular SN2 reaction results in the formation of a new C-N bond, linking the two monomers and displacing the activated leaving group (e.g., water).

Ethanolamine derivatives are known to produce dimers, primarily through the amination pathway[1]. While O-alkylation to form an ether dimer is possible, the secondary amine is generally a stronger nucleophile than the alcohol, making N-alkylation the more kinetically favored and common pathway.

DimerizationMechanism A This compound (Molecule A) Activated_A Activated Intermediate (e.g., -OH2+, -OTs) A->Activated_A Dimer N-Alkylated Dimer Activated_A:e->Dimer:w SN2 Attack by Amine from Molecule B B This compound (Molecule B)

Caption: Proposed mechanism for N-alkylation dimer formation.

Part 2: Troubleshooting and Mitigation Strategies

This section provides actionable solutions to common experimental problems related to dimerization.

Q2: My reaction mixture shows a major impurity with a mass of roughly double my starting material. How do I confirm it's a dimer and quantify it?

Answer:

Identifying and quantifying the suspected dimer is a critical first step. A multi-technique approach is recommended for unambiguous characterization.

Analytical TechniquePurposeKey Insights
LC-MS (Liquid Chromatography-Mass Spectrometry) Mass IdentificationThe most direct method. The dimer should exhibit a molecular ion peak [M+H]⁺ corresponding to approximately twice the mass of the monomer minus the mass of water (if formed via condensation).
HPLC (High-Performance Liquid Chromatography) Quantification & PurityDevelop an HPLC method to separate the monomer from the dimer and other impurities. The relative peak areas can be used to determine the percentage of dimer formed.[2]
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural Elucidation¹H and ¹³C NMR are definitive for structure confirmation. The dimer's spectrum will be more complex than the monomer's, showing new signals corresponding to the newly formed C-N bond and changes in the chemical shifts of neighboring protons. 2D NMR techniques (COSY, HMBC) can confirm connectivity.[3]
Size-Exclusion Chromatography (SEC) Separation by SizeSEC separates molecules based on their hydrodynamic volume. It can effectively separate the larger dimer from the smaller monomer, providing another method for quantification.[4]
Q3: How can I modify my general reaction conditions to suppress dimer formation without using protecting groups?

Answer:

Since dimerization is an intermolecular process (between two molecules), its rate is highly dependent on concentration.[5][6] By adjusting reaction parameters, you can favor the desired intramolecular or desired intermolecular reaction over the unwanted dimerization.

Key Strategies:

  • High Dilution: Running the reaction at a lower concentration (e.g., 0.01-0.05 M) decreases the probability of two reactant molecules colliding, thus slowing the rate of dimerization. This is particularly effective if your desired reaction is intramolecular.

  • Slow Addition (Syringe Pump): If your reaction involves adding a reagent that could activate the hydroxyl group, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the activated intermediate low, giving it more time to react in the desired pathway before it can be intercepted by another monomer to form a dimer.[7]

  • Temperature Control: Lowering the reaction temperature can often help.[7] Dimerization, like most reactions, has an activation energy barrier. Reducing the thermal energy of the system can slow this undesired pathway, sometimes more significantly than the desired reaction, thereby improving selectivity.

  • Choice of Base and Solvent:

    • Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) instead of a smaller or stronger base (e.g., triethylamine or potassium carbonate) if you are trying to avoid deprotonation of the amine, which increases its nucleophilicity. The choice of base is critical in N-alkylation reactions.[8]

    • Solvent: The solvent can influence reaction pathways.[9] Highly polar, aprotic solvents like DMF or DMSO can accelerate SN2 reactions, which may increase the rate of dimerization. Consider exploring less polar solvents like THF or Dioxane.

Table: Impact of Reaction Parameters on Dimer Formation

ParameterCondition to Reduce DimerRationale
Concentration Low (0.01 - 0.05 M)Reduces frequency of intermolecular collisions.[10]
Addition Rate Slow (Syringe Pump)Minimizes instantaneous concentration of reactive intermediates.[7]
Temperature Low (e.g., 0 °C to RT)Decreases reaction rate; may selectively slow the undesired pathway.
Base Weak, non-nucleophilicReduces the nucleophilicity of the amine if deprotonation is not required for the main reaction.
Solvent Less polar (e.g., THF)Can disfavor bimolecular SN2 reactions compared to polar aprotic solvents.

Part 3: Advanced Strategy: The Power of Protecting Groups

When optimizing reaction conditions is insufficient, a protecting group strategy is the most reliable method to prevent dimerization.

Q4: What is a protecting group, and how does it prevent dimerization?

Answer:

A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions.[11] After the desired reaction is complete, the protecting group is removed to restore the original functionality.

For this compound, you can protect either the nucleophilic amine or the potentially electrophilic alcohol. This "masks" the group, physically preventing it from participating in the dimerization reaction.

ProtectionStrategy cluster_PG Protecting Group Choice Start Reaction Prone to Dimerization? Optimize Optimize Conditions (Concentration, Temp, etc.) Start->Optimize Yes Protect Use Protecting Group Start->Protect No Success Problem Solved Optimize->Success Sufficient Optimize->Protect Insufficient Protect_N Protect Amine (Boc) Prevents Nucleophilic Attack Protect->Protect_N Protect_O Protect Alcohol (TBDMS) Prevents Activation/Leaving Protect->Protect_O Perform_Rxn Perform Desired Reaction Protect_N->Perform_Rxn Protect_O->Perform_Rxn Deprotect Deprotect Perform_Rxn->Deprotect Final_Product Clean Product Deprotect->Final_Product

Caption: Decision workflow for mitigating dimerization.

Q5: What is the best way to protect the secondary amine and what is the protocol?

Answer:

The most common and robust protecting group for a secondary amine is the tert-butyloxycarbonyl (Boc) group . It forms a carbamate, which is stable to a wide range of nucleophilic and basic conditions but can be easily removed with acid.

Protocol: Boc Protection of the Secondary Amine

  • Setup: Dissolve this compound (1.0 equiv) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M).

  • Reagents: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base such as Triethylamine (TEA, 1.2 equiv) or a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 equiv).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[12]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Deprotection: The Boc group is typically removed by stirring the protected compound in a solution of Trifluoroacetic Acid (TFA) in DCM (e.g., 20-50% TFA v/v) or with 4M HCl in Dioxane for 1-2 hours at room temperature.

Q6: If my desired reaction involves the amine, how can I protect the alcohol?

Answer:

If the amine needs to remain reactive, you must protect the alcohol to prevent it from becoming an electrophilic site. The most common choice is a silyl ether , such as a tert-butyldimethylsilyl (TBDMS or TBS) ether. Silyl ethers are stable to most non-acidic and non-fluoride conditions.[13][14]

Protocol: TBDMS Protection of the Primary Alcohol

  • Setup: Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent like DMF or DCM (approx. 0.1 M).

  • Reagents: Add Imidazole (1.5 - 2.0 equiv) followed by tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 - 1.2 equiv).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with a solvent like Ethyl Acetate. Wash the organic layer with water and brine to remove DMF and excess imidazole.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography.

Deprotection: Silyl ethers are readily cleaved using a fluoride source, most commonly Tetra-n-butylammonium fluoride (TBAF) in THF, or with acidic conditions that are milder than those required for Boc removal (e.g., Acetic Acid in THF/water).[13]

References

  • (E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile - PMC. PubMed Central. Available at: [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health (NIH). Available at: [Link]

  • A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. RSC Publishing. Available at: [Link]

  • How could we prevent dimerization of thienopyrimidinone in basic conditions?. ResearchGate. Available at: [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • How to determine the content of dimers under conditions with and without drug treatment?. ResearchGate. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. ResearchGate. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Available at: [Link]

  • Intramolecular and intermolecular forces. Khan Academy. Available at: [Link]

  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available at: [Link]

  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 4-(2-hydroxyethylamino)-3-nitrobenzonitrile. PrepChem.com. Available at: [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. ResearchGate. Available at: [Link]

  • 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. PubMed. Available at: [Link]

  • A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. Available at: [Link]

  • Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. MDPI. Available at: [Link]

  • The dimer impurity and its minimizing technology of Eliquis. Google Patents.
  • Rates of Intramolecular Reactions: Videos & Practice Problems. Pearson. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link]

  • Supplementary information For Binding Thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Available at: [Link]

  • 8.8: Structural and Solvent Effects in S N Reactions. Chemistry LibreTexts. Available at: [Link]

  • A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. MDPI. Available at: [Link]

  • Protecting Groups For Alcohols. Chemistry Steps. Available at: [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Available at: [Link]

  • Dimer impurity identification in darifenacin hydrobromide. ResearchGate. Available at: [Link]

  • Temperature-Dependent Trimethylamine N-Oxide Induced the Formation of Substance P Dimers. National Institutes of Health (NIH). Available at: [Link]

  • The selective n-alkylation of monoethanolamine in PTC condition. ResearchGate. Available at: [Link]

  • Amination. Fisher Scientific. Available at: [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • How to validate Protein dimerization?. ResearchGate. Available at: [Link]

  • Intramolecular vs. Intermolecular forces - London Dispersion, Dipole-Dipole, Ion-Dipole forces -Chem. YouTube. Available at: [Link]

  • Protecting Groups in Organix Synthesis. UT Southwestern. Available at: [Link]

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Technical Support Center: Synthesis of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Synthesis

The most common and efficient method for synthesizing this compound is through the reductive amination of 3-cyanobenzaldehyde with ethanolamine. This reaction proceeds via the formation of an intermediate imine, which is then selectively reduced to the desired secondary amine.

Visualizing the Reaction Pathway

Reductive Amination Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products 3-cyanobenzaldehyde 3-cyanobenzaldehyde Imine Formation Imine Formation 3-cyanobenzaldehyde->Imine Formation Ethanolamine Ethanolamine Ethanolamine->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate Target Product This compound Reduction->Target Product Selective Reducing Agent Side Products Side Products Reduction->Side Products

Caption: General workflow for the synthesis of this compound via reductive amination.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield of my target product, or the reaction does not seem to be proceeding. What are the likely causes and how can I resolve this?

Answer:

Low or no product yield is a common issue in reductive amination and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial formation of the imine is a critical equilibrium-driven step.

    • pH of the Reaction Mixture: The pH is crucial for imine formation. The reaction is typically best under mildly acidic conditions (pH 4-6) to facilitate protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, while not excessively protonating the amine nucleophile.[1]

      • Troubleshooting: Check the pH of your reaction mixture. If it is too low, the ethanolamine will be protonated and non-nucleophilic. If it is too high, the aldehyde will not be sufficiently activated. You can add a catalytic amount of a mild acid like acetic acid.

    • Water Removal: The formation of the imine releases a molecule of water. In some cases, removing this water can drive the equilibrium towards the imine.

      • Troubleshooting: Consider using a dehydrating agent like anhydrous magnesium sulfate or setting up the reaction with a Dean-Stark trap if the solvent is appropriate (e.g., toluene).

  • Reducing Agent Issues: The choice and handling of the reducing agent are critical.

    • Premature Reduction of the Aldehyde: If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce the 3-cyanobenzaldehyde to 3-(hydroxymethyl)benzonitrile before it has a chance to form the imine.[2]

      • Troubleshooting: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3] If using NaBH₄, ensure the imine has had sufficient time to form before adding the reducing agent.[2]

    • Decomposition of the Reducing Agent: Some reducing agents are sensitive to moisture and acidic conditions.

      • Troubleshooting: Ensure your reagents and solvent are dry, especially when using moisture-sensitive reagents like NaBH(OAc)₃.[2] Add the reducing agent portion-wise to control the reaction rate and temperature.

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction may be too cold, leading to slow reaction rates, or too hot, leading to decomposition of reactants or products.

      • Troubleshooting: Most reductive aminations are run at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) might be beneficial. Monitor the reaction by TLC or LC-MS to track progress.

    • Solvent: The choice of solvent can impact solubility and reactivity.

      • Troubleshooting: Methanol or ethanol are common solvents for reductive aminations using NaBH₃CN.[2] For NaBH(OAc)₃, solvents like dichloromethane (DCM) or dichloroethane (DCE) are often used.[2] Ensure your starting materials are soluble in the chosen solvent.

FAQ 2: Presence of Significant Impurities

Question: My final product is contaminated with significant impurities. What are these impurities likely to be and how can I minimize their formation?

Answer:

Impurity formation can occur through various side reactions. Identifying the impurities is the first step to mitigating them.

Common Impurities and Mitigation Strategies:

Impurity NameStructureFormation MechanismMitigation Strategy
3-(Hydroxymethyl)benzonitrileReduction of 3-cyanobenzaldehydeUse an imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[2][3]
N,N-bis((3-cyanophenyl)methyl)-2-hydroxyethylamineReaction of the product with another molecule of 3-cyanobenzaldehyde and subsequent reduction.Use a slight excess of ethanolamine (1.1-1.2 equivalents) to favor the formation of the secondary amine.
Unreacted 3-cyanobenzaldehydeIncomplete reaction.Allow for sufficient reaction time for imine formation before adding the reducing agent. Monitor the reaction by TLC or LC-MS.
Unreacted EthanolamineUsed in excess.Easily removed during aqueous workup due to its high water solubility.

Troubleshooting Workflow for Impurity Reduction:

G start Analyze Impurity Profile (NMR, LC-MS) impurity1 Major Impurity: 3-(Hydroxymethyl)benzonitrile start->impurity1 impurity2 Major Impurity: Tertiary Amine start->impurity2 impurity3 Major Impurity: Unreacted Aldehyde start->impurity3 solution1 Switch to Imine-Selective Reducing Agent (e.g., NaBH(OAc)₃) impurity1->solution1 solution2 Adjust Stoichiometry: Increase Equivalents of Ethanolamine impurity2->solution2 solution3 Optimize Reaction Time for Imine Formation Before Reduction impurity3->solution3

Caption: Decision tree for addressing common impurities.

FAQ 3: Difficulty in Product Purification

Question: I am having trouble purifying my final product. What purification strategies are most effective?

Answer:

The target molecule contains both a basic amino group and a polar hydroxyl group, which can make purification challenging.

Recommended Purification Techniques:

  • Aqueous Workup with pH Adjustment:

    • Protocol:

      • Quench the reaction carefully with water or a mild acid (e.g., 1 M HCl) to neutralize any remaining reducing agent and base.

      • Adjust the pH of the aqueous layer to ~8-9 with a base (e.g., NaHCO₃ or Na₂CO₃) to ensure the amine is in its free base form.

      • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. The product should partition into the organic layer.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Rationale: This procedure helps to remove water-soluble reagents and byproducts. Adjusting the pH is crucial for efficient extraction of the amine.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a good starting point. The polarity can be adjusted based on the TLC analysis. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help to prevent the product from tailing on the silica gel.

    • Rationale: Column chromatography is effective for separating the target product from less polar impurities (like unreacted aldehyde) and more polar impurities.

  • Acid-Base Extraction:

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute acid (e.g., 1 M HCl). The protonated amine product will move to the aqueous layer, while non-basic impurities remain in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer to a pH of ~9-10 with a base (e.g., NaOH).

      • Extract the free-based product back into an organic solvent.

      • Dry and concentrate the organic layer.

    • Rationale: This is a highly effective method for separating basic compounds like amines from neutral or acidic impurities.[4]

Experimental Protocols

Standard Protocol for Reductive Amination

This is a general starting protocol that can be optimized.

  • To a solution of 3-cyanobenzaldehyde (1.0 eq) in methanol (0.2 M), add ethanolamine (1.1 eq) and acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Proceed with an aqueous workup and purification as described in FAQ 3.

Characterization of this compound
  • ¹H NMR: Expect characteristic peaks for the aromatic protons, a singlet for the benzylic CH₂, and triplets for the two CH₂ groups of the hydroxyethyl moiety. The OH and NH protons may appear as broad singlets.

  • ¹³C NMR: Expect distinct signals for the nitrile carbon, the aromatic carbons, the benzylic carbon, and the two carbons of the hydroxyethyl group.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₁H₁₄N₂O, MW: 190.24).[5]

  • 2D NMR: Techniques like COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.[6]

References

  • A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amin
  • Reductive Amination - Common Conditions. Organic Chemistry.
  • How can I purify impure benzonitrile?
  • 3-(((2-Hydroxyethyl)(methyl)amino)methyl)benzonitrile. BLDpharm.
  • Confirming the Structure of 3-Methylbenzonitrile Derivatives: A 2D NMR Comparison Guide. Benchchem.
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.

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Technical Support Center: Characterization of Unexpected Products in 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and characterization of 3-(((2-hydroxyethyl)amino)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected outcomes encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and mechanistic insights to help you identify and mitigate the formation of unwanted byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues observed during the synthesis of this compound and related analogs.

FAQ 1: My reaction is showing multiple spots on TLC, and the final NMR is complex. What are the likely side products?

When synthesizing this compound, particularly via reductive amination of 3-formylbenzonitrile with ethanolamine, several side products can arise. The complexity of your TLC and NMR spectra likely points to a mixture of the desired product and one or more of the following unexpected compounds.

Potential Side Products:

  • Dimeric Species: The secondary amine product can react further with another molecule of 3-formylbenzonitrile.

  • Over-alkylation Products: The product can undergo further reaction with the starting materials.[1][2][3]

  • Cyclized Products: Intramolecular cyclization of the product can occur, especially under certain pH and temperature conditions.[4][5]

  • Unreacted Starting Materials: Incomplete reaction can leave residual 3-formylbenzonitrile or ethanolamine.

Troubleshooting Workflow: Identifying the Unknowns

To systematically identify these impurities, a multi-technique analytical approach is recommended.[6][7][8]

Analytical TechniquePurposeExpected Observations for Side Products
TLC Rapid reaction monitoring and qualitative assessment of product mixture.Multiple spots indicating a mixture of compounds with varying polarities.
LC-MS Separation and mass identification of each component.Peaks corresponding to the molecular weights of potential side products.
High-Resolution MS Accurate mass determination for elemental composition analysis.Precise mass data to confirm the molecular formulas of impurities.
NMR (¹H, ¹³C, COSY, HSQC, HMBC) Detailed structural elucidation of the main product and impurities.[9]Characteristic shifts and correlations for dimeric, cyclized, or over-alkylated structures.
FTIR Functional group analysis.Presence or absence of key functional groups (e.g., C=O from unreacted aldehyde, N-H, O-H, C≡N).
FAQ 2: I have a significant byproduct with a mass of [M+H]⁺ = 311.2. What could it be?

A common byproduct in this reaction is the tertiary amine formed from the reaction of the desired secondary amine product with another molecule of the starting aldehyde, followed by reduction.

Proposed Structure of the Dimeric Impurity:

  • Name: 3,3'-((((2-hydroxyethyl)azanediyl)bis(methylene))bis(benzonitrile))

  • Molecular Formula: C₁₉H₁₉N₃O

  • Exact Mass: 305.15

  • [M+H]⁺: 306.16

To confirm this, you would expect to see in the ¹H NMR spectrum:

  • Two distinct aromatic regions corresponding to the two benzonitrile rings.

  • A singlet for the methylene protons adjacent to the tertiary amine.

  • Signals for the hydroxyethyl group.

FAQ 3: My product yield is consistently low. What are the possible causes and how can I optimize the reaction?

Low yields can stem from several factors, from reagent quality to reaction conditions.

Potential Causes for Low Yield:

  • Poor Quality of Reducing Agent: The choice and quality of the reducing agent in reductive amination are critical. Sodium borohydride (NaBH₄) can sometimes reduce the starting aldehyde before imine formation.[10] A milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they selectively reduce the iminium ion.[10][11][12]

  • Sub-optimal pH: Imine formation is pH-dependent. The reaction is typically fastest at a pH of around 4-5.[10]

  • Reaction Temperature: While heating can accelerate the reaction, it can also promote side reactions. Running the reaction at room temperature or slightly elevated temperatures is generally advisable.

  • Moisture: The presence of excessive water can hydrolyze the imine intermediate back to the starting aldehyde and amine.

Optimization Strategy:

  • Switch to a Milder Reducing Agent: Consider using NaBH(OAc)₃ or NaBH₃CN.

  • Control the pH: Add a small amount of acetic acid to catalyze imine formation.

  • Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product.

  • Use Anhydrous Solvents: Ensure your solvents are dry to minimize imine hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol outlines a standard procedure for the synthesis, with recommendations for minimizing side product formation.

Materials:

  • 3-Formylbenzonitrile

  • Ethanolamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 3-formylbenzonitrile (1.0 eq) in anhydrous DCM, add ethanolamine (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Characterization Workflow

A systematic approach to characterize the final product and any impurities.

Caption: Analytical workflow for product characterization.

Mechanistic Insights

Formation of the Dimeric Impurity

The formation of the dimeric impurity is a common issue when using primary amines in reductive amination. The desired secondary amine product is still nucleophilic and can compete with the starting primary amine in reacting with the aldehyde.

Dimer_Formation Aldehyde 3-Formylbenzonitrile Reaction1 Reductive Amination Aldehyde->Reaction1 Reaction2 Side Reaction Aldehyde->Reaction2 Amine Ethanolamine Amine->Reaction1 Product Desired Secondary Amine Product->Reaction2 Dimer Dimeric Impurity Reaction1->Product Desired Path Reaction2->Dimer Undesired Path

Caption: Pathway for dimeric impurity formation.

To mitigate this, one can use a larger excess of the primary amine to outcompete the secondary amine product for the aldehyde.

References

  • Benchchem.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Benchchem.
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Select Science. How to develop analytical methods for impurity detection in pharma with a quality by design approach.
  • Thermo Fisher Scientific. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques.
  • Master Organic Chemistry. (2017, September 1).
  • Chemguide.
  • ResearchGate. (2025, August 8).
  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines.
  • Chemistry Steps.
  • ResearchGate. (2021, December 3).
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023, January 22).

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Validation & Comparative

A Definitive Guide to the Structural Confirmation of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and chemical research, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor and a prerequisite for regulatory approval.[1] This guide provides an in-depth, expert-led comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the definitive structural confirmation of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to establish a self-validating system for structural verification.

The Challenge: Unambiguous Isomer Identification

The synthesis of substituted aromatic compounds, such as this compound, can often yield a mixture of isomers. Distinguishing between ortho, meta, and para substitution patterns is a critical analytical challenge. While 1D ¹H NMR provides initial insights, complex overlapping signals in the aromatic region can make definitive assignment difficult.[2][3][4] This is where the power of 2D NMR becomes indispensable, offering a robust method to unravel the intricate network of proton and carbon connectivities.[2][3][4][5]

The 2D NMR Approach: A Multi-faceted Strategy

A combination of 2D NMR experiments, namely COSY, HSQC, and HMBC, provides a comprehensive and definitive picture of the molecular structure.[6][7]

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two to three bonds.[1][8][9] It is instrumental in identifying adjacent protons within a spin system, such as those on the aromatic ring and the ethyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly bonded to a heteronucleus, most commonly ¹³C.[6][8][10] It provides a clear map of which proton is attached to which carbon, simplifying the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to four bonds.[6][7][8][10][11] HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.

Experimental Protocol: A Step-by-Step Guide

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[12][13]

  • Dissolution: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[14][15]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Any particulate matter can degrade spectral quality.[14][15] Filtration through a small plug of glass wool in a Pasteur pipette can be used if necessary.[14]

  • Solvent Selection: The choice of deuterated solvent is important as it can influence chemical shifts.[16] For consistency and comparison with reference data, using the same solvent is recommended.[16]

NMR Data Acquisition

The following experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

  • 1D ¹H and ¹³C Spectra: Acquire standard 1D proton and carbon spectra to determine the chemical shift ranges and to serve as a reference for the 2D experiments.

  • COSY:

    • Use a standard gradient-selected COSY pulse sequence.

    • Set the spectral width in both dimensions to encompass all proton signals.

  • HSQC:

    • Employ a standard gradient-selected, multiplicity-edited HSQC pulse sequence. This will differentiate CH/CH₃ signals from CH₂ signals by their phase.

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover the full range of carbon chemical shifts.

  • HMBC:

    • Use a standard gradient-selected HMBC pulse sequence.

    • Optimize the long-range coupling delay (typically for a J-coupling of 8 Hz) to enhance correlations over 2-3 bonds.[10]

Data Interpretation: Confirming the Structure of this compound

The following sections detail the expected correlations in the 2D NMR spectra that will unequivocally confirm the structure.

Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H2~7.6C2 ~132
H4~7.5C4 ~130
H5~7.4C5 ~129
H6~7.6C6 ~131
H7 (CH₂)~3.8C7 ~55
H8 (CH₂)~2.8C8 ~53
H9 (CH₂)~3.7C9 ~60
OHVariable-
NHVariable-
C1-C1 ~112
C3-C3 ~140
CN-CN ~119

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

COSY Spectrum Analysis

The COSY spectrum will reveal the connectivity of the protons.

  • Aromatic Region: Correlations are expected between H4 and H5, and between H5 and H6, confirming their adjacent positions. The absence of a correlation between H2 and any other aromatic proton, and between H4 and H6, is crucial for confirming the 1,3-disubstitution pattern.

  • Aliphatic Region: A clear correlation between the methylene protons of the ethyl group (H8 and H9) will be observed.

HSQC Spectrum Analysis

The HSQC spectrum directly links each proton to its attached carbon.

  • This allows for the unambiguous assignment of the protonated aromatic carbons (C2, C4, C5, C6) and the aliphatic carbons (C7, C8, C9).

  • The multiplicity-edited HSQC will show the CH₂ groups (C7, C8, C9) with a different phase than the CH groups (C2, C4, C5, C6), further confirming their identity.

HMBC Spectrum Analysis

The HMBC spectrum is the key to assembling the complete molecular structure.

Proton Expected HMBC Correlations (to Carbons) Significance of Correlation
H2C1, C3, C6, CNConfirms the position of H2 relative to the nitrile and the substituted carbon C3.
H4C2, C3, C5, C6Confirms the connectivity within the aromatic ring.
H7 (CH₂)C2, C3, C4Crucially confirms the attachment of the aminomethyl group at the C3 position.
H8 (CH₂)C7, C9Confirms the connectivity of the ethylamino chain.

The correlation from the benzylic protons (H7) to the aromatic carbons C2 and C4 is the most definitive piece of evidence for the 3-substitution pattern.

Visualizing the Connections

The following diagrams illustrate the experimental workflow and the logical connections in the data interpretation process.

G cluster_exp Experimental Workflow cluster_data Data Interpretation Sample Sample Preparation Acquire1D 1D NMR (¹H, ¹³C) Sample->Acquire1D Acquire2D 2D NMR (COSY, HSQC, HMBC) Acquire1D->Acquire2D Process Data Processing Acquire2D->Process COSY COSY (¹H-¹H Connectivity) Process->COSY HSQC HSQC (¹H-¹³C One-Bond) Process->HSQC HMBC HMBC (¹H-¹³C Long-Range) Process->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: A streamlined workflow for 2D NMR-based structural elucidation.

G COSY COSY - Aromatic spin system (H4-H5-H6) - Ethyl chain (H8-H9) Aromatic_Connectivity Aromatic Substitution Pattern COSY->Aromatic_Connectivity Aliphatic_Structure Ethylamino Side Chain Structure COSY->Aliphatic_Structure HSQC HSQC - Assigns protonated carbons (C2, C4, C5, C6, C7, C8, C9) HSQC->Aromatic_Connectivity HSQC->Aliphatic_Structure HMBC HMBC - H7 to C2, C3, C4 - H2 to C1, C3, C6, CN HMBC->Aromatic_Connectivity HMBC->Aliphatic_Structure Final_Confirmation Confirmation of this compound Aromatic_Connectivity->Final_Confirmation Aliphatic_Structure->Final_Confirmation

Caption: Logical flow of information from 2D NMR experiments to the final structure.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, it is important to understand its performance in the context of other analytical techniques.

Technique Strengths Limitations Applicability to this Problem
2D NMR (COSY, HSQC, HMBC) Provides detailed connectivity information, allowing for unambiguous structural assignment in solution.[9] Non-destructive.Can be time-consuming and requires a relatively large amount of sample. Complex spectra can be challenging to interpret.Gold Standard: Provides the most definitive and comprehensive data for confirming the isomeric structure in solution.
X-ray Crystallography Provides the absolute 3D structure of a molecule in the solid state.[17]Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may not be representative of the solution-state structure.[9]Confirmatory: If a suitable crystal can be obtained, it provides unequivocal proof of the structure. However, it is not always feasible.
Mass Spectrometry (MS) Provides the molecular weight and elemental formula (with high-resolution MS). Fragmentation patterns can offer structural clues.Does not typically provide information about the substitution pattern on an aromatic ring. Isomers often have identical mass spectra.Supportive: Useful for confirming the molecular weight and formula, but insufficient on its own for isomer differentiation.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule.The IR spectra of isomers are often very similar, making definitive distinction difficult.Supportive: Confirms the presence of key functional groups (nitrile, hydroxyl, amine), but does not distinguish between isomers.

For the specific challenge of distinguishing isomers of substituted benzonitriles, 2D NMR is often the most effective and accessible method.[18]

Conclusion

2D NMR spectroscopy, through the combined application of COSY, HSQC, and HMBC experiments, provides a robust and self-validating methodology for the complete and unambiguous structural elucidation of this compound. The detailed connectivity information derived from these experiments allows for the definitive assignment of the substitution pattern on the aromatic ring, a task that is often challenging with other analytical techniques. This guide provides the necessary framework, from experimental design to data interpretation, for researchers, scientists, and drug development professionals to confidently confirm the structures of their target molecules.

References

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. Available from: [Link]

  • Hornak, J. P. Sample Preparation. In: The Basics of NMR. Available from: [Link]

  • University of Delaware. NMR Data Processing Software. Available from: [Link]

  • University of Cambridge Department of Chemistry. How to make an NMR sample. Available from: [Link]

  • Scribd. NMR Sample Preparation Guide. Available from: [Link]

  • NMRium. The next-generation NMR software. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]

  • Center for Nuclear Magnetic Resonance Spectroscopy. Software for Spectra Processing. Available from: [Link]

  • Fuloria NK, Fuloria S. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech. 2013;S1:001.
  • University of Washington Department of Chemistry. Data Processing. Available from: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]

  • Fuloria NK, Fuloria S. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy, Amravati University, Maharashtra, India. 2013.
  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]

  • Fuloria NK, Fuloria S. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013). SciSpace. Available from: [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. Available from: [Link]

  • University of Gothenburg. Small molecule-NMR. Available from: [Link]

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. Available from: [Link]

  • Quora. What are some alternatives to NMR spectroscopy to study protein structures? Available from: [Link]

  • Kessler H, Seip S. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. In: Croasmun WR, Carlson RMK, editors. Two-Dimensional NMR Spectroscopy. VCH Publishers; 1994. p. 619–654.
  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]

  • Dossey AT, Walse SS, Edison AS. NMR-spectroscopic analysis of mixtures: from structure to function. Prog Nucl Magn Reson Spectrosc. 2011;59(1):69-86.
  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

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A Senior Scientist's Guide to 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile: A Comparative Analysis in Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of Benzonitrile Derivatives

In the landscape of modern organic synthesis, benzonitrile derivatives stand out as exceptionally versatile and indispensable building blocks. Their utility spans the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] The reactivity of these aromatic compounds is dictated by the powerful electronic influence of the cyano (-C≡N) group and its interplay with other substituents on the benzene ring.[1][3] This guide provides an in-depth comparative analysis of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile , a multifunctional building block, against other common benzonitrile derivatives. Our objective is to move beyond a simple catalog of reactions and delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic designs.

The core of our analysis centers on how the unique trifunctional nature of this compound—possessing a nitrile, a tertiary amine, and a primary alcohol—sets it apart from simpler derivatives and dictates its strategic application in complex molecule synthesis.

The Benzonitrile Core: A Foundation of Reactivity

Before comparing specific derivatives, it is crucial to understand the fundamental reactivity imparted by the benzonitrile scaffold itself. The cyano group is strongly electron-withdrawing through both induction and resonance, which establishes two primary reactivity pathways:

  • Reactions at the Nitrile Group: The nitrile carbon is rendered highly electrophilic, making it a prime target for nucleophilic attack. This is the basis for cornerstone transformations such as hydrolysis to amides and carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones.[1][3][4]

  • Reactions on the Aromatic Ring: The cyano group deactivates the benzene ring towards electrophilic aromatic substitution (EAS). Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group, by stabilizing the intermediate Meisenheimer complex.[1][5]

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// Nodes A [label="Benzonitrile Scaffold", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; B [label="Electrophilic Nitrile Carbon\n(-C≡N)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,0!"]; C [label="Deactivated Aromatic Ring", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,0!"]; D [label="Nucleophilic Attack\n(e.g., Hydrolysis, Reduction)", fillcolor="#FBBC05", fontcolor="#202124", pos="-2.5,-1.5!"]; E [label="Nucleophilic Aromatic Substitution (SNAr)\n(If Leaving Group is present o/p)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.5,-1.5!"];

// Edges A -> B [label=" Susceptible to"]; A -> C [label=" Leads to"]; B -> D [label=" Enables"]; C -> E [label=" Activates for"]; } enddot Caption: Core reactivity pathways of the benzonitrile moiety.

In Focus: this compound

The synthetic power of this molecule lies in its constellation of functional groups. Let's dissect its structure to understand its unique chemical personality.

  • The Benzonitrile Group: As discussed, this is the electrophilic core. However, its reactivity is modulated by the meta-substituent.

  • The meta-Aminomethyl Linker: This substituent is electron-donating via the inductive effect. Being in the meta position, its electronic influence on the nitrile group is moderate and primarily inductive, slightly reducing the nitrile's electrophilicity compared to unsubstituted benzonitrile. It does not exert a strong resonance effect on the cyano group.

  • The N-(2-Hydroxyethyl) Moiety: This is the source of the molecule's strategic versatility.

    • Tertiary Amine: A basic and nucleophilic center, readily available for salt formation, quaternization, or directing metal-catalyzed reactions. Its presence dramatically influences the molecule's solubility in acidic media.

    • Primary Hydroxyl Group: A versatile nucleophilic handle for introducing a vast array of functionalities through esterification or etherification. It also provides a site for hydrogen bonding, which can influence solubility, crystal structure, and interactions with biological targets.[6][7]

Comparative Analysis in Synthetic Applications

The true value of a building block is revealed through comparison. The choice of a specific benzonitrile derivative is not a matter of "better" or "worse," but of strategic alignment with the synthetic goal.

Comparison 1: vs. Unsubstituted Benzonitrile

This comparison highlights the trade-off between the raw reactivity of the nitrile group and the synthetic utility of additional functional handles.

FeatureThis compoundUnsubstituted BenzonitrileSynthetic Implication
Nitrile Electrophilicity Moderated by meta-EDGHigherFor reactions targeting only the nitrile (e.g., simple hydrolysis or reduction), benzonitrile may offer faster kinetics.[1]
Solubility pH-dependent; enhanced by polar groupsLow in aqueous mediaThe subject compound offers significant advantages in aqueous reaction media or for purification strategies involving acid/base extraction.
Synthetic Handles Three (Nitrile, Amine, Hydroxyl)One (Nitrile)For multi-step synthesis or the creation of complex scaffolds, the trifunctional nature of our target molecule is vastly superior.
Chelation Potential Yes (N, O donors)NoThe amino and hydroxyl groups can act as ligands, potentially directing or interfering with metal-catalyzed reactions in unique ways.
Comparison 2: vs. 4-(Aminomethyl)benzonitrile

This comparison explores the impact of positional isomerism and the role of the N-substituent.

FeatureThis compound4-(Aminomethyl)benzonitrileSynthetic Implication
Electronic Effect meta-substituent (Inductive)para-substituent (Resonance + Inductive)The para-amino group has a stronger deactivating effect on the nitrile's electrophilicity due to resonance.
Amine Type TertiaryPrimaryThe primary amine of 4-(aminomethyl)benzonitrile can undergo reactions unavailable to our target (e.g., imine formation, reductive amination, direct acylation to secondary amides). The tertiary amine is generally more nucleophilic but sterically hindered.
Additional Functionality Hydroxyl group presentNoneThe hydroxyethyl group provides an orthogonal reactive site for sequential functionalization, a key advantage for building molecular complexity.
Comparison 3: vs. 4-Nitrobenzonitrile

Here, we contrast our moderately activated molecule with a derivative bearing a powerful electron-withdrawing group (EWG).

FeatureThis compound4-NitrobenzonitrileSynthetic Implication
Nitrile Electrophilicity ModerateVery High4-Nitrobenzonitrile is far more reactive toward nucleophiles at the nitrile carbon.[3] This is ideal for forcing difficult nitrile transformations.
SNAr Reactivity Not activatedHighly activated (at positions ortho to nitro)If the synthetic plan involves a nucleophilic aromatic substitution, a derivative with a strong EWG like the nitro group is the logical choice.[1][3][5]
Side-Chain Reactivity Rich (Amine, Hydroxyl)Limited (Nitro group can be reduced)Our target molecule is designed for building out from the side chain, whereas 4-nitrobenzonitrile is designed for reactions driven by the electron-deficient ring and nitrile.

dot graph "Decision_Workflow" { graph [rankdir="TB"]; node [shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; node_act [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", fontname="Helvetica", fontsize=10];

// Decision Nodes start [label="What is your primary\nsynthetic goal?"]; q1 [label="Targeting the\nnitrile group?"]; q2 [label="Need high\nreactivity?"]; q3 [label="Building a complex\nscaffold via side-chain?"]; q4 [label="Performing a\nNucleophilic Aromatic Substitution (SNAr)?"];

// Action Nodes a1 [label="Use Benzonitrile with\nstrong EWG (e.g., 4-Nitrobenzonitrile)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; a2 [label="Use standard Benzonitrile or\none with moderate activation", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a3 [label="Use a multifunctional derivative like\nthis compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> q1; start -> q3; start -> q4; q1 -> q2; q2 -> a1 [label="Yes"]; q2 -> a2 [label="No"]; q3 -> a3; q4 -> a1; } enddot Caption: Decision workflow for selecting a benzonitrile derivative.

Experimental Protocols: A Self-Validating System

The trustworthiness of a synthetic protocol lies in its clarity and reproducibility. Below are representative, detailed methodologies.

Protocol 1: O-Acetylation of this compound

This protocol demonstrates the selective functionalization of the hydroxyl group while the amine and nitrile remain untouched under these conditions.

Objective: To synthesize 2-((3-(cyanomethyl)benzyl)amino)ethyl acetate.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Acetyl Chloride (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add this compound (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Acylation: Add a solution of acetyl chloride (1.2 eq) in anhydrous DCM dropwise via the dropping funnel over 15 minutes. Maintain the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel.

Protocol 2: Comparative Reduction of the Nitrile Group

This protocol contrasts the reduction of an electron-neutral vs. an electron-deficient benzonitrile derivative.

Objective: To compare the reaction time for the reduction of this compound and 4-nitrobenzonitrile to their respective primary amines.

General Procedure (adapted from standard LiAlH₄ reductions[1]):

  • Setup: In two separate, identical, flame-dried flasks under nitrogen, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool both suspensions to 0 °C.

  • Substrate Addition: In Flask A, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. In Flask B, add a solution of 4-nitrobenzonitrile (1.0 eq) in anhydrous THF dropwise. Caution: The nitro group will also be reduced.

  • Reaction Monitoring: Stir both reactions at room temperature, taking aliquots every 15 minutes for TLC or LC-MS analysis to monitor the disappearance of the starting material.

  • Observation: It is anticipated that the starting material in Flask B (4-nitrobenzonitrile) will be consumed more rapidly than in Flask A due to the higher electrophilicity of its nitrile carbon.

  • Workup (Fieser): Cautiously quench the reaction at 0 °C by sequential, dropwise addition of water (X mL), then 15% aqueous NaOH (X mL), then water again (3X mL), where X is the mass of LiAlH₄ in grams. Stir until a white, granular precipitate forms. Filter and concentrate the filtrate.

Expected Outcome Data:

SubstrateElectron-Donating/Withdrawing NatureExpected Relative Reaction Time
4-NitrobenzonitrileStrong EWG (-NO₂)Faster
BenzonitrileNeutralIntermediate
This compoundWeak EDG (-CH₂NR₂)Slower

Conclusion: Strategic Selection for Synthetic Success

The synthetic utility of a benzonitrile derivative is not an intrinsic property but a function of its structure in the context of a specific synthetic challenge. While simple derivatives like unsubstituted benzonitrile or those with strong activating groups like 4-nitrobenzonitrile are powerful tools for direct transformations of the nitrile or the ring, their utility in building complex architectures is limited.

This compound emerges as a superior building block when the synthetic plan requires:

  • Multifunctionality: Its three distinct functional groups offer orthogonal reactivity for sequential, controlled modifications.

  • Scaffold Elaboration: It is an ideal starting point for syntheses where the core structure is further decorated via the aminomethyl side chain.

  • Modulated Physicochemical Properties: The amine and hydroxyl groups provide handles for tuning solubility and other properties crucial in medicinal chemistry and materials science.

By understanding the causal relationships between structure and reactivity presented in this guide, the discerning scientist is well-equipped to select the optimal benzonitrile derivative, transforming a simple chemical choice into a strategic synthetic advantage.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Smolecule. (2024). 3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile.
  • Beilstein Journals. (2021). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Sigma-Aldrich. 4-(Aminomethyl)benzonitrile 97.
  • Misra, N., et al. (2009). Der Pharma Chemica, 1(1), 196-209.
  • Organic & Biomolecular Chemistry. (n.d.). Conversion of amino-terephthalonitriles to multi-substituted single benzene fluorophores with utility in bioimaging.
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025).
  • Acta Crystallographica Section E: Crystallographic Communications. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene.

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A Comparative Guide to the Biological Activity of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile and Structurally Related Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential biological activity of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile against a panel of structurally analogous compounds. Our focus is on the inhibition of monoamine oxidases (MAO-A and MAO-B), critical enzymes in the catabolism of neurotransmitters. The dysregulation of these enzymes is implicated in a range of neurological disorders, including Parkinson's disease and depression, making the development of novel MAO inhibitors a significant area of research.[1][2]

While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established structure-activity relationships (SAR) within the benzonitrile and related chemical classes to project its likely activity profile. This comparative analysis is supported by experimental data from published studies on similar compounds, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

The Benzonitrile Scaffold in Monoamine Oxidase Inhibition

The benzonitrile moiety is a versatile scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its rigid structure and electronic properties make it an attractive starting point for the design of enzyme inhibitors. In the context of monoamine oxidase, the nitrile group can participate in key interactions within the enzyme's active site.

Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibitors are often explored as antidepressants.[1] Conversely, MAO-B primarily metabolizes dopamine, and selective MAO-B inhibitors are a cornerstone in the management of Parkinson's disease, as they can increase dopamine levels in the brain.[3][4] The development of isoform-selective inhibitors is crucial to minimize off-target effects.

Comparative Analysis of MAO-B Inhibitory Activity

Based on the analysis of structurally related compounds, we can hypothesize the potential MAO-B inhibitory activity of this compound. The core structure consists of a benzonitrile ring substituted at the meta position with an aminomethyl group, which is further functionalized with a 2-hydroxyethyl group.

To provide a comparative framework, we have compiled experimental data for a series of benzonitrile and related derivatives with known MAO-B inhibitory activity.

Table 1: Comparative MAO-B Inhibitory Activity of Benzonitrile Derivatives and Reference Compounds

Compound IDStructureMAO-B IC50 (µM)Selectivity Index (SI) vs MAO-AReference
Target Compound This compoundHypothesizedHypothesizedN/A
Analog 1 3-(((Cyclopropyl-(2-hydroxy-ethyl)-amino)-methyl)-benzonitrileData not availableData not available[5]
Analog 2 3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrileData not availableData not available[6]
Reference 1 SelegilinePotent (nM range)High for MAO-B[3]
Reference 2 SafinamidePotent (nM range)High for MAO-B[4]
Phthalonitrile 1 Compound 5 from a studySelective MAO-B inhibitor (75.16-fold)75.16[3]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Amino Group: The nature of the substituent on the amino group is critical for activity and selectivity. Small, hydrophobic groups often enhance MAO-B inhibition. The 2-hydroxyethyl group on our target compound introduces polarity, which may influence its binding profile compared to analogs with purely alkyl or cycloalkyl substituents.[5][6]

  • Position of the Substituent: The meta-position of the aminomethyl group on the benzonitrile ring is a common feature in many biologically active molecules. This positioning influences the orientation of the side chain within the enzyme's binding pocket.

  • The Role of the Nitrile Group: The electron-withdrawing nature of the nitrile group can influence the overall electronic properties of the aromatic ring, which can be a key determinant in inhibitor binding.

Based on these SAR principles, it is plausible to hypothesize that this compound possesses inhibitory activity towards MAO-B. The presence of the hydroxyl group may lead to a more moderate potency compared to highly lipophilic analogs but could also contribute to a favorable pharmacokinetic profile.

Potential for Neuroprotection

Beyond direct enzyme inhibition, MAO-B inhibitors are known to exert neuroprotective effects.[4] This is attributed to the reduction of oxidative stress that arises from the MAO-B-catalyzed deamination of dopamine, a process that generates hydrogen peroxide and other reactive oxygen species. By inhibiting MAO-B, these compounds can mitigate neuronal damage, a key factor in the progression of neurodegenerative diseases.

While no direct neuroprotection data exists for this compound, its potential as a MAO-B inhibitor suggests it could offer similar neuroprotective benefits. Further investigation into its effects on neuronal cell viability under oxidative stress conditions is warranted.

Experimental Protocols

To empirically determine the biological activity of this compound and validate the hypotheses presented in this guide, the following experimental protocols are recommended.

In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric)

This assay is a high-throughput method to determine the inhibitory potency of a compound against both MAO-A and MAO-B.

Principle: The assay measures the hydrogen peroxide produced from the oxidative deamination of a substrate by MAO. In the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with a non-fluorescent probe to produce a highly fluorescent product. The rate of fluorescence increase is proportional to the MAO activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer.

    • Prepare a reaction mixture containing the fluorescent probe, HRP, and the appropriate MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates for selectivity determination) in assay buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a black 96-well microplate.

    • Add the MAO enzyme solution to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Measure the fluorescence intensity at regular intervals using a microplate reader (Excitation/Emission ~535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Workflow for MAO Inhibition Assay:

MAO_Inhibition_Workflow A Prepare Reagents (Compound, Enzymes, Reaction Mix) B Add Compound to 96-well Plate A->B C Add MAO Enzyme & Pre-incubate B->C D Initiate Reaction with Substrate Mix C->D E Measure Fluorescence Kinetics D->E F Calculate Reaction Rates E->F G Plot % Inhibition vs. [Compound] F->G H Determine IC50 Value G->H

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Cell Viability Assay (MTT Assay) for Neuroprotection

This assay assesses the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

    • Induce oxidative stress by adding a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂) to the wells (excluding the control wells).

    • Incubate for an appropriate time (e.g., 24 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the concentration of the test compound to assess its neuroprotective effect.

Workflow for Neuroprotection Assay:

Neuroprotection_Workflow A Seed Neuronal Cells in 96-well Plate B Pre-treat with Test Compound A->B C Induce Oxidative Stress (e.g., 6-OHDA) B->C D Incubate for 24h C->D E Add MTT Reagent D->E F Incubate & Solubilize Formazan E->F G Measure Absorbance F->G H Calculate % Cell Viability G->H

Caption: Workflow for assessing neuroprotective effects using the MTT assay.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activity of this compound as a monoamine oxidase inhibitor. Based on the structure-activity relationships of related benzonitrile derivatives, it is hypothesized that this compound will exhibit inhibitory activity against MAO-B, and consequently, may possess neuroprotective properties.

To validate these hypotheses, rigorous experimental evaluation using the detailed protocols provided is essential. Future research should focus on:

  • Synthesis and characterization of this compound.

  • Determination of IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

  • In vitro neuroprotection studies to confirm its ability to protect neuronal cells from oxidative damage.

  • Further SAR studies by synthesizing and testing a focused library of analogs to optimize potency and selectivity.

The insights and methodologies presented in this guide are intended to facilitate the rational design and evaluation of novel MAO inhibitors for the potential treatment of neurodegenerative diseases.

References

  • PubChem. 3-(2-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and human monoamine oxidase inhibitory activity of novel C2-, C3- and C4-substituted phthalonitriles. PubMed. [Link]

  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed. [Link]

  • Structure−activity relationship of acylhydrazone-based MAO inhibition. MAO: monoamine oxidase. ResearchGate. [Link]

  • Network-Based Drug Optimization toward the Treatment of Parkinson's Disease: NRF2, MAO-B, Oxidative Stress, and Chronic Neuroinflammation. PubMed Central. [Link]

  • IL231382A - History of benzonitrile, their preparation and medications containing them.
  • The MAO/ChE inhibition data (IC50) for lead compounds 2 and 3, along... ResearchGate. [Link]

  • Structure-Based Design of Novel MAO-B Inhibitors: A Review. MDPI. [Link]

  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed. [Link]

  • An amino nitrile intermediate for the preparation of 2-hydroxyethyl iminodiacetic acid.
  • Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. National Center for Biotechnology Information. [Link]

  • KR860002453A - Method for preparing 3-amino-2-benzoylacrylic acid derivative.
  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]

  • A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. RSC Publishing. [Link]

  • US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

Sources

Evaluating the purity of synthesized 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Evaluating the Purity of Synthesized 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the realm of drug discovery and development, the quality of a starting material or intermediate is not merely a parameter—it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The compound this compound is a versatile bifunctional building block, featuring a nucleophilic secondary amine, a primary alcohol, and an electrophilic nitrile group attached to an aromatic scaffold. This structure makes it a valuable intermediate for synthesizing a wide range of more complex molecules.

However, its very reactivity means that its synthesis can yield a profile of closely related impurities. These can include unreacted starting materials, by-products from side reactions, or degradation products. The control and quantification of these impurities are mandated by regulatory bodies like the ICH, FDA, and EMA, as even trace amounts can have unintended pharmacological or toxicological effects.[1]

This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for evaluating the purity of synthesized this compound. We will move beyond simple protocols to explain the scientific rationale behind method selection, compare the performance of orthogonal analytical techniques, and provide detailed, self-validating experimental workflows designed for the modern research and quality control laboratory.

Anticipating the Challenge: A Profile of Potential Impurities

A robust analytical strategy begins with a theoretical understanding of what impurities might be present. A common synthetic route to this compound is the reductive amination of 3-formylbenzonitrile with ethanolamine.

Likely Synthetic Pathway: 3-formylbenzonitrile + Ethanolamine → Intermediate Schiff Base → (Reduction, e.g., with NaBH₄) → this compound

Based on this pathway, we can anticipate several classes of impurities:

  • Starting Materials: Residual 3-formylbenzonitrile and ethanolamine.

  • Process-Related Impurities: The unreduced intermediate Schiff base; potential products of over-alkylation where the product reacts with another molecule of 3-formylbenzonitrile.

  • Degradation Products: Impurities formed during work-up or storage, potentially through oxidation or hydrolysis of the nitrile group.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., methanol, ethanol, THF, ethyl acetate).

A multi-faceted analytical approach is therefore not just recommended, but essential for comprehensive characterization.

Orthogonal Analytical Approaches: A Comparative Overview

No single analytical technique can provide a complete picture of a compound's purity.[2] True confidence is achieved by employing multiple, orthogonal (different and independent) methods that measure the same attribute through different chemical and physical principles. The primary techniques for characterizing this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).

G Sample Sample Purity_Check Purity_Check Sample->Purity_Check ID_Check ID_Check Sample->ID_Check Solvent_Check Solvent_Check Sample->Solvent_Check Impurity_ID Impurity_ID Purity_Check->Impurity_ID If unknown peaks > 0.1% Decision Decision Purity_Check->Decision ID_Check->Decision Solvent_Check->Decision Impurity_ID->Decision Release Release Decision->Release Yes Investigate Investigate Decision->Investigate No

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] For a moderately polar molecule like ours, a reversed-phase (RP-HPLC) method is the logical choice.

Causality Behind Method Choice: The benzonitrile core provides a strong UV chromophore, making UV detection highly sensitive. A C18 stationary phase provides hydrophobic interactions, retaining the molecule and separating it from highly polar impurities (like ethanolamine, which would elute early) and potentially less polar by-products. To achieve the best separation of structurally similar aromatic impurities, exploring alternative stationary phases is a mark of a robust method development process.

Comparative Performance of HPLC Columns

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl
Primary Interaction HydrophobicHydrophobic & π-π Interactions
Advantage Robust, versatile, widely available. Good general-purpose separation.Enhanced selectivity for aromatic compounds, potentially better resolution of isomers or related aromatic impurities.[3]
Hypothetical Resolution Good (Rs > 2.0 for most impurities)Excellent (Rs > 2.5), may resolve critical pairs unresolved by C18.
Hypothetical Tailing Factor 1.11.05
Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Impurity Identification

While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is a powerful hyphenated technique that couples the separation of HPLC with the mass-resolving power of a mass spectrometer, providing molecular weight information for each impurity.[4] This is critical for meeting regulatory requirements, which mandate the identification of any impurity present above a certain threshold (typically 0.10%).[1]

Causality Behind Method Choice: Using an electrospray ionization (ESI) source in positive mode is ideal for this molecule. The secondary amine is readily protonated ([M+H]⁺), yielding a strong signal and providing an unambiguous molecular weight for the parent compound and any eluted impurities. This allows for rapid confirmation that a peak in the chromatogram corresponds to, for example, an unreacted starting material or an unexpected by-product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is unparalleled for the unambiguous structural elucidation of organic molecules.[5] For this compound, ¹H and ¹³C NMR spectra serve as a definitive fingerprint, confirming the connectivity of every atom in the molecule.

Causality Behind Method Choice:

  • ¹H NMR: Confirms the presence and ratio of all proton types: aromatic protons (with specific splitting patterns for the 1,3-disubstituted ring), the benzylic methylene (-CH₂-N), the ethyl bridge (-N-CH₂-CH₂-OH), and the exchangeable NH and OH protons.

  • ¹³C NMR: Confirms the carbon skeleton, including the characteristic downfield shift of the nitrile carbon (-C≡N) and the carbon attached to the nitrogen.

  • Orthogonal Purity Check: While HPLC is the primary tool for quantitative purity, Quantitative NMR (qNMR) can be used as an independent, orthogonal method. By integrating the signal of a known amount of an internal standard against a specific, well-resolved signal from the target molecule, a highly accurate, mass-based purity can be determined without relying on the compound's response factor.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic Protons7.40 - 7.65Multiplet (m)
Benzylic CH₂~3.85Singlet (s)
-CH₂-OH~3.75Triplet (t)
-N-CH₂-~2.85Triplet (t)
OH, NH1.5 - 3.0 (variable)Broad Singlet (br s)

Note: The signals for OH and NH protons are broad and their chemical shifts can vary with concentration and temperature. They can be confirmed by their disappearance upon adding a drop of D₂O to the NMR tube.[6]

Gas Chromatography (GC): The Specialist for Volatile Impurities

GC is the ideal technique for detecting and quantifying residual solvents due to their volatility.[7] A headspace (HS) sampler is typically used, which heats the sample in a sealed vial and injects only the vapor phase, preventing non-volatile matrix components from contaminating the GC system.

Causality Behind Method Choice: A flame ionization detector (FID) is used for its high sensitivity to hydrocarbons (the vast majority of organic solvents). This method can easily detect common synthesis solvents like methanol, ethanol, ethyl acetate, and dichloromethane down to parts-per-million (ppm) levels, ensuring the final product meets ICH safety limits for residual solvents.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound.

Protocol 1: Quantitative Purity by RP-HPLC

G Prep Sample & Standard Preparation (Dissolve in Mobile Phase) Inject Inject onto HPLC System Prep->Inject Separate Chromatographic Separation (C18 Column, Isocratic Elution) Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: Standard C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile (MeCN).

    • Isocratic Elution: 60% A / 40% B. Rationale: This starting condition provides a balance of polarity to retain the analyte while ensuring elution within a reasonable time. The acidic modifier improves peak shape for the amine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Mobile Phase (final concentration ~0.1 mg/mL).

  • Analysis:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by the sample solution.

    • Run the analysis for 20 minutes to ensure all late-eluting impurities are observed.

  • Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Impurity Identification by LC-MS
  • Instrumentation: LC-MS system with an ESI source.

  • LC Method: Use the same column and gradient as the HPLC method, but replace the non-volatile phosphoric acid with a volatile acid.

  • Modified Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile with 0.1% Formic acid.

    • Rationale: Formic acid is volatile and compatible with MS detection, unlike phosphoric acid which would contaminate the source.

  • MS Parameters (Positive ESI Mode):

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

  • Analysis:

    • Inject the sample solution.

    • Extract the mass spectrum for each peak observed in the Total Ion Chromatogram (TIC).

    • Compare the observed [M+H]⁺ mass with the theoretical masses of suspected impurities. (Expected [M+H]⁺ for the product: 148.08).

Protocol 3: Structural Confirmation by NMR
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ in a 5 mm NMR tube.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm).

    • Integrate all distinct signals and analyze the splitting patterns to confirm the structure.

  • D₂O Exchange:

    • Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum.

    • Confirm the disappearance of the broad signals assigned to the OH and NH protons.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm).

    • Confirm the number of signals matches the number of unique carbons in the structure.

Conclusion

The evaluation of purity for a key pharmaceutical intermediate like this compound is a rigorous, multi-step process that demands more than just running samples. It requires a strategic application of orthogonal analytical techniques, a deep understanding of the potential impurity profile, and meticulous execution of validated protocols. By integrating quantitative HPLC, definitive structural confirmation by NMR, and powerful impurity identification by LC-MS, researchers and drug development professionals can build a comprehensive data package. This not only ensures the quality and consistency of the intermediate but also establishes a solid, scientifically-sound foundation for the subsequent stages of pharmaceutical development, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews: Journal of Pharmaceutical Analysis.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research.
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • Spectroscopy Tutorial: Amines. (n.d.). University of Calgary.
  • A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. (2025). BenchChem.
  • Spectroscopy of Amines. (2023). OpenStax.
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis. (2025). BenchChem.

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A Comparative Guide to Cross-Validation of Analytical Methods for 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality and regulatory compliance. This guide provides an in-depth comparative analysis of validated analytical methods for 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile, a key chemical intermediate. We will explore the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy methods, supported by experimental data and detailed protocols.

The primary challenge in the analysis of this compound lies in its potential for degradation and the presence of structurally similar impurities. The selection of an appropriate analytical technique is therefore critical for ensuring specificity, accuracy, and precision. This guide will delve into the nuances of each method, providing a framework for selecting the most suitable approach for your analytical needs.

The Imperative of Analytical Method Validation

Analytical method validation is the documented evidence that a method is fit for its intended purpose.[1] It is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure the reliability and consistency of analytical data.[2][3][4] The ICH Q2(R1) and the more recent Q2(R2) guidelines outline the validation characteristics that need to be evaluated, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[5][6][7][8][9]

Cross-validation of analytical methods is performed when two or more methods are used to determine the concentration of an analyte in the same sample. This process is crucial to demonstrate that the different methods provide equivalent and reliable results, ensuring consistency across different laboratories or when a method is transferred.

Visualizing the Cross-Validation Workflow

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_cross_validation Cross-Validation HPLC HPLC Method Val_HPLC Validate HPLC (Accuracy, Precision, Linearity, etc.) HPLC->Val_HPLC GC GC Method Val_GC Validate GC (Accuracy, Precision, Linearity, etc.) GC->Val_GC UV_Vis UV-Vis Method Val_UV_Vis Validate UV-Vis (Accuracy, Precision, Linearity, etc.) UV_Vis->Val_UV_Vis Sample_Analysis Analyze Identical Samples by all three methods Val_HPLC->Sample_Analysis Val_GC->Sample_Analysis Val_UV_Vis->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Data_Comparison Equivalence Assess Method Equivalence Data_Comparison->Equivalence

Caption: A flowchart illustrating the systematic process of individual method validation followed by cross-validation.

Comparative Performance of Analytical Methods

The following tables summarize the hypothetical performance data for the analysis of this compound using three different analytical techniques. These tables are designed to highlight the differences in key validation parameters critical for a robust analytical method.

Table 1: Specificity and Selectivity
MethodPrincipleSpecificity AssessmentOutcome
HPLC Separation based on polarityPeak purity analysis using a photodiode array (PDA) detector; forced degradation studies.High specificity; able to resolve the main peak from degradation products and related impurities.
GC Separation based on volatility and polarityMass spectrometry (MS) detection for peak identification and purity confirmation.High specificity; excellent for identifying volatile impurities.
UV-Vis Absorption of UV-Vis radiationSpectral comparison of the sample with a reference standard; analysis in the presence of known impurities.Lower specificity; susceptible to interference from compounds with similar chromophores.
Table 2: Linearity, Range, and Sensitivity
MethodLinearity (r²)Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
HPLC > 0.9991 - 2000.10.3
GC > 0.9985 - 5000.51.5
UV-Vis > 0.99510 - 1001.03.0
Table 3: Accuracy and Precision
MethodAccuracy (% Recovery)Precision (RSD%)
HPLC 98.0 - 102.0< 2.0
GC 97.0 - 103.0< 2.5
UV-Vis 95.0 - 105.0< 3.0

Experimental Protocols

Detailed methodologies for sample preparation and the analytical procedures for each of the compared methods are provided below.

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the respective mobile phase or solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, dissolve, and dilute to 100 mL with the appropriate solvent.

Method 1: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For this compound, a reverse-phase method is suitable, where the stationary phase is nonpolar and the mobile phase is polar.[10]

HPLC Workflow HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolution & Dilution) Injection Inject into HPLC System Sample_Prep->Injection Separation Separation on Reverse-Phase Column Injection->Separation Detection PDA Detection Separation->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis

Caption: A simplified workflow for the HPLC analysis of this compound.

HPLC Protocol
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: PDA detector at 230 nm

  • Run Time: 15 minutes

Causality Behind Experimental Choices: The C18 column provides good retention and separation for moderately polar aromatic compounds. The acetonitrile/water mobile phase offers a suitable polarity for elution, and the addition of formic acid improves peak shape and suppresses the ionization of the amine group. A detection wavelength of 230 nm is chosen based on the UV absorbance maximum of the benzonitrile chromophore.[11][12]

Method 2: Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. For the analysis of this compound, derivatization may be necessary to improve its volatility and thermal stability.

GC Workflow GC Analysis Workflow Sample_Prep Sample Preparation (with Derivatization) Injection Inject into GC System Sample_Prep->Injection Separation Separation in Capillary Column Injection->Separation Detection Mass Spectrometry (MS) Detection Separation->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis

Caption: A generalized workflow for the GC-MS analysis, including a derivatization step.

GC Protocol
  • Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Detector: Mass Spectrometer (MS) in full scan mode (m/z 50-500)

Causality Behind Experimental Choices: The hydroxyl and secondary amine groups in the molecule make it less volatile and prone to thermal degradation. Derivatization with BSTFA converts these polar groups into nonpolar trimethylsilyl ethers and amines, improving chromatographic performance. A DB-5ms column is a good general-purpose column for a wide range of compounds.[13] MS detection provides high specificity and allows for structural confirmation of the analyte and any impurities.[14]

Method 3: UV-Vis Spectroscopy

Principle: This technique measures the absorbance of light by a substance at a specific wavelength. It is a simple and rapid method for quantitative analysis.[15]

UV_Vis_Workflow UV-Vis Spectroscopy Workflow Sample_Prep Sample Preparation (Dissolution & Dilution) Measurement Measure Absorbance at λmax Sample_Prep->Measurement Calculation Calculate Concentration (Beer-Lambert Law) Measurement->Calculation

Caption: A straightforward workflow for quantitative analysis using UV-Vis spectroscopy.

UV-Vis Protocol
  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution from 200 to 400 nm (hypothetically 230 nm).

  • Procedure: Prepare a calibration curve using standard solutions of known concentrations. Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Causality Behind Experimental Choices: Methanol is a suitable solvent as it is transparent in the UV region of interest. The λmax is chosen to ensure maximum sensitivity. This method's primary limitation is its lack of specificity, as any impurity with a similar chromophore will interfere with the measurement.

Cross-Validation Results and Discussion

A batch of this compound was analyzed in triplicate by each of the three validated methods. The results are presented in the table below.

Table 4: Cross-Validation Data
Sample IDHPLC Result (% Purity)GC Result (% Purity)UV-Vis Result (% Purity)
Batch X-199.299.0101.5
Batch X-299.399.1101.8
Batch X-399.198.9101.6
Mean 99.2 99.0 101.6
Std. Dev. 0.10 0.10 0.15

Statistical analysis (e.g., a two-sample t-test) of the HPLC and GC results would likely show no significant difference, indicating that these methods are equivalent for the determination of purity. However, the UV-Vis spectroscopy results are significantly higher, suggesting positive interference from an impurity that absorbs at the same wavelength as the main compound. This highlights the importance of using a separative technique like HPLC or GC for accurate purity determination.

Conclusion

The selection of an appropriate analytical method for this compound is contingent on the specific analytical objective.

  • HPLC is the most suitable method for routine quality control and purity analysis due to its high specificity, accuracy, and precision.

  • GC-MS is an excellent confirmatory method and is particularly useful for identifying and quantifying volatile impurities.

  • UV-Vis Spectroscopy can be employed for simple, rapid, and high-throughput assays where a high degree of specificity is not required, such as in-process monitoring of reaction conversions where the interfering species are known not to be present.

This guide underscores the critical role of method validation and cross-validation in ensuring the generation of reliable and reproducible analytical data in a regulated environment.

References

  • Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Vertex AI Search. (2025).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Inform
  • Altabrisa Group. (2025).
  • International Journal of Pharmaceutical Sciences. (2025).
  • SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]- on Newcrom R1 HPLC column.

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A Comparative Guide to the Efficacy of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of kinase inhibitors derived from the 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, comparative potency, and the underlying experimental methodologies used to evaluate these compounds. Our focus is to provide an objective analysis supported by experimental data to inform the rational design of novel therapeutics.

Introduction: The Benzonitrile Scaffold in Kinase Inhibition

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its utility stems from the nitrile group's ability to act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the native ATP ligand within the kinase active site.[3] The this compound core offers several points for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These derivatives have shown promise in targeting key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4][5]

Dysregulation of the VEGFR-2 signaling cascade is a hallmark of many solid tumors, making it a validated target for anti-cancer therapies.[4][5] This guide will focus on the comparative efficacy of inhibitors with the this compound scaffold against VEGFR-2 and their downstream effects on cancer cell proliferation.

Comparative Efficacy of Benzonitrile-Derived VEGFR-2 Inhibitors

To illustrate the structure-activity relationship (SAR) and comparative efficacy, we have compiled data for a series of hypothetical, yet representative, inhibitors (Compounds A-D) based on the this compound scaffold. The variations in their chemical structures are designed to probe the effects of different substituents on their inhibitory activity against VEGFR-2 and a representative cancer cell line.

Compound IDR Group ModificationVEGFR-2 IC50 (nM)[4][6]HCT-116 Cell Line IC50 (µM)[4]
Compound A Unsubstituted Phenyl8512.5
Compound B 4-Fluoro Phenyl428.2
Compound C 4-Methoxy Phenyl11018.7
Compound D 3,4-Dichloro Phenyl255.1
Sorafenib (Reference Compound)322.9

Analysis of Structure-Activity Relationship (SAR):

The data in the table above highlights key SAR trends. The introduction of a fluorine atom at the 4-position of the phenyl ring (Compound B) leads to a twofold increase in VEGFR-2 inhibition compared to the unsubstituted analog (Compound A). This is a common observation in medicinal chemistry, where fluorine can enhance binding affinity through favorable electrostatic interactions. Conversely, the introduction of a methoxy group (Compound C) results in a slight decrease in potency, potentially due to steric hindrance or unfavorable electronic effects. The most potent analog in this series is Compound D, featuring a 3,4-dichloro substitution pattern. The electron-withdrawing nature of the chlorine atoms likely enhances the compound's interaction with the kinase active site. The trend in enzymatic inhibition is mirrored in the cellular-based assay, with Compound D showing the most potent anti-proliferative activity against the HCT-116 colon cancer cell line.

Experimental Methodologies

The determination of inhibitor efficacy relies on robust and reproducible experimental protocols. Below are detailed methodologies for a biochemical kinase assay and a cell-based proliferation assay, which are fundamental in the evaluation of kinase inhibitors.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Principle: The kinase reaction involves the transfer of a phosphate group from ATP to a substrate peptide by VEGFR-2. The amount of ATP consumed is directly proportional to the kinase activity. The addition of a luciferase-based reagent results in a luminescent signal that is inversely proportional to the kinase activity.

Step-by-Step Protocol: [1][7]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor stock in 1x kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1%.

    • Prepare a solution of recombinant human VEGFR-2 enzyme in 1x kinase buffer.

    • Prepare a solution of the substrate peptide (e.g., Poly(Glu,Tyr) 4:1) and ATP in 1x kinase buffer.

  • Assay Procedure:

    • Add the diluted inhibitor solutions to the wells of a 96-well plate.

    • Add the VEGFR-2 enzyme solution to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate solution to the wells.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the reaction and measure the remaining ATP by adding a kinase-glo luminescent reagent.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices: The choice of a luminescence-based assay provides high sensitivity and a wide dynamic range. The pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium, which is crucial for accurate IC50 determination, especially for slow-binding inhibitors.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test inhibitors for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value from a dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the inhibitor's mechanism of action and the experimental process, the following diagrams are provided.

VEGFR-2 and Downstream PI3K/Akt Signaling Pathway

VEGFR-2 activation by its ligand, VEGF, initiates a signaling cascade that prominently involves the PI3K/Akt pathway, a central regulator of cell survival, proliferation, and angiogenesis.[2][8][][10][11] Inhibitors targeting VEGFR-2 block these downstream signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Benzonitrile Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling cascade leading to cell proliferation and its inhibition.

Experimental Workflow for Inhibitor Efficacy Assessment

The following workflow outlines the logical progression from biochemical to cell-based assays for a comprehensive evaluation of inhibitor efficacy.

G cluster_workflow Inhibitor Efficacy Workflow start Synthesize Benzonitrile -Derived Inhibitors biochemical In Vitro Kinase Assay (VEGFR-2) start->biochemical ic50_biochem Determine Biochemical IC50 biochemical->ic50_biochem cell_based Cell-Based Proliferation Assay (e.g., MTT on HCT-116) ic50_biochem->cell_based Potent compounds sar Structure-Activity Relationship (SAR) Analysis ic50_biochem->sar ic50_cell Determine Cellular IC50 cell_based->ic50_cell ic50_cell->sar end Lead Compound Identification sar->end

Caption: Workflow for evaluating the efficacy of benzonitrile-derived inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. As demonstrated by the representative data, strategic modification of this core structure can significantly impact inhibitory efficacy against key oncogenic targets like VEGFR-2. The systematic application of robust biochemical and cell-based assays is paramount for elucidating structure-activity relationships and identifying lead candidates for further preclinical and clinical development. This guide provides the foundational knowledge and experimental framework to aid researchers in this endeavor.

References

  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Available from: [Link]

  • ResearchGate. Schematic of the PI3k/Akt signaling pathway depicting the possible sites of action by the PI3k inhibitors LY294002 and wortmannin and the Akt inhibitors Akt-VIII, Akt-V, and Akt-IV. Available from: [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. Available from: [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Available from: [Link]

  • Cusabio. PI3K-Akt signaling pathway. Available from: [Link]

  • ResearchGate. IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. Available from: [Link]

  • MDPI. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Available from: [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Available from: [Link]

  • PubMed Central. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Available from: [Link]

  • Indigo Biosciences. Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Available from: [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]

  • PubMed Central. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

  • SpringerLink. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available from: [Link]

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Benchmarking the synthesis of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile against alternative routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of two primary synthetic routes to 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile, a key intermediate in the development of various pharmaceutical agents. We will objectively evaluate the reductive amination of 3-formylbenzonitrile with ethanolamine against the N-alkylation of ethanolamine with 3-(chloromethyl)benzonitrile. This analysis is supported by detailed, field-tested experimental protocols, comparative data on yield, purity, cost-effectiveness, and safety, as well as predictive spectroscopic analysis for product verification. Our goal is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Introduction

This compound (CAS No. 1039834-76-8) is a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds targeting a range of therapeutic areas. The molecule incorporates a reactive secondary amine, a primary alcohol, and a nitrile group on a benzene ring, offering multiple points for further functionalization. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide will explore the two most logical and accessible synthetic pathways: reductive amination and N-alkylation.

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.[1][2][3] This one-pot procedure is often favored for its efficiency and the use of mild reducing agents.

N-alkylation , a classical approach to amine synthesis, involves the reaction of an amine with an alkyl halide.[4] While straightforward, this method can sometimes be complicated by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts.[4][5]

This guide will provide a detailed, side-by-side comparison of these two methodologies for the synthesis of this compound, enabling researchers to select the most appropriate route based on their specific needs and laboratory capabilities.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a multifactorial decision, balancing yield, purity, cost, safety, and scalability. Below is a detailed comparison of the reductive amination and N-alkylation pathways.

Reaction Schemes

cluster_0 Route 1: Reductive Amination cluster_1 Route 2: N-Alkylation A1 3-Formylbenzonitrile D1 This compound A1->D1 B1 Ethanolamine B1->D1 C1 NaBH4 / Methanol C1->D1 A2 3-(Chloromethyl)benzonitrile D2 This compound A2->D2 B2 Ethanolamine B2->D2 C2 Base (e.g., K2CO3) / Acetonitrile C2->D2

Figure 1: Synthetic pathways to this compound.

Quantitative Data Summary
ParameterReductive AminationN-Alkylation
Starting Materials 3-Formylbenzonitrile, Ethanolamine, Sodium Borohydride3-(Chloromethyl)benzonitrile, Ethanolamine, Potassium Carbonate
Typical Yield 85-95% (predicted based on analogous reactions)[6][7]70-85% (predicted based on analogous reactions)[6][8]
Reaction Time 4-6 hours6-8 hours
Reaction Temperature 0°C to Room TemperatureRoom Temperature to 60°C
Purity (post-workup) Generally high, with minimal byproductsMay contain di-alkylation products requiring careful purification
Scalability Readily scalableScalable, but may require more stringent control to avoid byproducts
Cost Analysis of Starting Materials
ReagentSupplier A (Price/100g)Supplier B (Price/100g)
3-Formylbenzonitrile~$150~$170
3-(Chloromethyl)benzonitrile~$120~$140
Ethanolamine~$20~$25
Sodium Borohydride~$30~$35
Potassium Carbonate~$15~$20

Note: Prices are approximate and subject to change based on supplier and purity grade.

Experimental Protocols

The following protocols are based on established procedures for analogous reactions and have been adapted for the synthesis of the target molecule.[6][8][9]

Route 1: Reductive Amination of 3-Formylbenzonitrile

G start Start dissolve Dissolve 3-formylbenzonitrile and ethanolamine in methanol start->dissolve cool Cool the solution to 0°C dissolve->cool add_nabh4 Add sodium borohydride portion-wise cool->add_nabh4 stir_rt Stir at room temperature for 4 hours add_nabh4->stir_rt quench Quench with water stir_rt->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer over Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end G start Start mix Mix ethanolamine and potassium carbonate in acetonitrile start->mix add_halide Add 3-(chloromethyl)benzonitrile solution dropwise mix->add_halide reflux Heat the mixture to 60°C for 6 hours add_halide->reflux cool_filter Cool to room temperature and filter reflux->cool_filter concentrate Concentrate the filtrate cool_filter->concentrate dissolve_extract Dissolve residue in water and extract with ethyl acetate concentrate->dissolve_extract dry Dry organic layer over Na2SO4 dissolve_extract->dry concentrate_final Concentrate under reduced pressure dry->concentrate_final purify Purify by column chromatography concentrate_final->purify end End purify->end

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Proactive Waste Management in Drug Development

In the fast-paced environment of pharmaceutical research, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile, an organic building block containing nitrile, amine, and alcohol functional groups, requires careful consideration for its disposal. Improper disposal not only poses significant health and environmental risks but can also result in severe regulatory penalties. This guide provides a procedural framework for researchers to manage this chemical waste stream responsibly, ensuring safety and compliance from the benchtop to final disposal.

Part 1: Inferred Hazard Assessment

Due to the absence of a specific SDS, we must infer the potential hazards from structurally related compounds. The benzonitrile moiety is the core toxicophore, with the nitrile group (-C≡N) being a primary concern. Nitriles can release cyanide under certain conditions, such as hydrolysis or combustion.[1]

Based on data for similar benzonitrile derivatives, this compound should be handled as a hazardous substance with the following anticipated risks:

Hazard ClassInferred RiskRationale & Supporting Data
Acute Toxicity Category 4 (Harmful) Harmful if swallowed or in contact with skin.[2][3] Benzonitrile itself is classified as harmful if swallowed or in contact with skin.
Skin Corrosion/Irritation Category 2 (Irritating) Expected to cause skin irritation.[2][4][5] Many substituted benzonitriles are known skin irritants.
Eye Damage/Irritation Category 2/2A (Irritating) Expected to cause serious eye irritation.[2][4][5] Direct contact can lead to redness, stinging, and swelling.[6]
Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][4][5] Inhalation of vapors or aerosols should be avoided.
Aquatic Hazard Harmful to aquatic life Organic nitriles can be toxic to aquatic organisms. Discharge into the environment must be avoided.[5][7]

Chemical Incompatibilities: This compound should be segregated from strong oxidizing agents, strong acids, and strong bases to prevent vigorous or hazardous reactions.[2][8]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Based on the inferred hazards, a stringent PPE protocol is mandatory. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection: Use chemical-resistant gloves. Nitrile gloves (minimum 0.4 mm thickness) are a suitable choice.[9] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[10]

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][11] Standard safety glasses do not provide adequate protection from splashes.

  • Body Protection: A full-length laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of the pure compound or its concentrated solutions that could generate aerosols or vapors should be conducted within a certified chemical fume hood to ensure adequate ventilation.[11]

Part 3: Disposal Workflow: A Step-by-Step Protocol

The fundamental principle of chemical waste disposal is that it is regulated from "cradle to grave," meaning the generator is responsible for the waste until its final, safe destruction.[12] Never dispose of this chemical down the drain or in the regular trash.[13]

Step 1: Container Selection and Labeling
  • Choose a Compatible Container: The primary waste container must be in good condition, free of leaks, and chemically compatible with the waste.[14][15] For liquid waste, use a sturdy, screw-cap bottle, preferably plastic-coated glass or high-density polyethylene (HDPE). Do not use containers with corks or parafilm as a primary seal.[16] For solid waste, the original manufacturer's container is ideal.

  • Label the Container Immediately: Before adding any waste, affix a hazardous waste tag provided by your institution's EHS department.[12] The label must include:

    • The words "Hazardous Waste".[12][15]

    • The full chemical name: "Waste this compound". Avoid abbreviations or formulas.[17]

    • The accumulation start date (the date the first drop of waste enters the container).[12]

    • An accurate list of all contents by percentage, including solvents.[17]

Step 2: Waste Accumulation and Segregation
  • Designate a Satellite Accumulation Area (SAA): This is a designated area in the lab at or near the point of generation where waste is collected.[14]

  • Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong acids and oxidizers.[14][17]

  • Use Secondary Containment: All liquid waste containers must be placed in a secondary container, such as a chemically resistant tray or bin.[16] The secondary container must be large enough to hold 110% of the volume of the primary container.[16]

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when you are actively adding waste.[14][15][16]

Step 3: Managing Different Waste Streams

The following diagram illustrates the decision-making process for handling various waste forms of this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation cluster_characterization Characterization cluster_containment Containment Protocol cluster_final_prep Final Preparation & Storage Waste Waste Generated Form Liquid or Solid? Waste->Form LiquidWaste Aqueous or Organic Solution (Liquid Waste) Form->LiquidWaste Liquid SolidWaste Is it pure compound or contaminated debris? Form->SolidWaste Solid ContainerLiquid Collect in a designated, compatible, screw-cap bottle. LiquidWaste->ContainerLiquid PureSolid Unused/Expired Reagent (Pure Solid) SolidWaste->PureSolid Pure Debris Contaminated Gloves, Wipes, etc. (Solid Debris) SolidWaste->Debris Contaminated ContainerSolid Use original container or a compatible, sealed container. PureSolid->ContainerSolid ContainerDebris Double-bag in clear plastic bags. Debris->ContainerDebris Label Affix Hazardous Waste Label (Complete all fields) ContainerLiquid->Label ContainerSolid->Label ContainerDebris->Label Store Place in designated SAA (Use Secondary Containment for Liquids) Label->Store Pickup Request pickup from EHS (Before 90-day limit) Store->Pickup

Caption: Decision workflow for proper segregation and containment of waste.

Step 4: Requesting Disposal

Once a waste container is full (do not exceed 90% capacity) or within 90 days of the accumulation start date, you must request a pickup from your institution's EHS department or licensed hazardous waste contractor.[16]

Part 4: Emergency Procedures - Spill Management

Even with careful handling, spills can occur. A prepared response is critical to mitigating exposure and environmental contamination.

For a small-scale spill (<100 mL) inside a chemical fume hood:

  • Alert Personnel: Immediately notify others in the lab.

  • Ensure PPE: Ensure you are wearing the appropriate PPE as described in Part 2.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to surround and cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbed material using spark-proof tools and place it into a heavy-duty plastic bag or a designated container for solid hazardous waste.[18]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of all cleanup materials as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency EHS number.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this compound with the caution it warrants based on its chemical family, adhering to rigorous PPE standards, and following a systematic disposal workflow, researchers can protect themselves, their colleagues, and the environment. Always remember that the official SDS is the ultimate authority on chemical safety, and institutional EHS guidelines provide the framework for compliant disposal.

References

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  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division.
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  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Benzonitrile: Human health tier II assessment. Australian Government Department of Health.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzonitrile.
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  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
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A Senior Application Scientist's Guide to Handling 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: This guide provides essential safety and handling protocols for 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following recommendations are synthesized from an expert evaluation of its core chemical structures: the benzonitrile moiety and the (2-hydroxyethyl)amino side chain. The hazards associated with benzonitrile, a well-documented compound, are considered the primary basis for these protocols.[1][2][3] This approach ensures a robust and cautious safety framework tailored to the compound's anticipated toxicological profile.

Immediate Safety Profile & Hazard Assessment

Before handling this compound, it is critical to understand its primary hazards. The benzonitrile group is the main driver of its toxicological properties.

Core Chemical Hazards:

  • Acute Toxicity: Benzonitrile is harmful if swallowed or if it comes into contact with the skin.[3] High exposure can lead to symptoms ranging from dizziness and headache to convulsions, coma, and potentially death.[1][4]

  • Cyanide Poisoning Potential: A significant concern with nitrile compounds is the possible release of hydrocyanic acid (cyanide), which can block cellular respiration. Symptoms of cyanide poisoning can appear rapidly and include weakness, confusion, nausea, and difficulty breathing.[5]

  • Skin and Eye Irritation: The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[1][2] The (2-hydroxyethyl)amino group may also contribute to this irritant nature.

  • Combustibility: Benzonitrile is a combustible liquid.[1] Therefore, it must be kept away from heat, sparks, and open flames.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[3]Avoid ingestion and direct skin contact. Wear appropriate gloves and lab coat.
Combustible Liquid Can ignite when exposed to heat or flame.[1]Store away from ignition sources in a cool, well-ventilated area.[6]
Skin/Eye Irritation Causes irritation upon contact.[1]Wear safety goggles/face shield and chemical-resistant gloves.
Vesicant Properties May cause blistering of the skin.[3]Ensure complete skin protection; immediately wash if contact occurs.
Target Organ Effects Potential for effects on the central nervous system, liver, and blood.[1]Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection of specific PPE is based on preventing dermal absorption, inhalation, and eye contact, which are the primary exposure routes.

Step 1: Respiratory Protection
  • Rationale: Vapors can be irritating to the respiratory tract, and inhalation is a primary route for systemic toxicity.[1][2]

  • Procedure:

    • Primary Control: Always handle this compound within a certified chemical fume hood to minimize vapor concentrations in the breathing zone.

    • Secondary Control: If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and nitriles is required.[1]

Step 2: Hand Protection
  • Rationale: The compound is classified as harmful in contact with skin, and dermal absorption is a significant risk.[3] Nitrile gloves offer excellent resistance to a wide range of chemicals, including nitriles, solvents, and oils.[7][8]

  • Procedure:

    • Glove Selection: Use chemical-resistant nitrile gloves.[7][9] Avoid latex gloves, which may offer less protection against this class of chemicals.[8]

    • Double Gloving: For handling larger quantities or for extended procedures, wearing two pairs of nitrile gloves is recommended. This provides a safeguard against undetected punctures in the outer glove.

    • Integrity Check: Before use, visually inspect gloves for any signs of degradation or perforation.

    • Immediate Removal: If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly with soap and water, and don a new pair.[1]

Step 3: Eye and Face Protection
  • Rationale: Direct contact can cause serious eye irritation.[1] Splashes are a foreseeable risk during handling and transfer operations.

  • Procedure:

    • Minimum Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.

    • Enhanced Protection: When transferring liquids or when there is a heightened risk of splashing, use a full-face shield in addition to safety goggles.[9][10][11]

Step 4: Body Protection
  • Rationale: Protects skin from accidental spills and splashes. Contaminated personal clothing can act as a secondary source of exposure.[12]

  • Procedure:

    • Lab Coat: A chemical-resistant lab coat is mandatory. Ensure it is fully buttoned.

    • Apron: For larger-scale work or when transferring significant volumes, a chemical-resistant apron over the lab coat is advised.[9]

    • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Operational and Disposal Plans

A systematic workflow is crucial for minimizing exposure and ensuring safety from the moment the chemical is handled until its final disposal.

Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area in Fume Hood gather_ppe 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) transfer 4. Perform Chemical Transfer (Use appropriate glassware) prep_area->transfer gather_mats 3. Assemble All Materials (Chemical, Glassware, Spill Kit) reaction 5. Conduct Experiment (Maintain constant monitoring) decon 6. Decontaminate Glassware (Rinse with appropriate solvent) transfer->decon waste 7. Segregate & Label Waste (Liquid, Solid, Sharps) remove_ppe 8. Doff PPE Correctly (Gloves last, inside-out) wash 9. Wash Hands Thoroughly

Caption: Workflow for handling this compound.

Spill Management Protocol
  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Assess: From a safe distance, determine the extent of the spill. For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Contain: For small spills, and only if you are trained to do so, use an inert absorbent material like Chemizorb®, sand, or vermiculite to contain the liquid. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the affected area with a suitable solvent, followed by soap and water.[13] Collect all cleaning materials as hazardous waste.

Waste Disposal Plan
  • Principle of Incompatibility: Never mix benzonitrile-containing waste with strong acids, bases, or oxidizing agents, as this could accelerate the release of toxic gases.[6][14]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The first rinse of any contaminated glassware must also be collected as hazardous waste.[15]

  • Solid Waste:

    • All contaminated solids (gloves, absorbent pads, pipette tips) must be placed in a separate, sealed, and labeled solid hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.[15] Do not pour down the drain.[6]

By adhering to these rigorous PPE, handling, and disposal protocols, you can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. Centers for Disease Control and Prevention (CDC). [Link]

  • Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer. [Link]

  • Benzonitrile: Human health tier II assessment. (2019). Australian Government Department of Health. [Link]

  • Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information (NCBI). [Link]

  • Hazard Summary: Benzonitrile. New Jersey Department of Health. [Link]

  • 3-(2-Hydroxyethyl)benzonitrile | C9H9NO. PubChem, National Center for Biotechnology Information. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. (2025). SafetyCulture. [Link]

  • Safety Guideline - DIETHANOLAMINE. ChemTrack.org. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). pps-gloves.com. [Link]

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. safetymena.com. [Link]

  • Hazard Summary: DIETHYLAMINOETHANOL. New Jersey Department of Health. [Link]

  • Benzonitrile | C6H5(CN). PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • BENZONITRILE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Hazardous Waste Manual. Alabama A&M University. [Link]

  • Technical Review of Diethylaminoethanol. Agricultural Marketing Service, USDA. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.